methyl 3-methyl-2H-indazole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSQUXIPHAGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 3-Methyl-2H-indazole-6-carboxylate: A Technical Guide for Advanced Research
A Note on Chemical Identity: This guide focuses on the synthesis, characterization, and application of methyl 3-methyl-2H-indazole-6-carboxylate. It is important to note that the specific CAS number 885271-73-0, as provided in the topic query, does not resolve to a publicly indexed chemical entity corresponding to this name. This guide has been constructed based on established synthetic routes to the 2H-indazole scaffold and data from closely related, structurally verified analogs. The information herein is intended to serve as an expert resource for researchers navigating the synthesis and application of this class of compounds.
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics. Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Notably, the indazole core is a key feature in several FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib, highlighting its clinical significance.[1]
This guide provides a detailed exploration of this compound, a specific derivative with significant potential in drug discovery programs. We will delve into its structural features, outlining the critical distinction between the 1H and 2H tautomers, and present a comprehensive overview of its synthesis, analytical characterization, and applications, with a particular focus on the rationale behind the methodological choices.
Structural Features and Physicochemical Properties
The defining characteristic of the indazole ring is the existence of two principal tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2] However, the 2H-isomer is of significant interest in drug design, as the altered position of the nitrogen-bound substituent can profoundly impact the molecule's three-dimensional conformation and its interactions with biological targets.[3]
Caption: Tautomeric forms of the 3-methyl-indazole-6-carboxylate core.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Predicted based on analogs |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Predicted based on analogs |
| XLogP3 | 1.7 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of 2H-indazoles often presents a regioselectivity challenge due to the thermodynamic preference for the 1H isomer. However, several strategies have been developed to favor the formation of the 2H scaffold. A plausible and efficient route to this compound involves a multi-step sequence starting from a substituted benzaldehyde.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
Step 1: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid
A robust method for the synthesis of the parent acid involves the reaction of 2-fluoro-4-methoxyacetophenone with hydrazine, followed by demethylation and subsequent functional group manipulations.
-
Hydrazine Cyclization: A solution of 2-fluoro-4-methoxyacetophenone (1 equivalent) in hydrazine (excess) is heated at reflux for 48 hours. The reaction mixture is then cooled, poured into water, and extracted with ethyl acetate. The crude product, 6-methoxy-3-methyl-1H-indazole, is isolated after concentration.
-
Demethylation: The 6-methoxy-3-methyl-1H-indazole (1 equivalent) is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide (1 M in CH₂Cl₂) is added, and the reaction is stirred to afford 3-methyl-1H-indazol-6-ol.
-
Triflation and Carboxylation: The hydroxyl group is converted to a triflate, which then undergoes a palladium-catalyzed carboxylation in the presence of carbon monoxide and methanol to yield methyl 3-methyl-1H-indazole-6-carboxylate.
-
Hydrolysis: The ester is hydrolyzed to 3-methyl-1H-indazole-6-carboxylic acid using a base such as potassium carbonate in a methanol/water mixture.
Step 2: N-Methylation and Esterification
The final steps involve the methylation of the indazole nitrogen and esterification of the carboxylic acid. It is at the N-alkylation stage that control over the 1H versus 2H isomer is critical. While methylation of the 1H-indazole often yields a mixture of N1 and N2 alkylated products, specific reaction conditions can favor the desired 2H isomer.[3]
-
Esterification: The 3-methyl-1H-indazole-6-carboxylic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for 22 hours. After cooling and neutralization, the product, methyl 3-methyl-1H-indazole-6-carboxylate, is extracted.
-
N-Methylation: The N-methylation of the indazole ester can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The ratio of 1H to 2H isomers is highly dependent on the solvent, base, and temperature. Aprotic polar solvents like DMF often favor N2 alkylation.[3] The two isomers can typically be separated by silica gel chromatography.[3]
Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on closely related analogs.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.0 (s, 1H, H5), 7.9-7.7 (d, 1H, H7), 7.6-7.4 (d, 1H, H4), 4.2-4.0 (s, 3H, N-CH₃), 3.9-3.7 (s, 3H, O-CH₃), 2.7-2.5 (s, 3H, C3-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166-164 (C=O), 145-143 (C3), 142-140 (C7a), 128-126 (C6), 125-123 (C5), 122-120 (C4), 118-116 (C7), 110-108 (C3a), 53-51 (O-CH₃), 40-38 (N-CH₃), 15-13 (C3-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1720 (C=O, ester), ~1620, 1480 (C=C, aromatic), ~1250 (C-O). |
| Mass Spec. (ESI+) | m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺. |
Applications in Drug Discovery and Research
The 3-methyl-2H-indazole-6-carboxylate scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The indazole core is a known bioisostere for indole, and its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Derivatives of the indazole-6-carboxylate core have shown promise as:
-
FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. Indazole-based compounds have been developed as potent and selective inhibitors of FGFRs.
-
VEGFR Inhibitors: Vascular endothelial growth factor receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR.[1]
-
Anti-inflammatory Agents: The indazole scaffold is present in compounds with anti-inflammatory activity, potentially through the inhibition of inflammatory signaling pathways.
The specific substitution pattern of this compound provides multiple points for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The ester at the 6-position can be readily converted to an amide, providing a diverse range of potential interactions with biological targets.
Conclusion
This compound is a synthetically accessible and highly valuable scaffold for modern drug discovery. While the 2H-indazole isomer can be more challenging to synthesize regioselectively than its 1H counterpart, targeted synthetic strategies can provide access to this important class of molecules. Its utility as a versatile intermediate for the development of kinase inhibitors and other targeted therapeutics makes it a compound of significant interest for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and biological context is essential for unlocking its full potential in the development of next-generation medicines.
References
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link][3]
-
Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link][1]
-
Sharma, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
Sources
methyl 3-methyl-2H-indazole-6-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The indazole structure can be considered a bioisostere of indole, offering a unique arrangement of hydrogen bond donors and acceptors that facilitate potent interactions with biological targets like protein kinases.[6]
Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial pharmacophore found in many potent and selective therapeutic agents.[1][3] Directing synthesis to selectively yield the 2H-isomer is a key challenge and an area of active research, involving strategies like reductive cyclizations and multi-component reactions.[2][7]
This guide provides an in-depth technical overview of the chemical properties of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS No. 1638764-86-9).[8] We will explore its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and its potential applications in the field of drug discovery, providing field-proven insights into its handling and derivatization.
Physicochemical and Structural Properties
The structural attributes of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate define its physical behavior and interaction in chemical and biological systems. The molecule features a rigid, planar 2H-indazole core substituted with a methyl group at the N2 position, a methyl group at the C3 position, and a methyl carboxylate group at the C6 position.
| Property | Value | Source |
| IUPAC Name | methyl 2,3-dimethyl-2H-indazole-6-carboxylate | - |
| CAS Number | 1638764-86-9 | [8] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [8] |
| Molecular Weight | 204.23 g/mol | [8] |
| Appearance | Predicted: White to off-white solid | - |
| Storage | Store in a dry, sealed place at room temperature | [8] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Hydrazone Formation
-
To a solution of 4-methyl-3-nitroacetophenone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude hydrazone intermediate can be purified by recrystallization or used directly in the next step.
-
Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methylhydrazine, leading to the formation of the hydrazone.
-
Step 2: Reductive Cyclization (Cadogan-Sundberg Type)
-
Dissolve the crude hydrazone intermediate from Step 1 in a suitable solvent such as triethyl phosphite.
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for 8-12 hours. Triethyl phosphite acts as both the solvent and the reducing agent.
-
The phosphite deoxygenates the nitro group to a nitroso group, which is then further reduced to a nitrene intermediate.
-
The nitrene undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to form the 2,3-dimethyl-6-methyl-2H-indazole core.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and purify by column chromatography on silica gel.
-
Causality: This deoxygenative N-N bond-forming cyclization is a classic and effective method for forming the indazole ring from ortho-nitro-imines or related precursors.[7]
-
Step 3: Oxidation and Esterification
-
Suspend the product from Step 2 in an aqueous solution of potassium permanganate (KMnO₄, ~3.0 eq).
-
Heat the mixture to reflux until the purple color disappears, indicating the consumption of permanganate. This process oxidizes the C6-methyl group to a carboxylic acid.
-
Cool the mixture, acidify with HCl, and filter to collect the crude 2,3-dimethyl-2H-indazole-6-carboxylic acid.
-
Dry the crude acid and suspend it in methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 5-7 hours to perform Fischer esterification.[9]
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final product, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate, by silica gel column chromatography.
Spectroscopic Analysis (Predicted)
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are predicted for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.[10][11]
¹H NMR Spectroscopy
(Predicted for 400 MHz, CDCl₃)
-
δ 8.10-8.20 (s, 1H): Aromatic proton at C7. Expected to be a singlet or a narrow doublet due to small meta-coupling.
-
δ 7.80-7.90 (d, 1H): Aromatic proton at C5. Expected to be a doublet, coupled to the C4 proton.
-
δ 7.60-7.70 (d, 1H): Aromatic proton at C4. Expected to be a doublet, coupled to the C5 proton.
-
δ 4.15-4.25 (s, 3H): N-methyl protons (N-CH₃). Singlet, typically deshielded in 2H-indazoles compared to 1H-isomers.
-
δ 3.90-4.00 (s, 3H): Ester methyl protons (O-CH₃).
-
δ 2.60-2.70 (s, 3H): C3-methyl protons (C-CH₃).
¹³C NMR Spectroscopy
(Predicted for 100 MHz, CDCl₃)
-
δ ~166 ppm: Ester carbonyl carbon (C=O).
-
δ ~145-150 ppm: Aromatic quaternary carbons of the indazole ring (e.g., C3a, C7a).
-
δ ~120-130 ppm: Aromatic CH carbons (C4, C5, C7).
-
δ ~115-125 ppm: Aromatic quaternary carbon (C6).
-
δ ~52 ppm: Ester methyl carbon (O-CH₃).
-
δ ~40 ppm: N-methyl carbon (N-CH₃).
-
δ ~12 ppm: C3-methyl carbon (C-CH₃).
IR Spectroscopy & Mass Spectrometry
| Technique | Predicted Data |
| IR (Infrared) | ~1720 cm⁻¹: Strong C=O stretch (ester). ~1610, 1480 cm⁻¹: C=C and C=N aromatic ring stretches. ~2950-3050 cm⁻¹: C-H stretches (aromatic and aliphatic). |
| MS (Mass Spec) | m/z 204.09 (M⁺): Molecular ion peak. m/z 189: Loss of a methyl radical (•CH₃). m/z 173: Loss of a methoxy radical (•OCH₃). m/z 145: Loss of the ester group (•COOCH₃). |
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary hubs for chemical modification, making it a versatile scaffold for building a library of analogs in a drug discovery program.
Caption: Key reactivity sites on the Methyl 2,3-dimethyl-2H-indazole-6-carboxylate scaffold.
A. Ester Hydrolysis and Amidation
The methyl ester at the C6 position is a prime site for modification. Basic hydrolysis provides the corresponding carboxylic acid, which is a common strategy to improve aqueous solubility or to serve as a handle for further coupling reactions.
Protocol: Saponification to 2,3-dimethyl-2H-indazole-6-carboxylic acid
-
Dissolve Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Trustworthiness: This self-validating protocol is complete when the starting ester spot disappears on TLC and the solid product precipitates upon acidification, confirming the formation of the less organic-soluble carboxylic acid. The resulting acid is a key intermediate for creating amide libraries via standard coupling reagents like HATU or EDC.
-
B. Indazole Ring Functionalization
The indazole ring itself can undergo functionalization. While the pyrazole part of the ring is relatively electron-deficient, the benzene moiety can undergo electrophilic aromatic substitution. C-H activation and functionalization, particularly at the C7 position, is a modern and powerful tool for derivatization.[13][14]
C. Reactivity of the C3-Methyl Group
The methyl group at the C3 position is activated by the adjacent aromatic system and can potentially participate in condensation reactions with aldehydes under acidic or basic conditions to form styryl-type derivatives, further expanding the accessible chemical space.
Conclusions and Future Outlook
Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its core 2H-indazole scaffold is a proven pharmacophore, and the strategically placed functional groups offer multiple avenues for synthetic modification. This guide provides a comprehensive overview of its predicted properties and reactivity, offering researchers and drug development professionals a solid foundation for its application. By leveraging the synthetic protocols and derivatization strategies discussed herein, scientists can efficiently incorporate this scaffold into discovery programs targeting a wide array of human diseases.
References
- Wiley-VCH. (2007). Supporting Information for a publication on indazole synthesis.
-
PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]
-
ResearchGate. (2023). C−H functionalization of 2H‐indazoles. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. Available at: [Link]
- Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
-
Peruncheralathan, S., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Organic-Chemistry.org. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
ResearchGate. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]
-
Boron Molecular. 6-cyano-2-methyl-2H-indazole-3-carboxylic acid. Boron Molecular Pty Ltd. Available at: [Link]
-
CP Lab Safety. methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
-
Beilstein Journals. (2021). Supporting Information: Regioselective alkylation of a versatile indazole. Beilstein Journals. Available at: [Link]
-
SpectraBase. 2-Methoxy-3-methyl-2H-indazole. Wiley-VCH. Available at: [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]
-
Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. CAS 1638764-86-9 | methyl 2,3-dimethyl-2H-indazole-6-carboxylate - Synblock [synblock.com]
- 9. prepchem.com [prepchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
methyl 3-methyl-2H-indazole-6-carboxylate molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-Methyl-1H-indazole-6-carboxylate
Abstract
This technical guide provides a comprehensive examination of methyl 3-methyl-1H-indazole-6-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs.[1][2] This document delves into the nuanced structural aspects of this molecule, including its stable tautomeric form, and presents a detailed, field-proven protocol for its synthesis and purification. We further provide a full spectroscopic characterization workflow, explaining the causality behind the analytical data (¹H NMR, ¹³C NMR, MS, IR) to ensure structural validation. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile molecular scaffold.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[2] Among these, the indazole (or benzopyrazole) ring system has emerged as a critical pharmacophore due to its unique structural and electronic properties, which allow it to serve as a bioisosteric replacement for scaffolds like indoles.[3] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole motif, highlighting its importance in oncology drug development.[1][2]
The molecule of interest, methyl 3-methyl-1H-indazole-6-carboxylate, incorporates three key features:
-
The Indazole Core : A bicyclic aromatic system conferring rigidity and specific hydrogen bonding capabilities.
-
The 3-Methyl Group : This substitution influences the electronic properties and steric profile of the pyrazole ring.
-
The 6-Carboxylate Group : This ester functional group provides a key handle for further synthetic modification (e.g., amidation) and can modulate physicochemical properties such as solubility and cell permeability.
A crucial aspect of indazole chemistry is annular tautomerism—the equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer, which possesses a benzenoid structure, is thermodynamically more stable and is the predominant form under most conditions.[2][6] The 2H-indazole tautomer has a less stable ortho-quinoid character.[5] This guide will focus on the synthesis and characterization of the stable methyl 3-methyl-1H-indazole-6-carboxylate (CAS 201286-95-5), while also illustrating the tautomeric relationship.
Caption: Workflow for the synthesis of methyl 3-methyl-1H-indazole-6-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-1H-indazole-6-carboxylic acid (1.0 g, 5.68 mmol). [7] * Add anhydrous methanol (50 mL). The acid may not fully dissolve initially.
-
Slowly and carefully, add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The addition is exothermic.
-
-
Reaction Execution :
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Causality : Refluxing in an excess of methanol ensures the reaction goes to completion by Le Châtelier's principle. The acid catalyst is essential to activate the carbonyl for nucleophilic attack by the weakly nucleophilic methanol.
-
In-Process Check : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation :
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) with stirring to neutralize the sulfuric acid.
-
A precipitate (the product) should form. If not, concentrate the methanol under reduced pressure first.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the crude product under vacuum.
-
-
Purification :
-
The crude solid can be further purified by recrystallization from methanol/water or by silica gel column chromatography.
-
Chromatography Parameters : Use a gradient eluent system, starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate. The product will elute as a single major fraction.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product as a white or off-white solid.
-
Spectroscopic Characterization and Structural Validation
Full characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on known spectral information for structurally related indazoles. [8][9][10]
Caption: A logical workflow for the complete spectroscopic characterization of the target molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive information about the proton environment. The spectrum is typically recorded in DMSO-d₆ or CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| N1-H | ~13.0 | br s | 1H | - | Broad signal, exchangeable with D₂O. Shift is highly solvent dependent. |
| H7 | ~7.95 | d | 1H | J ≈ 8.5 Hz | Doublet due to coupling with H5. |
| H4 | ~7.85 | s | 1H | - | Appears as a singlet or narrow doublet. |
| H5 | ~7.30 | d | 1H | J ≈ 8.5 Hz | Doublet of doublets if coupled to H4, but often appears as a doublet. |
| Ester -OCH₃ | ~3.90 | s | 3H | - | Sharp singlet characteristic of a methyl ester. |
| C3 -CH₃ | ~2.55 | s | 3H | - | Singlet for the methyl group at the C3 position. |
Note: Data is predicted based on the spectrum for methyl 3-methyl-1H-indazole-6-carboxylate. [8]
¹³C NMR Spectroscopy
¹³C NMR confirms the carbon framework of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | ~166.5 | Carbonyl carbon, typically downfield. |
| C3 | ~142.0 | Quaternary carbon attached to methyl group. |
| C7a | ~140.0 | Quaternary carbon at the ring junction. |
| C3a | ~128.0 | Quaternary carbon at the ring junction. |
| C6 | ~123.5 | Carbon attached to the ester group. |
| C5 | ~121.0 | Aromatic CH. |
| C4 | ~120.0 | Aromatic CH. |
| C7 | ~110.0 | Aromatic CH. |
| Ester -OCH₃ | ~52.0 | Methyl carbon of the ester. |
| C3 -CH₃ | ~11.5 | Methyl carbon at C3. |
Note: Shifts are estimates based on data for similar indazole structures. [11][12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Method : Electrospray Ionization (ESI-MS) is typically used.
-
Expected Molecular Ion : [M+H]⁺ = 191.08 m/z.
-
Key Fragmentation :
-
Loss of a methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z ≈ 160.
-
Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z ≈ 131.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch : A broad absorption band around 3100-3300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic) : Sharp peaks around 2950-3100 cm⁻¹.
-
C=O Stretch (Ester) : A strong, sharp absorption band around 1710-1730 cm⁻¹. [13]* C=C / C=N Stretch (Aromatic Ring) : Multiple absorptions in the 1450-1620 cm⁻¹ region.
Applications in Drug Discovery
Methyl 3-methyl-1H-indazole-6-carboxylate is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex drug candidates. [14][15]The ester at the C6 position is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides via coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at this position. Given the established role of indazoles as kinase inhibitors, this scaffold is a prime candidate for developing novel therapeutics targeting protein kinases implicated in cancer and inflammatory diseases. [1][16]
Conclusion
This guide has provided a detailed technical overview of methyl 3-methyl-1H-indazole-6-carboxylate, from its fundamental molecular structure to its synthesis and comprehensive characterization. By explaining the causality behind the chosen synthetic and analytical methods, we have presented a robust and reproducible framework for working with this important heterocyclic compound. The versatility of the indazole scaffold, combined with the synthetic accessibility of derivatives from this key intermediate, ensures its continued relevance in the pursuit of novel therapeutics.
References
-
ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
Journalgrid. (2026). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
IJCRT.org. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Thieme. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
-
Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methyl-indazole - Optional[13C NMR]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. 201286-96-6|3-Methyl-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester(201286-95-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of indazole derivatives
An In-depth Technical Guide to the Physicochemical and Chemical Properties of Indazole Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for critical hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents, including the FDA-approved drugs Pazopanib, Axitinib, and Granisetron.[2][3] This guide provides an in-depth exploration of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern the molecule's behavior, its key physicochemical parameters relevant to drug discovery, and the principal strategies for its chemical functionalization. This document is structured to serve as a practical reference, complete with detailed experimental protocols and data presented for maximum clarity and utility.
Fundamental Structural Properties of the Indazole Core
The utility of the indazole scaffold is deeply rooted in its fundamental structural and electronic characteristics. A comprehensive understanding of its tautomerism and basicity is paramount for predicting its behavior in both biological and chemical systems.
Annular Tautomerism: The 1H- vs. 2H-Indazole Equilibrium
Indazole exists in two primary tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring: the 1H-indazole and the 2H-indazole.[4] A third, non-aromatic 3H-tautomer is extremely rare and not typically relevant in biological or synthetic contexts.[2]
-
1H-Indazole: This tautomer features a benzenoid structure and is the most thermodynamically stable and predominant form.[2][3][5] Its stability arises from its aromatic system, which contains 10 π-electrons, adhering to Hückel's rule.[2]
-
2H-Indazole: This form possesses an ortho-quinoid character and is less stable than the 1H tautomer.[2][6] The energy difference is estimated to be approximately 3.6-5.3 kcal/mol in the gas phase, favoring the 1H form.[7]
The tautomeric equilibrium is not merely a theoretical concept; it has profound implications for chemical reactivity, particularly in substitution reactions at the nitrogen atoms. The ratio of N1 to N2 functionalization is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used.[8]
Caption: Annular tautomerism of the indazole scaffold.
Acidity and Basicity (pKa)
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The indazole nucleus contains two nitrogen atoms, one of which is pyrrole-like (N1 in the 1H-tautomer) and the other pyridine-like (N2 in the 1H-tautomer).
-
Acidity: The N-H proton of 1H-indazole is weakly acidic, with a reported pKa of approximately 14.
-
Basicity: Protonation occurs at the pyridine-like N2 atom. The pKa of the conjugate acid (indazolium ion) is approximately 1.2-1.4. This low basicity means that at physiological pH (7.4), the indazole ring is overwhelmingly in its neutral form.
Substituents on the ring can significantly alter these pKa values through inductive and resonance effects. Electron-withdrawing groups will increase the acidity of the N-H proton and decrease the basicity of the N2 atom, while electron-donating groups will have the opposite effect.
Key Physicochemical Properties in Drug Discovery
For a molecule to become a successful drug, it must possess a balanced profile of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). For indazole derivatives, solubility and lipophilicity are of primary importance.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[9] The solubility of indazole derivatives is influenced by their solid-state properties (crystal lattice energy) and their interactions with water. The planar, aromatic nature of the indazole core contributes to low intrinsic solubility, which can be modulated through the introduction of polar functional groups. For instance, strategic placement of groups capable of hydrogen bonding can disrupt crystal packing and improve solvation.[10]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that affects membrane permeability, plasma protein binding, and metabolic clearance.[11] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water.
-
LogP: Measures the partitioning of the neutral species.
-
LogD: Measures the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds like indazoles, LogD at pH 7.4 is more physiologically relevant.[11]
According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for oral bioavailability.[11] The unsubstituted 1H-indazole has a LogP of approximately 1.8. The overall lipophilicity of a derivative can be tailored by adding or removing lipophilic or hydrophilic substituents.
Representative Physicochemical Data
The following table summarizes key physicochemical properties for a selection of representative indazole-based drugs. These values illustrate how the core scaffold is decorated to achieve a drug-like property profile.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | pKa (Most Basic) |
| Indazole | ![]() | 118.14 | 1.8 | Low | ~1.2 |
| Pazopanib | ![]() | 437.5 | 3.3 | Very Low | ~6.4 |
| Axitinib | ![]() | 386.5 | 3.1 | Insoluble | ~4.8 |
| Granisetron | ![]() | 312.4 | 2.2 | Sparingly Soluble | ~9.9 |
Spectroscopic Characterization
Unambiguous characterization of newly synthesized indazole derivatives is essential. Standard spectroscopic techniques provide a fingerprint of the molecule's structure, substitution pattern, and purity.
-
NMR Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts of the aromatic protons on the benzene ring can confirm the substitution pattern. For N-alkylated indazoles, 2D NMR techniques like HMBC are crucial for definitively assigning the regiochemistry (N1 vs. N2 substitution).[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[13]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The N-H stretch of an un-substituted indazole typically appears as a broad band around 3100-3300 cm⁻¹. The disappearance of this band upon N-alkylation provides evidence of a successful reaction.[13]
-
UV-Vis Spectroscopy: The aromatic nature of the indazole core gives rise to characteristic π → π* transitions in the UV region, typically around 250-300 nm.[14]
Chemical Reactivity and Functionalization
The synthetic tractability of the indazole scaffold allows for the systematic exploration of structure-activity relationships (SAR).[1] Functionalization can occur at the nitrogen atoms or the carbon atoms of the bicyclic ring.
Caption: Key sites of reactivity on the 1H-indazole core.
N-Functionalization: The Regioselectivity Challenge
Alkylation or arylation of the indazole N-H is one of the most common modifications. However, it almost always yields a mixture of N1 and N2 regioisomers.[8] Controlling the regioselectivity is a critical challenge in synthesis.
-
Causality of Regioselectivity: The outcome is a delicate balance of factors.
-
Steric Hindrance: Bulky substituents at the C7 position sterically hinder attack at N1, thus favoring the formation of the N2 isomer.[12][15]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and electrophile plays a pivotal role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) with alkyl bromides often provides high selectivity for the N1 product, which is the thermodynamically favored isomer.[12][15] In contrast, Mitsunobu conditions can favor the N2 isomer.[12]
-
C-H Functionalization
Direct functionalization of C-H bonds is a modern, atom-economical approach to modifying the indazole core.[16]
-
C3-Position: The C3 position is the most common site for C-H functionalization. It can be halogenated, acylated, arylated, or alkylated.[17] Halogenation, particularly iodination or bromination, is a valuable first step, as the resulting 3-haloindazole can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi).[17][18]
-
Other Positions: Transition metal-catalyzed C-H activation strategies have been developed to functionalize other positions on the benzene ring, often using a directing group attached to N1 or N2.[16][19]
Experimental Protocols
The following protocols are provided as validated, step-by-step guides for determining key physicochemical properties.
Protocol for Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for measuring equilibrium solubility.[20]
Objective: To determine the concentration of a saturated solution of an indazole derivative in equilibrium with its solid phase.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid must be visible.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
Self-Validation (Confirmation of Equilibrium): Periodically (e.g., at 24, 48, and 72 hours), stop agitation and allow the solid to settle.
-
Sampling: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: Compare the concentrations measured at different time points. Equilibrium is confirmed when consecutive measurements are identical within experimental error. The final, stable concentration is the thermodynamic solubility.
Protocol for Determination of pKa (Potentiometric Titration)
This method is highly accurate for determining the pKa of ionizable groups.[21]
Objective: To measure the pH at which a compound is 50% ionized.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the indazole derivative in a medium in which both the acidic and basic forms are soluble (e.g., water with a small amount of co-solvent if necessary). Maintain a constant ionic strength using a background electrolyte like KCl.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic proton or 0.1 M HCl for a basic site).
-
Data Collection: Record the pH value after the addition of each aliquot of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the buffer zone or the inflection point of the first derivative of the titration curve.
Protocol for Determination of LogP (HPLC Method)
This chromatographic method is faster than the traditional shake-flask method and is suitable for high-throughput screening.[22][23]
Objective: To correlate the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.
Methodology:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.
-
Isocratic Elution: Inject each standard compound and the test compound onto the column under various isocratic mobile phase conditions (e.g., 40%, 50%, 60%, 70% organic solvent). Measure the retention time (t_R) for each.
-
Calculate Capacity Factor (k): For each run, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation: For each compound (standards and test), plot its log(k) value against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic) to find the y-intercept, which is log(k_w).
-
Analysis: Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values. Determine the LogP of the test compound by interpolating its log(k_w) value onto this calibration curve.
Caption: Workflow for LogP determination via HPLC.
Conclusion
The indazole scaffold continues to be a cornerstone of modern medicinal chemistry, offering a synthetically versatile and pharmacologically relevant framework.[2][24] A deep understanding of its fundamental properties—from the subtle interplay of tautomerism to the critical physicochemical parameters of solubility and lipophilicity—is essential for the rational design of novel therapeutic agents. The chemical reactivity of the core, particularly the challenges and opportunities in regioselective functionalization, allows for fine-tuning of molecular properties to optimize potency, selectivity, and ADME profiles. The protocols and data presented in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- Shaik, F. P., Kumar, A., Nayak, V. L., Kumar, C. G., & Kamal, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Qin, X., Liu, A., & Zhou, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.
- Various Authors. (2022-2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Mal, D., Guria, T., & Paul, A. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Various Authors. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Various Authors. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- Various Authors. (n.d.). Annular tautomerism of indazole.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Various Authors. (2025). Theoretical estimation of the annular tautomerism of indazoles.
- Chemaxon. (2022). Compound solubility measurements for early drug discovery.
- SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare.
- Various Authors. (2022-2024). C-H functionalization of 2H-indazole.
- Pawar, S. B. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Wang, G., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Schmidt am Busch, M., & Knapp, E. W. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. Chemphyschem.
- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
- Various Authors. (n.d.). Chromatographic Approaches for Measuring Log P.
- Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Pérez-Cruz, I., et al. (2016).
- Völgyi, G., & Orfi, L. (2013). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry.
- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.
- IJCRT.org. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org.
- Various Authors. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Poplawska, M., et al. (2014). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis.
- de Oliveira, R. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Rodgers, M. T., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. The Journal of Physical Chemistry A.
- BenchChem Tech Support. (n.d.).
- Li, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.ucc.ie [research.ucc.ie]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Solubility Landscape of Methyl 3-Methyl-2H-Indazole-6-Carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of methyl 3-methyl-2H-indazole-6-carboxylate, a heterocyclic compound representative of a class with significant therapeutic potential. While specific quantitative solubility data for this exact molecule is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and experimental protocols necessary to characterize its solubility profile in various organic solvents. By synthesizing theoretical concepts with practical, field-proven insights, this document serves as a vital resource for navigating the complexities of solubility assessment in a preclinical setting.
Introduction: The Pivotal Role of Solubility in Drug Discovery
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] this compound, as a member of this family, represents a scaffold with potential for therapeutic innovation. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor solubility being a primary cause of attrition.[2]
Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, directly impacts several key aspects of drug development:
-
Bioavailability: For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3]
-
Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.[4]
-
Toxicology Studies: Achieving the necessary high concentrations for preclinical toxicity assessments can be hampered by low solubility.[4]
-
In Vitro Screening: Poor solubility can lead to false negatives or inconsistent results in biological assays.
Therefore, a thorough understanding and early assessment of the solubility of this compound in relevant organic solvents are paramount for a successful development program.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][5][6] This concept posits that a solute will have higher solubility in a solvent with similar physicochemical properties. The key factors governing the solubility of a compound like this compound in organic solvents include:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[2][5][7][8] The polarity of a solvent can be quantified by its dielectric constant; solvents with a high dielectric constant are considered polar.[2][7]
-
Intermolecular Forces: Dissolution involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The strength and nature of these forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) play a crucial role.[6][7]
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[6][8][9]
-
Molecular Size: Generally, as the molecular size of a solute increases, its solubility tends to decrease, as it becomes more difficult for solvent molecules to solvate the larger molecule.[8]
Predictive Approaches to Solubility Assessment
Before embarking on extensive experimental studies, predictive models can offer valuable insights into the likely solubility of a compound.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more nuanced approach than simple polarity by dividing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from intermolecular dipole forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. By calculating or estimating the HSP for this compound and comparing them to the known HSP of various organic solvents, a ranked list of potential solvents can be generated. Group-contribution methods can be employed to estimate the HSP of a compound based on its molecular structure.[10][11][12]
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These are approximate values and can vary slightly depending on the source.
Experimental Determination of Solubility
Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing the system to reach equilibrium over a sufficient period.[1][3][4] The shake-flask method is the classic approach for measuring thermodynamic solubility.[13]
-
Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[1][3][4][14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent the solubility of a metastable or amorphous form.[3]
For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical assessment.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[16][17][18]
Experimental Protocol:
-
Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[19]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to accurately determine the solubility in each solvent. Report the solubility in units such as mg/mL or mol/L.
Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility Determination.
High-Throughput Screening (HTS) Methods
In early drug discovery, where compound availability is limited and speed is essential, HTS methods are often employed to assess kinetic solubility.[20][21] These methods are typically automated and use microtiter plates.
-
Nephelometry/Turbidimetry: These methods rely on light scattering to detect the formation of a precipitate when a compound is added to a buffer from a DMSO stock solution.[22][23]
-
Direct UV/LC-MS Analysis: After an incubation period, the solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by UV spectroscopy or LC-MS.[14]
While HTS methods provide valuable early insights, it is important to recognize that they typically measure kinetic solubility, which may not reflect the true thermodynamic solubility.[13][21]
Data Interpretation and Application
The solubility data obtained for this compound should be compiled into a clear and concise format for easy comparison across different solvents.
Table 2: Hypothetical Solubility Profile of this compound
| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | 1.9 | Low | To be determined |
| Toluene | 2.4 | 2.4 | Low-Medium | To be determined |
| Dichloromethane | 3.1 | 9.1 | Medium | To be determined |
| Ethyl Acetate | 4.4 | 6.0 | Medium-High | To be determined |
| Acetone | 5.1 | 20.7 | High | To be determined |
| Acetonitrile | 5.8 | 37.5 | High | To be determined |
| Ethanol | 4.3 | 24.5 | High | To be determined |
| Methanol | 5.1 | 32.7 | High | To be determined |
| DMSO | 7.2 | 46.7 | Very High | To be determined |
Note: Polarity index and dielectric constant are literature values. Predicted solubility is based on the "like dissolves like" principle and the likely polar nature of the indazole derivative.
The interpretation of this data will directly inform:
-
Solvent Selection for Chemical Reactions: Choosing an appropriate solvent for synthesis and purification steps.
-
Preclinical Formulation: Identifying suitable solvent systems for in vivo studies.
-
Crystallization Studies: Selecting solvents for optimizing the crystalline form of the API.
-
Risk Assessment: Early identification of potential developability issues related to poor solubility.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a multi-faceted approach, integrating theoretical principles with practical experimental guidance. While specific quantitative data for this molecule requires experimental determination, the methodologies and interpretive frameworks presented here offer a robust pathway for generating and utilizing this critical information.
For researchers and drug development professionals, the key takeaways are:
-
Early Assessment is Crucial: Characterize solubility as early as possible in the discovery and development pipeline.
-
Understand the "Why": Go beyond simply generating numbers; understand the physicochemical principles that govern the observed solubility.
-
Choose the Right Method for the Right Question: Differentiate between kinetic and thermodynamic solubility and select the appropriate experimental technique for the development stage.
-
Integrate Predictive and Experimental Data: Use predictive models to guide experimental design and interpret results.
By adopting this systematic and scientifically rigorous approach, the challenges posed by solubility can be effectively navigated, increasing the probability of advancing promising indazole derivatives like this compound towards clinical reality.
References
- Boruah, J., et al. (2019). Indazole: A medicinally important scaffold. Journal of Heterocyclic Chemistry, 56(6), 1679-1700.
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
-
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(30), 26356–26365.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Bighley, L. D., et al. (1996). The Shake Flask Method for Solubility Determination. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 245-268).
-
Noah Chemicals. (n.d.). Solubility and Polarity. Retrieved from [Link]
-
Chemistry Learner. (n.d.). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.
- Zhang, Y., et al. (2023).
- Mork, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- Rogers, M. A., & Wolf, A. T. (2012). Harnessing Hansen solubility parameters to predict organogel formation.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Barrett, S., et al. (2022).
- van der Veen, M. A., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389.
- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379.
- Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-15.
- ICH. (2019).
- Khossravi, D., & Connors, K. A. (1992). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379.
-
ChemBK. (2024, April 9). Methyl 1H-indazole-3-carb.... Retrieved from [Link]
- Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-15.
- EMA. (2020).
-
ChemBK. (2024, April 10). METHYL 1H-INDAZOLE-6-CARBOXYLATE. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
LookChem. (n.d.). Cas 170487-40-8,6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 1H-Indazole-6-carboxylic acid methyl ester | 170487-40-8. Retrieved from [Link]
- Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4068–4087.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. youtube.com [youtube.com]
- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. enamine.net [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Methyl-2H-indazole-6-carboxylate
Disclaimer: Experimental spectroscopic data for methyl 3-methyl-2H-indazole-6-carboxylate is not extensively available in public scientific databases. The data and interpretations presented in this guide are expertly predicted based on foundational spectroscopic principles and analysis of structurally analogous compounds reported in the literature. This document serves as a robust reference for researchers engaged in the synthesis, identification, and characterization of this and related molecules.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazoles are a paramount class of heterocyclic compounds, widely recognized as privileged scaffolds in medicinal chemistry and drug development.[1] Their structural resemblance to indoles allows them to function as effective bioisosteres, leading to their incorporation into a multitude of therapeutic agents, including kinase inhibitors for oncology.[2] The constitutional isomerism of the indazole ring, specifically the distinction between 1H- and 2H-tautomers, is a critical determinant of a molecule's biological activity and physicochemical properties. The 2H-indazole regioisomer, as discussed herein, often presents a unique vector for substituent placement, influencing receptor binding and metabolic stability.[2]
This compound is a key exemplar of this scaffold, featuring a methyl group at the C3 position and a methyl ester at the C6 position. This substitution pattern is of significant interest for probing structure-activity relationships (SAR) in drug discovery programs. Accurate and comprehensive spectroscopic characterization is the bedrock of such investigations, ensuring the unequivocal identification and purity assessment of the target compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, explains the structural basis for the observed spectral features, and outlines standardized protocols for data acquisition.
Molecular Structure and Analytical Workflow
A logical and systematic workflow is essential for the complete structural elucidation of a novel or reference compound. The process begins with the acquisition of mass spectrometry data to determine the molecular weight, followed by IR spectroscopy to identify key functional groups, and finally, detailed 1D and 2D NMR experiments to map the precise atomic connectivity.
Caption: A typical analytical workflow for structural confirmation.
The structure of this compound, with systematic numbering for NMR assignment, is presented below.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For the 2H-indazole tautomer, the N-H proton is a key diagnostic signal.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~12.5 - 13.5 | br s | 1H | NH -2 | The N-H proton of the 2H-tautomer is expected to be significantly downfield and broadened due to quadrupolar coupling and chemical exchange. Its presence confirms the 2H-indazole structure over N-alkylated analogues. |
| ~8.15 | s | 1H | H-7 | In 2H-indazoles, the H-7 proton is deshielded by the lone pair of N-1, shifting it downfield relative to other aromatic protons. It is expected to appear as a singlet or a narrow doublet.[3] |
| ~7.80 | d, J ≈ 8.5 Hz | 1H | H-4 | This proton is part of the benzenoid ring system and is coupled to H-5. Its chemical shift is influenced by the overall aromatic system. |
| ~7.65 | d, J ≈ 8.5 Hz | 1H | H-5 | Coupled to H-4, this proton's resonance is shifted downfield by the electron-withdrawing effect of the C6-ester group. |
| ~3.88 | s | 3H | O-CH₃ | The methyl ester protons are characteristically found in this region and appear as a sharp singlet. |
| ~2.55 | s | 3H | C3-CH₃ | The methyl group at the C3 position of the indazole ring typically resonates in this upfield region as a sharp singlet.[4] |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts are highly sensitive to the electronic nature of the substituents and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |
|---|---|---|
| ~166.5 | C =O | The carbonyl carbon of the methyl ester group is expected at the far downfield end of the spectrum.[5] |
| ~149.0 | C-7a | This is the bridgehead carbon adjacent to N-1. In 2H-indazoles, C-7a is typically more deshielded compared to 1H-isomers.[6] |
| ~142.0 | C-3 | The C3 carbon, bearing the methyl group, is significantly deshielded due to its position within the heterocyclic ring. |
| ~127.0 | C-3a | The second bridgehead carbon, fused to the benzene ring. |
| ~124.5 | C-6 | The carbon atom directly attached to the electron-withdrawing ester group is expected to be deshielded. |
| ~122.0 | C-4 | Aromatic CH carbon. |
| ~120.0 | C-5 | Aromatic CH carbon, its shift influenced by the adjacent C6-ester. |
| ~117.5 | C-7 | Aromatic CH carbon. Carbons C3 and C7a in 2H-isomers are generally more shielded than in 1H-isomers.[6] |
| ~52.5 | O-C H₃ | The methyl carbon of the ester group.[5] |
| ~12.0 | C3-C H₃ | The C3-methyl carbon appears in the aliphatic region of the spectrum.[4] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., Bruker's zg30).
-
Set the spectral width to cover the expected range (~ -2 to 16 ppm).
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds to allow for full proton relaxation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to ~220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as the first line of analytical confirmation.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | - |
| Exact Mass [M+H]⁺ | 191.0815 | ESI-TOF |
| Predicted [M+H]⁺ m/z | 191.0815 | - |
Fragmentation Analysis
Under Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation, the molecular ion will break apart in a predictable manner. Key expected fragments include:
-
m/z 159: Loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion.
-
m/z 131: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 159 fragment.
-
m/z 132: Loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) from the molecular ion.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform data acquisition over a relevant mass range (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion (m/z 191.08) and apply collision-induced dissociation (CID).
-
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula (C₁₀H₁₁N₂O₂⁺). A mass accuracy of <5 ppm provides high confidence in the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~3300 - 3100 | Medium, Broad | N-H | Stretching |
| ~3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| ~2960 - 2850 | Medium-Weak | C-H (Aliphatic) | Stretching (CH₃ groups) |
| ~1715 - 1700 | Strong, Sharp | C=O (Ester) | Stretching |
| ~1620 - 1580 | Medium | C=C / C=N | Ring Stretching |
| ~1250 - 1200 | Strong | C-O (Ester) | Asymmetric Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established behavior of analogous indazole derivatives, offers a reliable framework for researchers. The provided protocols for data acquisition represent standard, validated methodologies that will ensure the collection of high-quality, reproducible data. By synthesizing theoretical knowledge with practical application, this document serves as an essential tool for scientists and professionals in the field of drug discovery and chemical synthesis, facilitating the unambiguous characterization of this important molecular scaffold.
References
-
Anonymous. (n.d.). 3 - Supporting Information. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. Available from: [Link]
-
Gollner, A., et al. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available from: [Link]
-
Jeon, Y., et al. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journals. Retrieved from [Link]
-
Liu, X., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(37), 7546-7550. Available from: [Link]
-
Patel, H., et al. (2020). Efficient one-pot three-component synthesis of 2H-indazole [2,1-b] phthalazine-1,6,11(13H)-triones at room temperature. Records of Natural Products, 14(5), 374-382. Available from: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]
-
ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5038-5054. Available from: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available from: [Link]
-
de Oliveira, R. B., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1083-1092. Available from: [Link]
-
Sharma, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 892-917. Available from: [Link]
-
Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available from: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 201286-96-6|3-Methyl-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Methyl 3-methyl-2H-indazole-6-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for methyl 3-methyl-2H-indazole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, offering both theoretical predictions and a robust, self-validating experimental protocol for acquiring and interpreting the mass spectrum. By explaining the causality behind fragmentation patterns and experimental design, this guide serves as an authoritative resource for the structural characterization of this and related indazole derivatives.
Introduction: The Significance of Structural Elucidation
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents. Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. Mass spectrometry, particularly under electron ionization (EI), is a powerful analytical technique for this purpose. EI provides reproducible and detailed fragmentation patterns that act as a "fingerprint" for a molecule, enabling not only molecular weight determination but also profound structural insights.[1][2]
Understanding the specific fragmentation pathways of this compound is crucial for its unambiguous identification in complex mixtures, for metabolite identification studies, and for quality control in synthetic processes. This guide will deconstruct the molecule's structure to predict its behavior in the mass spectrometer, bridging theoretical principles with practical application.
Theoretical Fragmentation Pathways
Upon entering the EI source of a mass spectrometer, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation known as the molecular ion (M+•).[3] This molecular ion is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of this compound is predicted to be driven by the presence of the ester group and the stability of the aromatic indazole core.
The molecular weight of this compound (C₁₀H₁₀N₂O₂) is 190.19 g/mol . Therefore, the molecular ion peak (M+•) is expected to appear at an m/z of 190.
Primary Fragmentation: The Ester Group
The methyl ester at the C-6 position is the most likely initial site of fragmentation. Aromatic esters are known to fragment via specific, predictable pathways.[4][5][6]
-
Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical. This results in the formation of a stable acylium ion. This fragment is often the base peak or one of the most abundant peaks in the spectrum.
-
M+• (m/z 190) → [M - 31]+ (m/z 159) + •OCH₃
-
-
Loss of Formaldehyde (CH₂O) via Rearrangement: While less common than the loss of the methoxy radical, some aromatic methyl esters can undergo rearrangement to eliminate a neutral molecule of formaldehyde.
Secondary Fragmentation: The Indazole Core
The resulting acylium ion at m/z 159 is expected to be relatively stable. Further fragmentation would likely involve the indazole ring system itself or the remaining methyl group.
-
Loss of Carbon Monoxide (CO): Acylium ions are well-known to lose a neutral molecule of carbon monoxide. This would lead to a fragment ion at m/z 131.
-
[M - 31]+ (m/z 159) → [M - 31 - 28]+ (m/z 131) + CO This resulting ion, [C₈H₇N₂]⁺, corresponds to a methyl-indazole cation.[7]
-
-
Ring Fragmentation (Retro-Diels-Alder Reaction): Heterocyclic aromatic systems can undergo complex ring-opening and fragmentation pathways.[8][9] A potential, though likely minor, pathway for the indazole ring is a retro-Diels-Alder (RDA) type cleavage.[10][11][12][13][14] This would involve the cleavage of the five-membered ring portion, though predicting the exact fragments can be complex. A characteristic loss from nitrogen-containing heterocycles is the elimination of HCN (27 Da).
The following diagram illustrates the primary predicted fragmentation pathways.
Caption: Predicted major EI fragmentation pathway for the target molecule.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a standardized protocol is essential. The following methodology is designed as a self-validating system, incorporating necessary calibration and control steps. Electron Ionization coupled with Gas Chromatography (GC-MS) is the preferred method for this volatile, small molecule.
Instrumentation
A standard benchtop Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a quadrupole mass analyzer and an Electron Ionization (EI) source is recommended.
Sample Preparation
-
Solvent Selection: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or ethyl acetate.
-
Dilution: Create a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
Instrument Parameters
The following parameters are recommended for robust and standard data acquisition. The system must be tuned and calibrated prior to analysis using a standard compound like perfluorotributylamine (PFTBA) to ensure mass accuracy.[15]
| Parameter | Setting | Rationale (Expertise & Experience) |
| GC Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Column | HP-5MS (or equivalent) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds. |
| Oven Program | 80°C (1 min), ramp to 300°C at 20°C/min | A standard temperature ramp to ensure good separation and peak shape. |
| Ion Source | Electron Ionization (EI) | Standard hard ionization technique for creating reproducible, library-searchable fragmentation patterns.[2] |
| Ionization Energy | 70 eV | The industry standard for EI-MS; maximizes ionization and produces consistent, library-comparable fragmentation.[1] |
| Source Temperature | 230 °C | Balances efficient ionization with the prevention of thermal degradation within the source. |
| Mass Analyzer | Quadrupole | Common, robust analyzer for routine analysis. |
| Scan Range (m/z) | 40 - 400 amu | Covers the molecular ion and all expected significant fragments. |
Data Acquisition Workflow
The following workflow ensures data integrity and trustworthiness.
Caption: A self-validating workflow for GC-EI-MS analysis.
Data Interpretation and Expected Spectrum
The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The interpretation involves identifying the molecular ion peak and correlating the major fragment ion peaks to the predicted fragmentation pathways.
Predicted Mass Spectrum Summary
The spectrum of this compound is expected to show a discernible molecular ion peak at m/z 190. The base peak (the most abundant ion) is predicted to be the acylium ion at m/z 159, resulting from the loss of the methoxy radical. A significant peak at m/z 131, from the subsequent loss of carbon monoxide, is also anticipated. Other smaller fragments corresponding to the cleavage of the indazole ring may be present but at a lower abundance. The stability of the aromatic indazole core suggests that the molecular ion peak will be clearly visible.[16]
Table of Key Predicted Ions
| m/z | Proposed Formula | Proposed Identity | Mechanism | Predicted Relative Abundance |
| 190 | [C₁₀H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) | Electron Ionization | Medium |
| 159 | [C₉H₇N₂O]⁺ | Acylium Ion | α-cleavage (Loss of •OCH₃) | High (Likely Base Peak) |
| 131 | [C₈H₇N₂]⁺ | Methyl-indazole Cation | Decarbonylation (Loss of CO) | Medium-High |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Complex rearrangement/cleavage | Low |
Conclusion
The EI-MS fragmentation of this compound is predicted to be dominated by characteristic cleavages of the methyl ester substituent. The primary fragmentation pathway involves the loss of a methoxy radical to form a highly stable acylium ion (m/z 159), which is expected to be the base peak. Subsequent loss of carbon monoxide to yield the methyl-indazole cation (m/z 131) is also a major anticipated pathway. The presence of a clear molecular ion at m/z 190 and these key fragments provides a definitive pattern for the structural confirmation of this compound. The experimental protocol and theoretical framework presented in this guide offer a comprehensive approach for researchers to confidently identify and characterize this important indazole derivative.
References
-
Meißner, R., Feketeová, L., Gschliesser, V. et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2678-2691. Available at: [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 557-580. Available at: [Link]
-
Meißner, R., et al. (2019). (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. Available at: [Link]
-
Takayama, M., et al. (2023). Identification of complementary McLafferty rearrangement ions at m/z 224 and 222 from high-resolution electron ionization mass spectra of methyl stearate. International Journal of Mass Spectrometry, 484, 116978. Available at: [Link]
-
CHEMISTRY UNLEASHED by Dr. Anjali Saxena. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Eliel, E. L., & McCollum, J. D. (1961). Mass Spectra of Aromatic Esters. Analytical Chemistry, 33(9), 1157–1158. Available at: [Link]
-
Unacademy CSIR NET. (2021). Mass Spectrometry : Retro Diel's-Alder fragmentation. YouTube. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Available at: [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Available at: [Link]
-
Christie, W. W., Brechany, E. Y., & Shukla, V. K. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 26(8), 644-648. Available at: [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]
-
Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]
-
Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]
-
Fareedian Chemistry. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. Available at: [Link]
-
Boulos, L. S., & El-Naggat, M. F. (1986). Mass spectra of some 2-methyl-3-(o- and p-R-phenyl)-3,3a,4,5,6,7-hexahydro-2H-indazoles. Organic Mass Spectrometry, 21(8), 493-496. Available at: [Link]
-
Unknown. (n.d.). Retro diels alder reaction and ortho effect. SlideShare. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
Wang, X., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Available at: [Link]
-
Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. Available at: [Link]
-
DeRuiter, J., & Noggle, F. T. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
-
Iida, H., et al. (1985). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 22(1), 35-38. Available at: [Link]
-
Lesiak, A. D., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(4), 1959. Available at: [Link]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 9(1), 171-177. Available at: [Link]
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 9. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
The 2H-Indazole Scaffold: A Synthetic Chemist's Guide to a Privileged Heterocycle
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, with its derivatives showing a vast spectrum of biological activities.[1] While the 1H-tautomer has been extensively studied, the 2H-indazole isomer has emerged as a crucial pharmacophore in its own right, present in numerous therapeutic agents and clinical candidates.[2][3] This technical guide provides a comprehensive literature review on the discovery and synthesis of the 2H-indazole scaffold. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of key synthetic methodologies, from classical cyclizations to modern catalytic and photochemical approaches. We will explore the causality behind experimental choices, present detailed protocols, and summarize critical data to empower the rational design and synthesis of novel 2H-indazole-based molecules.
The Ascendancy of the 2H-Indazole Isomer in Drug Discovery
Indazole, a bioisostere of indole, is an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring's nitrogen atoms.[4] While the 1H-tautomer is generally considered the more thermodynamically stable form, the synthetic and pharmacological importance of the 2H-isomer cannot be overstated.[5][6]
The strategic placement of substituents on the N-2 position profoundly influences a molecule's pharmacological profile, affecting its binding affinity, selectivity, and pharmacokinetic properties.[7] This has driven significant efforts toward developing regioselective synthetic methods that grant precise access to this valuable chemical space. 2H-indazole derivatives are integral to compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal activities.[3][8][9] This guide will navigate the chemical landscape of its synthesis, providing the foundational knowledge required to harness its full potential.
Foundational Synthetic Strategies: Reductive Cyclization
One of the most established routes to nitrogen-containing heterocycles is through reductive cyclization. The Cadogan reaction stands as a classical, albeit often harsh, method for constructing the 2H-indazole core.[10][11]
The Cadogan Reaction: A Classic Approach
The Cadogan reaction traditionally involves the reductive cyclization of o-nitrobenzylidene amines, generated from the condensation of o-nitrobenzaldehydes and primary amines.[12] The reaction is typically promoted by trivalent phosphorus reagents, such as trialkyl phosphites or phosphines, at high temperatures (>150 °C).[10] The widely accepted mechanism proceeds through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization.[10]
However, the harsh conditions required have prompted the development of milder, more practical variations. Recent advances have enabled the reaction to proceed at lower temperatures (e.g., 80 °C) and in a one-pot fashion, enhancing its operational simplicity and safety for medicinal chemistry applications.[12]
Caption: Generalized mechanism of the Cadogan reaction.
A significant breakthrough in understanding this reaction was the isolation of 2H-indazole N-oxides as competent intermediates.[10] This discovery provided direct evidence for non-nitrene pathways and enabled a formal Cadogan cyclization to be performed at room temperature, starting from the isolated N-oxide.[10]
Experimental Protocol: Mild, One-Pot Condensation-Cadogan Reductive Cyclization[12]
-
To a solution of the desired o-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH), add the primary amine (1.1 equiv).
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture.
-
Maintain the temperature at 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2H-indazole.
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods are robust, the demand for efficiency, milder conditions, and greater functional group tolerance has spurred the development of innovative synthetic strategies. These include transition-metal-catalyzed reactions, cycloadditions, and metal-free photochemical approaches.
Transition-Metal Catalysis: Precision and Efficiency
Transition metals, particularly palladium, copper, and rhodium, have revolutionized the synthesis of complex heterocycles.[13][14]
-
Copper-Catalyzed Three-Component Reaction: An efficient one-pot synthesis utilizes a copper catalyst to assemble 2H-indazoles from readily available 2-bromobenzaldehydes, primary amines, and sodium azide.[15] This method is valued for its operational simplicity and broad substrate scope.[15]
-
Palladium-Catalyzed C-H Activation: Palladium catalysts enable the direct functionalization of C-H bonds, offering an atom-economical route. For example, azobenzenes can react with aldehydes in a Pd-catalyzed C-H acylation, followed by a reductive cyclization to yield 2H-indazoles.[16]
-
Rhodium/Cobalt-Catalyzed Annulation: Advanced strategies using Rh(III) or Co(III) catalysts facilitate the [4+1] annulation of azoxy compounds with partners like diazoesters, providing access to highly functionalized 2H-indazoles.[4][13]
Caption: Comparison of major synthetic pathways to 2H-indazoles.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
A powerful and highly efficient route to 2H-indazoles involves the [3+2] dipolar cycloaddition between sydnones and arynes.[17] Arynes, highly reactive intermediates, are typically generated in situ from silylaryl triflates. The reaction proceeds under mild conditions to form a bicyclic adduct, which spontaneously extrudes carbon dioxide to afford the aromatic 2H-indazole product in good to excellent yields. A key advantage of this method is its clean conversion, with no contamination from the 1H-indazole isomer.[17]
Caption: Mechanism of 2H-indazole synthesis via cycloaddition.
Metal-Free Photochemical and Thermal Syntheses
In a push towards more sustainable chemistry, metal-free synthetic routes have gained significant attention. A tunable synthesis of 2H-indazoles has been developed from 2-((aryl/alkyl/H)ethynyl)aryltriazenes.[3][18][19][20]
-
Photochemical Pathway: Under visible-light irradiation at room temperature, these aryltriazenes react with arylsulfinic acids to yield 3-functionalized 2H-indazoles. This process occurs without an external photocatalyst, proceeding through an electron donor-acceptor (EDA) complex.[19]
-
Thermal Pathway: In the presence of arylsulfinic acid, the same 2-(ethynyl)aryltriazenes can undergo an intramolecular oxidation/cyclization at 50 °C in air to produce 2H-indazole-3-carbaldehydes.[18]
This dual-pathway approach offers a controllable and environmentally friendly method for generating diverse 2H-indazole skeletons under mild conditions.[19]
The Challenge of Regioselectivity: N-Alkylation of the Indazole Core
For many applications, the parent indazole ring must be functionalized, most commonly via N-alkylation. However, the presence of two nucleophilic nitrogen atoms makes regioselective alkylation a significant synthetic challenge.[2][21] The outcome of the N1 versus N2 alkylation is highly dependent on steric and electronic factors of the indazole substituents, as well as the reaction conditions (base, solvent, and alkylating agent).[2][21]
While many conditions favor the thermodynamically preferred N1-alkylation, specific protocols have been developed to achieve high selectivity for the N2 position, which is often crucial for desired biological activity.[7]
-
Steric and Electronic Control: Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%) under certain conditions.[2][21]
-
Catalyst-Controlled Alkylation: Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the reaction of indazoles with diazo compounds, affording N2-alkylated products with high to perfect regioselectivity (N2/N1 up to 100/0).[22] This metal-free approach offers an excellent alternative to traditional methods.[22]
| Method | Reagents/Catalyst | Key Feature | Selectivity | Reference |
| Substituent-Directed | NaH in THF; C7-EWG on indazole | Substrate control | ≥96% for N2 | [2][21] |
| Brønsted Acid Catalysis | TfOH, Diazo compound | Metal-free, mild conditions | Up to 100% for N2 | [22] |
| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | Prefers the less hindered N2 | Often favors N2 | [5] |
| Brønsted Acid Catalysis | Brønsted Acid, Sulfoxonium ylides | Metal-free, switchable N1/N2 | Excellent N2-selectivity | [7] |
Table 1. Summary of Selected Methods for Regioselective N2-Alkylation of Indazoles.
Conclusion and Future Perspectives
The discovery and development of synthetic routes to the 2H-indazole scaffold have been driven by its profound importance in medicinal chemistry. From classical high-temperature cyclizations to sophisticated, mild, and highly selective modern methodologies, the chemist's toolkit has expanded dramatically. Transition-metal catalysis, [3+2] cycloadditions, and metal-free photochemical reactions now provide efficient and versatile access to this privileged core.
The ongoing challenge remains the predictable and selective functionalization of the indazole ring, particularly in achieving N2-alkylation. The development of catalyst-controlled, regiodivergent methods represents a significant step forward. Future research will likely focus on further refining these methods, developing enantioselective syntheses, and applying these powerful strategies to the construction of next-generation therapeutics. The continued exploration of the 2H-indazole scaffold's synthetic accessibility and biological potential ensures its prominent place in the future of drug discovery.
References
-
Zhang, G., Zhang, Y., Li, P., Zhou, C., Wang, M., & Wang, L. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry, 88(17), 12341–12356. [Link]
-
Baran, P. S., et al. (NIH). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. [Link]
-
Alam, R. M., & Keating, J. J. (University College Cork). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Institutional Repository. [Link]
-
Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
-
Zhang, G., et al. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry. [Link]
-
(2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. [Link]
-
Various Authors. (ResearchGate). Preliminary result for synthesis of 2H-indazole 4 aa by using Mills reaction/cyclization. ResearchGate. [Link]
-
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
-
Various Authors. (2011). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
-
Various Authors. (ResearchGate). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry | Request PDF. ResearchGate. [Link]
-
Zhang, G., et al. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. ACS Publications. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429-6432. [Link]
-
Various Authors. (NIH). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Zhang, G., et al. (2023). Metal-Free Synthesis of 2 H-Indazole Skeletons by Photochemistry or Thermochemistry. Journal of Organic Chemistry, 88(17), 12341-12356. [Link]
-
Various Authors. (ResearchGate). Pd‐catalyzed synthesis of 2H‐indazole. ResearchGate. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7746-7764. [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of Organic Chemistry, 75(20), 6836–6842. [Link]
-
Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2125. [Link]
-
Kurth, M. J., et al. (NIH). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. National Institutes of Health. [Link]
-
Babu, B. P., et al. (2023). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]
-
Li, H., Li, P., & Wang, L. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Synfacts, 9(5), 0484. [Link]
-
Various Authors. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. ResearchGate. [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Wu, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6608. [Link]
-
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1867. [Link]
-
Various Authors. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]
-
Various Authors. (ResearchGate). Biologically active 2H‐indazole‐containing compounds. ResearchGate. [Link]
-
Various Authors. (ResearchGate). Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. ResearchGate. [Link]
-
Various Authors. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]
-
Various Authors. (ResearchGate). Different approaches for the synthesis of 2H-Indazoles. ResearchGate. [Link]
-
Various Authors. (ResearchGate). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors | Request PDF. ResearchGate. [Link]
-
Various Authors. (Journal of Pharmaceutical Negative Results). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Various Authors. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
-
Ellman, J. A., et al. (NIH). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Metal-Free Synthesis of 2 H-Indazole Skeletons by Photochemistry or Thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Indazole Nucleus: A Privileged Scaffold in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including a rigid framework and the capacity for critical hydrogen bonding interactions, have propelled it to the forefront of drug discovery.[1] While its occurrence in nature is rare, synthetic derivatives of indazole exhibit a vast and diverse range of pharmacological activities, leading to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates.[2][3] This technical guide provides a comprehensive analysis of the pharmacological significance of the indazole core, delving into its molecular mechanisms of action, extensive therapeutic applications, critical structure-activity relationships (SAR), and key synthetic methodologies. It is intended to serve as a valuable resource for professionals engaged in the exploration and exploitation of this versatile scaffold for the design of next-generation therapeutics.
The Indazole Core: Structural and Chemical Foundations
Indazole, also known as benzpyrazole, consists of a benzene ring fused to a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system.[2] A key feature of the indazole nucleus is its existence in three tautomeric forms: 1H-indazole, 2H-indazole, and the extremely rare 3H-indazole.[2][4] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[2][5][6] This stability, combined with its synthetic accessibility, makes the indazole scaffold a cornerstone in the design of a multitude of biologically active compounds.[1][2]
The two nitrogen atoms within the pyrazole ring impart unique electronic properties, allowing the scaffold to act as both a hydrogen bond donor and acceptor.[2] This dual nature is fundamental to its ability to interact with a wide array of biological targets, including enzymes, receptors, and ion channels.[7]
Broad-Spectrum Pharmacological Activities
The indazole scaffold is the foundation for drugs across a remarkable spectrum of therapeutic areas. Its versatility stems from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.
Anticancer Activity: A Kinase Inhibition Powerhouse
The most profound impact of the indazole nucleus has been in oncology. The scaffold frequently serves as an effective ATP-competitive inhibitor, binding to the ATP pocket of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]
Key Mechanisms and Targets:
-
Tyrosine Kinase Inhibition: Indazole derivatives have shown potent inhibitory activity against various tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs), which are crucial for tumor angiogenesis and proliferation.[5][8][9]
-
Serine/Threonine Kinase Inhibition: Targets such as Aurora kinases, which are essential for cell division, are effectively inhibited by indazole-based compounds.[8]
-
PARP Inhibition: Certain indazole derivatives function as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them effective against cancers with specific DNA repair deficiencies.
This has led to several FDA-approved drugs that are mainstays in cancer treatment.
Table 1: Prominent FDA-Approved Indazole-Based Anticancer Drugs
| Drug Name | Primary Target(s) | Key Indications |
|---|---|---|
| Pazopanib | Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma[2][5] |
| Axitinib | Tyrosine kinase inhibitor (VEGFR 1-3) | Advanced Renal Cell Carcinoma[2] |
| Niraparib | PARP inhibitor (PARP-1, PARP-2) | Ovarian, Fallopian Tube, Peritoneal Cancer[5] |
| Entrectinib | Tyrosine kinase inhibitor (TRK, ROS1, ALK) | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive solid tumors[10] |
// Nodes Indazole [label="Indazole Scaffold\n(ATP Mimic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Kinase ATP-Binding Site"]; Block [label="Inhibition of\nPhosphorylation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal [label="Cellular Signaling\nPathways"]; Proliferation [label="Tumor Proliferation\n& Angiogenesis"]; Apoptosis [label="Apoptosis"];
// Edges Indazole -> Kinase [label="Binds to"]; Kinase -> Signal [label="Activates"]; Signal -> Proliferation [label="Promotes"]; Indazole -> Block [style=dashed]; Block -> Signal [label="Blocks"]; Proliferation -> Apoptosis [label="Inhibits"]; Block -> Apoptosis [label="Induces"]; } /dot Caption: Indazole nucleus as a kinase inhibitor in cancer therapy.
Anti-inflammatory and Immunomodulatory Effects
Indazole derivatives have demonstrated significant anti-inflammatory properties.
-
Marketed Drugs: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation relief, while Bendazac is used topically for similar indications.[2][5]
-
Mechanism of Action: Recent research has identified indazole-3-carboxamides as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are critical for mast cell activation and the release of pro-inflammatory mediators.[11] Furthermore, novel N²-substituted indazole derivatives are being developed as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory bowel disease (IBD).[12]
Central Nervous System (CNS) Applications
The indazole core is present in agents that modulate CNS activity. The most notable example is Granisetron , a highly selective 5-HT3 receptor antagonist.[2] It is a crucial antiemetic agent used to prevent nausea and vomiting induced by chemotherapy and radiation.[2][4] Research is also ongoing into the potential of indazole derivatives for treating neurodegenerative diseases.[13][14]
Antimicrobial and Antiparasitic Properties
The indazole scaffold has shown a broad spectrum of activity against various pathogens.[15]
-
Antibacterial: Derivatives have shown efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria.[2]
-
Antifungal: Activity has been reported against species like Candida albicans and Candida glabrata.[2]
-
Antitubercular and Antiprotozoal: Various indazole compounds have been identified as potential agents against tuberculosis and protozoal infections.[2]
Cardiovascular and Other Therapeutic Areas
The pharmacological reach of indazoles extends to cardiovascular diseases and other conditions.
-
Cardiovascular Effects: Derivatives have been studied for their antiarrhythmic, antihypertensive, and vasorelaxant properties.[6][13] 7-Nitroindazole, for instance, is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[6]
-
Emerging Applications: Research has uncovered potential applications in male contraception, osteoporosis treatment, and as β3-adrenergic receptor agonists for overactive bladder.[13][16]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of an indazole derivative is critically dependent on the nature and position of its substituents. Understanding these SARs is essential for rational drug design.
Indazole [label=<
Indazole Scaffold: Key Substitution Points
PositionSignificance in SAR
N1Often directs binding, crucial for selectivity (e.g., kinase inhibitors)
C3Key interaction point; regiochemistry is critical (e.g., CRAC channel blockers)
C4, C5, C6Modulates potency, solubility, and metabolic stability
C7Can enhance potency by occupying specific hydrophobic pockets
Causality Behind SAR Observations:
-
N1-Substitutions: In kinase inhibitors like the indazole arylsulfonamides targeting CCR4, bulky benzyl groups at the N1 position were found to be optimal.[17] This is because the N1 substituent often projects into a solvent-exposed region or a specific sub-pocket of the receptor, where it can be modified to improve pharmacokinetics and selectivity without disrupting the core binding interactions.
-
C3-Substitutions: For indazole-3-carboxamides acting as CRAC channel blockers, the specific 3-carboxamide regiochemistry is absolutely critical for activity.[11] The reverse amide isomer is inactive, indicating that the precise orientation of the hydrogen bond donor (N-H) and acceptor (C=O) at this position is required for a specific, high-affinity interaction with the target protein.[11]
-
C7-Substitutions: The addition of a small methyl group at the C7 position has proven to be a highly effective strategy, particularly in kinase inhibitors.[1] This seemingly minor addition can significantly enhance potency and selectivity by occupying a small, specific hydrophobic pocket within the kinase's ATP-binding site, leading to a more favorable binding energy.[1]
Experimental Protocols: Synthesis and Biological Evaluation
The translation of SAR insights into novel therapeutics relies on robust synthetic and analytical methodologies.
Representative Synthesis: N1-Alkylation of Amino Indazoles
This protocol is representative of methods used to generate key intermediates for kinase inhibitors and other derivatives, based on established procedures.[17] The causality for the choice of reagents is critical: powdered KOH is a strong base suitable for deprotonating the indazole N-H in a non-aqueous solvent like DMSO, while 3-cyanobenzyl chloride is the electrophile that provides the desired N1-substituent. Selective alkylation at N1 over N2 is a common outcome in these conditions.
Step-by-Step Methodology:
-
Preparation: To a solution of an amino indazole (e.g., 4-methoxy-1H-indazol-3-amine, 1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add powdered potassium hydroxide (KOH, 1.5 eq).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation of the indazole nitrogen.
-
Alkylation: Add the alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 eq) dropwise to the suspension.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water (50 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
// Nodes Start [label="Amino Indazole\nIntermediate"]; Base [label="Add Base (KOH)\nin DMSO", shape=ellipse, fillcolor="#FBBC05"]; Deprotonation [label="Deprotonated\nIndazole Anion"]; Alkyl [label="Add Alkylating Agent\n(e.g., R-CH2Cl)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="N1-Alkylation Reaction\n(Stir at RT)"]; Workup [label="Aqueous Work-up\n& Precipitation", shape=ellipse, fillcolor="#34A853"]; Product [label="Purified N1-Substituted\nIndazole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Base; Base -> Deprotonation [label="Forms"]; Deprotonation -> Alkyl; Alkyl -> Reaction; Reaction -> Workup [label="Completion"]; Workup -> Product [label="Isolate & Purify"]; } /dot Caption: General workflow for the N1-alkylation of indazoles.
Key Biological Assay: VEGFR-2 (KDR) Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the potency (IC50) of a novel indazole compound against a key oncological target like VEGFR-2. The principle is to measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of recombinant human VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test indazole compound in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the kinase buffer.
-
Assay Plate Setup: To a 96-well or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the VEGFR-2 enzyme and the peptide substrate to all wells. Allow a brief pre-incubation (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions essential for kinase activity.
-
Detection: Add a detection reagent, such as a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). This system detects the phosphorylated, biotinylated peptide via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[1][15] Its journey from a rare natural motif to the core of multiple blockbuster drugs highlights its remarkable chemical and pharmacological versatility.[2] The success of indazole-based kinase inhibitors in oncology has been a major driver of research, but the expanding applications in inflammation, CNS disorders, and infectious diseases demonstrate that its full potential is yet to be realized.[8][14]
Future research will likely focus on several key areas:
-
Novel Target Identification: Applying the indazole scaffold to new and challenging biological targets.
-
Enhanced Selectivity: Designing next-generation derivatives with improved selectivity profiles to minimize off-target effects and enhance safety, a particular challenge for kinase inhibitors.[8]
-
Overcoming Resistance: Developing indazole-based drugs that can overcome acquired resistance mechanisms to existing therapies.
-
Advanced Synthesis: Innovating more efficient, green, and scalable synthetic routes to access novel indazole libraries for high-throughput screening.[2]
The indazole nucleus will undoubtedly continue to be a highly productive and enduring scaffold in the quest for novel and effective medicines.
References
-
Shaikh, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Available at: [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
-
Boiani, M., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 929-37. Available at: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. Available at: [Link]
-
Miller, A., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 57(12), 5344-5357. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 879-882. Available at: [Link]
-
Anonymous. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]
-
Anonymous. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(1), 35. Available at: [Link]
-
Request PDF. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Vascular Pharmacology, 20(3), 234-247. Available at: [Link]
-
Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]
-
Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available at: [Link]
-
ResearchGate. (n.d.). Structure of our indazole derivatives. ResearchGate. Available at: [Link]
-
Barreiro, G., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 407-427. Available at: [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1693-1717. Available at: [Link]
-
Anonymous. (n.d.). Discovery of novel indazole derivatives as second-generation TRK inhibitors. Springer. Available at: [Link]
-
Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Ovid. Available at: [Link]
-
Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848. Available at: [Link]
-
Imada, T., et al. (2014). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 57(15), 6376-6391. Available at: [Link]
-
Wang, C., et al. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. European Journal of Medicinal Chemistry, 277, 116710. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-Methyl-2H-Indazole-6-Carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-2H-indazole-6-carboxylate is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery programs. The indazole scaffold is a privileged structure, appearing in a variety of biologically active compounds and approved therapeutics.[1][2] As with any novel or specialized chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities; they are foundational to ensuring researcher safety, experimental integrity, and regulatory compliance.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical framework for handling this compound in a research and development setting. We will explore the "why" behind specific safety recommendations, grounding them in the physicochemical properties of the compound and established principles of laboratory safety.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the first step in a comprehensive safety assessment. These data inform everything from storage conditions to the selection of appropriate personal protective equipment (PPE).
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 885271-33-2 | - |
| Molecular Formula | C10H10N2O2 | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Canonical SMILES | COC(=O)c1ccc2cn(C)nc2c1 | |
| InChI Key | DPDPLMPLBWKMSG-UHFFFAOYSA-N | [3] |
Note: The exact isomer (e.g., 1-methyl vs. 2-methyl) can significantly impact biological activity and may subtly alter physical properties. Always verify the specific isomer being used. The information provided here pertains to the commonly referenced structure.
Table 2: Physicochemical Data
| Property | Value | Scientific Rationale for Safe Handling |
| Appearance | Typically a solid (e.g., crystalline powder) | Solid form minimizes the risk of respiratory exposure compared to volatile liquids, but fine powders can be easily aerosolized. Handling should be performed in a way that avoids dust generation. |
| Melting Point | Not consistently reported; requires experimental determination. | The melting point is a key indicator of purity. A sharp melting point suggests a pure compound, while a broad range may indicate impurities that could have different, unknown hazards. |
| Boiling Point | Not applicable (likely decomposes) | Assumed to be a high-boiling solid. Avoid high temperatures during handling and storage to prevent thermal decomposition, which can release hazardous gases.[4] |
| Solubility | Soluble in solvents like DMSO and DMF.[5] | Knowledge of solubility is critical for preparing solutions for assays and for cleaning spills. Using the minimum required amount of solvent reduces overall hazard. |
| Stability | Stable under recommended storage conditions. | The stability indicates that with proper storage (cool, dry, sealed), the compound is not expected to degrade or polymerize hazardously.[4] |
Section 2: Hazard Identification and Toxicological Summary
While specific toxicological data for this compound is limited, data from structurally similar indazole derivatives allows for a predictive hazard assessment. The Globally Harmonized System (GHS) classifications for related compounds provide a baseline for safe handling.
GHS Hazard Classification (Predicted based on related compounds):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [6][7]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [6]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [6]
Signal Word: WARNING [8]
Expert Interpretation: The predicted hazard profile is typical for many complex organic molecules used in discovery chemistry. The primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust. The main concerns are irritation and acute toxicity upon ingestion.[6] There is currently no evidence to suggest carcinogenicity, mutagenicity, or reproductive toxicity, but a lack of data does not mean a lack of hazard. Therefore, the compound should be handled as if it were potentially hazardous via all exposure routes.
Section 3: Risk Assessment and Mitigation Framework
A proactive approach to safety involves a continuous cycle of risk assessment. Before any procedure, researchers should mentally or formally complete this process to ensure all hazards have been considered and controlled.
Diagram 1: The Cyclical Process of Laboratory Risk Assessment
Caption: A workflow for continuous risk assessment in the laboratory.
Hierarchy of Controls:
-
Engineering Controls: This is the most effective line of defense. For this compound, which is a fine powder that can cause respiratory irritation, all weighing and handling of the solid must be done within a certified chemical fume hood or a powder containment hood.[6]
-
Administrative Controls: These are the procedures and protocols you follow. Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all users are trained on the SOP and the specific hazards. Work in a well-ventilated area and always wash hands thoroughly after handling.[4][8]
-
Personal Protective Equipment (PPE): This is the last line of defense. It protects you when engineering and administrative controls fail.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing (e.g., during bulk transfers).[4]
-
Skin Protection: A standard laboratory coat is required. Wear appropriate chemical-resistant gloves (nitrile is a common and effective choice for incidental contact). Always inspect gloves before use and remove them carefully to avoid skin contamination.[8]
-
Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood. If a fume hood is not available, or if large quantities are being handled that could generate significant dust, a NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary.
-
Section 4: Standard Operating Procedure (SOP) for Safe Handling and Storage
Protocol for Weighing and Preparing a Solution:
-
Preparation: Don appropriate PPE (lab coat, goggles, nitrile gloves). Confirm the chemical fume hood is operational (check airflow monitor).
-
Staging: Place a weigh boat, spatula, beaker, and wash bottle with the chosen solvent inside the fume hood. Pre-label all containers.
-
Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.
-
Transfer: Carefully add the weighed solid to the beaker.
-
Dissolution: Add the solvent to the beaker to dissolve the compound. Use a magnetic stirrer if necessary.
-
Cleaning: Tightly cap the stock bottle. Decontaminate the spatula and weigh boat with a suitable solvent-wetted wipe. Dispose of the contaminated wipe and weigh boat in the designated solid chemical waste container.
-
Final Steps: Wash hands thoroughly with soap and water after removing gloves.
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from strong oxidizing agents, as these are common incompatibilities for many organic compounds.[4]
Reactivity and Incompatibilities:
-
Conditions to Avoid: High temperatures, direct sunlight.[9]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion or thermal decomposition will likely produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][10]
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.
Diagram 2: Chemical Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Table 3: First Aid Measures by Exposure Route
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[6][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Section 6: Waste Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weigh boats, wipes) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
Conclusion
This compound is a valuable tool in chemical research, but its handling demands a professional and informed approach to safety. By understanding its properties, implementing a hierarchy of controls, and being prepared for emergencies, researchers can mitigate risks effectively. This guide serves as a framework for developing robust, site-specific safety protocols, ensuring that scientific advancement and personal safety proceed hand-in-hand.
References
-
Material Safety Data Sheet. (2021, November 25). Generic MSDS. Retrieved from [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]
-
PubChem. methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
PubChem. Indazole-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methyl-2H-indazole-6-carboxylic acid methyl ester AldrichCPR 1071433-01-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. asset.conrad.com [asset.conrad.com]
- 10. fishersci.ca [fishersci.ca]
understanding the tautomeric forms of indazole compounds
An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds
Abstract
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. The indazole scaffold, a prominent feature in numerous therapeutic agents, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate identification and control essential for predictable drug behavior. This guide provides a comprehensive exploration of indazole tautomerism, from its theoretical underpinnings to practical, field-proven methodologies for characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazole is a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring.[1][2] The position of the proton on the nitrogen atoms of the pyrazole ring gives rise to annular tautomerism, resulting in two primary forms: the 1H-indazole and the 2H-indazole.[3][4] A third, less common form, 3H-indazole, is generally not significant under normal conditions.[5]
-
1H-Indazole: This tautomer features a benzenoid structure, which confers significant aromatic stability. Thermodynamically, the 1H-form is generally more stable than the 2H-form, with an energy difference estimated to be around 2.3 to 3.6 kcal/mol.[5][6][7] Consequently, in the gas phase, solution, and solid state, 1H-indazole is typically the predominant tautomer.[3][8]
-
2H-Indazole: This tautomer possesses a quinonoid-like structure, which results in a loss of aromaticity compared to the 1H form, explaining its lower stability.[9] Despite this, the 2H-tautomer is a critical consideration in synthesis and drug action, as its formation can be influenced by various factors and its derivatives often exhibit unique biological activities.[1]
The dynamic equilibrium between these two forms is not merely an academic curiosity; it profoundly influences a molecule's properties, including its dipole moment, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets.[6][10]
Caption: The tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole forms.
Factors Governing Tautomeric Equilibrium
While the 1H form is inherently more stable, the tautomeric equilibrium can be shifted. Understanding the factors that influence this balance is critical for both synthetic strategy and predicting a compound's behavior in a physiological environment.
-
Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups, particularly at the 3-position, can decrease the energy difference between the 1H and 2H forms, although the 1H tautomer often remains more stable.[9]
-
Solvent Effects: The polarity of the solvent plays a crucial role. While thermochemical studies have shown the 1H-form's stability is largely independent of the solvent, specific interactions like hydrogen bonding can stabilize one form over the other.[5][11] For instance, in less polar solvents like CDCl₃, certain substituted indazoles can favor the 2H tautomer if it is stabilized by a strong intramolecular hydrogen bond.[12]
-
pH and Hydrogen Bonding: The basicity of the two nitrogen atoms differs. 2H-Indazole derivatives are stronger bases than their 1H counterparts.[5] This difference in pKa can be exploited to favor one form under specific pH conditions. Furthermore, the ability to form inter- and intramolecular hydrogen bonds can stabilize the less favorable 2H tautomer, sometimes allowing it to be isolated.[6][12]
The Scientist's Toolkit: Experimental Characterization
Unambiguous identification of the predominant tautomeric form is paramount. A multi-faceted analytical approach is often necessary, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary tool, supported by other spectroscopic and analytical methods.
Caption: A typical workflow for the characterization of indazole tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers in solution.[8] The different electronic environments of the benzenoid and quinonoid systems result in highly diagnostic chemical shifts and coupling constants.[13][14]
Table 1: Comparative NMR and UV-Vis Spectroscopic Data for Indazole Tautomers
| Technique | Feature | 1H-Indazole (Benzenoid) | 2H-Indazole Derivative (Quinonoid) | Key Differentiating Aspect |
|---|---|---|---|---|
| ¹H NMR | N-H Proton | ~10-13 ppm (broad singlet)[15] | Absent (if N-substituted) | The presence of a downfield, broad N-H signal is characteristic of an unsubstituted 1H-indazole. |
| H-3 Proton | ~8.1 ppm[15] | ~8.4 ppm (more deshielded)[15] | The H-3 proton is typically shifted further downfield in the 2H isomer due to the quinonoid system. | |
| ¹³C NMR | C-3 Carbon | ~135 ppm | ~125 ppm | C-3 is significantly more shielded (upfield) in the 2H tautomer. |
| C-7a Carbon | ~140 ppm | ~129 ppm | C-7a (the bridgehead carbon) is also markedly shielded in the 2H tautomer. |
| UV-Vis | λ_max | Shorter wavelength | Longer wavelength[16] | 2H-indazoles absorb more strongly and at longer wavelengths due to the extended conjugation of the quinonoid system.[17] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the indazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the N-H proton signal.[14]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).
-
Causality: Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, especially the potentially broad N-H proton, for accurate integration if quantification is needed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Causality: Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus. This is crucial for definitively identifying the key C-3 and C-7a signals.
-
-
Data Analysis:
-
Compare the observed chemical shifts of the H-3, C-3, and C-7a signals with the reference values in Table 1.
-
For N-unsubstituted indazoles, the presence and chemical shift of the N-H proton is a primary indicator.
-
For complex substituted derivatives, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguous assignment.[18]
-
UV-Vis Spectroscopy
While less structurally definitive than NMR, UV-Vis spectroscopy is a rapid and valuable complementary technique. The difference in the electronic systems of the tautomers leads to distinct absorption spectra.
Experimental Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of the indazole sample (e.g., 10-20 µM) in a UV-transparent solvent (e.g., acetonitrile, ethanol).[17]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette.
-
Acquisition:
-
Record a blank spectrum using the solvent alone.
-
Scan the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Causality: The 2H-indazole tautomer, with its quinonoid structure, has a more extended π-electron system. This results in a lower energy π-π* transition, causing it to absorb light at a longer wavelength (a bathochromic shift) compared to the 1H-tautomer.[16][19] This difference is a key diagnostic feature.
-
X-ray Crystallography
X-ray crystallography provides the ultimate, unambiguous determination of the tautomeric form in the solid state.[20] It reveals precise bond lengths and the exact position of the proton on the nitrogen atom.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the indazole compound suitable for diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis:
-
Causality: The refined structure will show the location of the hydrogen atom on either N1 or N2, providing definitive proof of the tautomer present in the crystal lattice. It is crucial to remember that the solid-state structure may not be the same as the predominant form in solution due to packing forces and intermolecular interactions like hydrogen bonding.[12][21]
-
Computational Chemistry: A Predictive and Complementary Tool
In silico methods, particularly Density Functional Theory (DFT) and ab initio calculations (like MP2), are powerful for predicting the relative stabilities of tautomers.[9] These calculations can:
-
Estimate the gas-phase energy difference between the 1H and 2H tautomers.[7]
-
Predict NMR chemical shifts and other spectroscopic properties, which can then be compared with experimental data for structure validation.
-
Model the influence of solvents and substituents on the tautomeric equilibrium, guiding synthetic and formulation efforts.[22]
Implications in Drug Discovery and Development
The tautomeric state of an indazole-containing drug is not a trivial detail; it is a critical determinant of its therapeutic profile.
-
Biological Activity: The two tautomers of a single compound can be considered distinct chemical entities. They will present different hydrogen bond donor/acceptor patterns and overall shapes, leading to different binding affinities for a biological target. A drug's efficacy may depend entirely on the presence of the correct tautomer at the receptor site.
-
Physicochemical Properties: Tautomerism affects pKa, solubility, lipophilicity (LogP), and dipole moment.[6] These properties govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, the more polar 2H-indazole has a higher dipole moment than the 1H form.[23]
-
Intellectual Property: The ability to isolate, characterize, and control a specific tautomeric form can be a crucial aspect of a drug's patent protection.
A common strategy in medicinal chemistry to circumvent the issue of tautomeric ambiguity is to "lock" the desired form by N-alkylation or N-arylation, preventing interconversion and ensuring that a single, well-defined isomer is used.[24]
Caption: A logic diagram for the initial spectroscopic identification of indazole tautomers.
Conclusion
The annular tautomerism of indazole compounds is a critical, multifaceted phenomenon that demands rigorous characterization. For scientists in drug development, a thorough understanding of the factors that control the 1H/2H equilibrium and the application of robust analytical techniques like NMR, UV-Vis, and X-ray crystallography are not optional—they are essential for the creation of safe, effective, and reliable medicines. By integrating experimental data with computational insights, researchers can confidently navigate the complexities of indazole chemistry, unlocking the full potential of this privileged scaffold.
References
-
Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. [Link]
-
The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals - ResearchGate. (n.d.). ResearchGate. [Link]
-
Different tautomeric forms of indazole nuclei | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
On the solvatochromism, dimerization and tautomerism of indazole - ResearchGate. (2025-11-03). ResearchGate. [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed Central. (n.d.). PubMed Central. [Link]
-
2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed. (2019-07-19). PubMed. [Link]
-
Theoretical estimation of the annular tautomerism of indazoles - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate. (n.d.). ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Caribbean Journal of Science and Technology. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). PubMed. [Link]
-
synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf - Der Pharma Chemica. (2023-03-24). Der Pharma Chemica. [Link]
-
Theoretically Designed Conversion of 2H-Indazole Tautomers into Benzimidazoles - ResearchGate. (2025-11-02). ResearchGate. [Link]
-
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. (2011-12-22). Journal of Chemical Physics. [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. (2016-04-07). ResearchGate. [Link]
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal. (n.d.). University of Groningen. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor - American Chemical Society. (2022-01-21). American Chemical Society. [Link]
-
The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (n.d.). MDPI. [Link]
-
Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations | Request PDF - ResearchGate. (2025-08-06). ResearchGate. [Link]
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). PURKH. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2025-08-07). ResearchGate. [Link]
-
X-Ray crystal structure analysis and determination of azo-enamine and hydrazone-imine tautomers of two hetarylazo indole dyes - ResearchGate. (2025-08-07). ResearchGate. [Link]
-
Theoretically Designed Conversion of 2 H-Indazole Tautomers into Benzimidazoles. (2025-10-30). Synfacts. [Link]
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF - ResearchGate. (2025-08-08). ResearchGate. [Link]
-
(PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025-08-06). ResearchGate. [Link]
-
2-Methyl-2H-indazole - the NIST WebBook. (n.d.). NIST. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. quod.lib.umich.edu [quod.lib.umich.edu]
- 24. pnrjournal.com [pnrjournal.com]
Methodological & Application
Synthesis Protocol for Methyl 3-Methyl-2H-indazole-6-carboxylate: An Application Note for Researchers
This comprehensive guide details a robust and reliable protocol for the synthesis of methyl 3-methyl-2H-indazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step methodology but also the underlying chemical principles and experimental considerations to ensure successful synthesis and high purity of the final product.
Introduction: The Significance of the Indazole Scaffold
Indazoles are a class of bicyclic heterocyclic compounds that are isosteric with indoles and benzimidazoles, making them privileged structures in the design of pharmacologically active molecules.[1] The specific substitution pattern of this compound, featuring a 2H-indazole core, a methyl group at the 3-position, and a methyl carboxylate at the 6-position, offers a unique three-dimensional arrangement for potential interactions with biological targets. The development of a clear and reproducible synthetic route is therefore crucial for enabling further investigation into its therapeutic potential.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a multi-step sequence, commencing with the preparation of a suitably substituted benzene ring, followed by the strategic construction of the pyrazole ring to form the desired 2H-indazole isomer. The chosen pathway emphasizes regioselectivity and the use of readily available starting materials to ensure practicality and scalability.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Methyl 3-amino-4-acetylbenzoate
The initial phase of the synthesis focuses on the preparation of the key intermediate, methyl 3-amino-4-acetylbenzoate, from methyl 4-acetyl-3-nitrobenzoate.
Reaction Scheme:
Rationale:
The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a Parr hydrogenation apparatus, dissolve methyl 4-acetyl-3-nitrobenzoate (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) to the solution.
-
Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 3-amino-4-acetylbenzoate as a solid. This product is often of sufficient purity for the next step.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Methyl 4-acetyl-3-nitrobenzoate | 1.0 | 223.18 | User-defined |
| 10% Palladium on Carbon | 0.05-0.10 | - | User-defined |
| Methanol | Solvent | 32.04 | Sufficient volume |
| Hydrogen Gas | Reagent | 2.02 | 50 psi |
Expected Yield: >90%
Part 2: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid
This step involves the construction of the indazole ring through a diazotization and subsequent intramolecular cyclization of the amino-acetyl intermediate.
Reaction Scheme:
Rationale:
The formation of the indazole ring from an ortho-amino-acetylarene is a classic and reliable method. The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular cyclization to form the pyrazole ring. The acidic conditions also facilitate the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Diazotization: Dissolve methyl 3-amino-4-acetylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 80-90 °C.
-
Reaction Monitoring: Monitor the formation of the indazole by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3-methyl-1H-indazole-6-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Methyl 3-amino-4-acetylbenzoate | 1.0 | 193.21 | User-defined |
| Sodium Nitrite | 1.1 | 69.00 | User-defined |
| Concentrated Hydrochloric Acid | Acid | 36.46 | Sufficient volume |
| Water | Solvent | 18.02 | Sufficient volume |
Expected Yield: 70-80%
Part 3: Esterification to Methyl 3-methyl-1H-indazole-6-carboxylate
The carboxylic acid is converted to its corresponding methyl ester in this step.
Reaction Scheme:
Rationale:
Fischer-Speier esterification is a straightforward and widely used method for this transformation. The use of a strong acid catalyst in an excess of methanol drives the reaction towards the ester product.
Experimental Protocol:
-
Reaction Setup: Suspend 3-methyl-1H-indazole-6-carboxylic acid (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the progress of the esterification by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Isolation: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-methyl-1H-indazole-6-carboxylate.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3-Methyl-1H-indazole-6-carboxylic acid | 1.0 | 176.17 | User-defined |
| Methanol | Solvent/Reagent | 32.04 | Excess |
| Concentrated Sulfuric Acid | Catalyst | 98.08 | Catalytic amount |
Expected Yield: >85%
Part 4: Isomerization/Separation to Obtain this compound
The final step involves obtaining the desired 2H-indazole isomer. This can be challenging as the 1H-isomer is often the thermodynamically more stable product.[2] The direct synthesis of 2H-indazoles is an alternative strategy, often involving methods like the Davis-Beirut reaction or the Cadogan reductive cyclization.[3][4][5][6][7][8]
However, if the 1H-isomer is the primary product from the preceding steps, separation of the two isomers is necessary. N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, and the ratio can be influenced by the reaction conditions.[2]
Protocol for Isomer Separation (if applicable):
-
Chromatography: The most common method for separating N1 and N2 isomers of indazoles is silica gel column chromatography.
-
Solvent System: A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. The 2H-regioisomer is generally less polar and will elute first.[2]
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify and combine the fractions containing the pure 2H-isomer.
-
Isolation: Concentrate the fractions containing the desired product under reduced pressure to yield pure this compound.
Alternative Strategy: Direct Synthesis of 2H-Indazole
A more direct approach to the 2H-indazole isomer involves the Cadogan reductive cyclization.
Caption: Cadogan reductive cyclization approach to a 2H-indazole.
This one-pot procedure involves the condensation of an ortho-nitro ketone with an amine, followed by reductive cyclization to afford the 2H-indazole directly.[3][4] This method offers the advantage of regioselectivity towards the 2H-isomer.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently produce this valuable compound for further studies in drug discovery and development. The alternative direct synthesis route via the Cadogan reductive cyclization offers a promising strategy for achieving high regioselectivity for the desired 2H-indazole isomer.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic letters, 16(11), 3114–3117. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
-
Davis, M. C., & Kurth, M. J. (2021). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. Tetrahedron Letters, 84, 153406. [Link]
-
American University of Beirut. (n.d.). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. Retrieved from [Link]
-
Mills, A. D., et al. (2019). Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles. Organic Letters, 21(15), 6058–6062. [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Singh, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1147-1175. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Davis-Beirut reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
-
PubMed. (2019). Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
-
PubMed Central. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]
-
National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
PubMed Central. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Retrieved from [Link]
-
ResearchGate. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2H-Indazoles: A Guide to Palladium-Catalyzed Methodologies
Introduction: The Prominence of the 2H-Indazole Scaffold in Modern Drug Discovery
The 2H-indazole core is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active compounds. Its presence in therapeutics targeting a wide array of diseases, including cancer, inflammation, and viral infections, underscores its significance in medicinal chemistry.[1][2] The development of robust and efficient synthetic routes to access structurally diverse 2H-indazoles is, therefore, a critical endeavor for researchers and drug development professionals. Among the myriad of synthetic approaches, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool, enabling the construction of these vital heterocycles with high precision and efficiency.[3]
This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of 2H-indazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data-driven insights to empower researchers in their synthetic efforts.
Strategic Approaches to Palladium-Catalyzed 2H-Indazole Synthesis
Palladium catalysis offers several distinct strategies for the construction of the 2H-indazole ring system. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we will focus on three prominent and impactful approaches:
-
Intramolecular Amination of N-Aryl-N-(o-bromobenzyl)hydrazines: A Classic and Robust Approach
-
C-H Activation of Azobenzenes: An Atom-Economical Strategy
-
Direct C-H Functionalization of Pre-formed 2H-Indazoles: A Gateway to Novel Analogs
Intramolecular Amination: Building the Indazole Core via C-N Bond Formation
One of the most reliable and widely adopted methods for the synthesis of 2-aryl-2H-indazoles is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[1][4][5] This approach is valued for its broad substrate scope and tolerance of a wide range of functional groups.[1]
Mechanistic Rationale and Key Considerations
The reaction is believed to proceed through a classic Pd(0)/Pd(II) catalytic cycle. The initial step involves the oxidative addition of the Pd(0) catalyst to the C-Br bond of the o-bromobenzyl moiety. Subsequent intramolecular C-N bond formation, followed by reductive elimination, generates a dihydroindazole intermediate. This intermediate then undergoes spontaneous aromatization to yield the final 2-aryl-2H-indazole product.[4]
The selection of the phosphine ligand is critical for the success of this transformation. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often employed to promote the desired reductive elimination step and prevent side reactions. The choice of base is also crucial, with sodium tert-butoxide (t-BuONa) being a common and effective option.[4][5]
subgraph "cluster_reactants" { label="Starting Materials"; style="rounded"; bgcolor="#E8F0FE"; "Hydrazine" [label="N-Aryl-N-(o-bromobenzyl)hydrazine"]; }
subgraph "cluster_catalyst" { label="Catalytic System"; style="rounded"; bgcolor="#E6F4EA"; "Catalyst" [label="Pd(OAc)2/dppf"]; "Base" [label="t-BuONa"]; "Solvent" [label="Toluene"]; }
subgraph "cluster_process" { label="Reaction"; style="rounded"; bgcolor="#FEF7E0"; "Reaction_Conditions" [label="Heating (e.g., 90 °C)"]; }
subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#FCE8E6"; "Indazole" [label="2-Aryl-2H-indazole"]; }
"Hydrazine" -> "Reaction_Conditions" [label="Enters Reaction Vessel"]; "Catalyst" -> "Reaction_Conditions"; "Base" -> "Reaction_Conditions"; "Solvent" -> "Reaction_Conditions"; "Reaction_Conditions" -> "Indazole" [label="Yields"]; }
Figure 1: General workflow for the palladium-catalyzed intramolecular amination synthesis of 2-aryl-2H-indazoles.Experimental Protocol: Synthesis of a Representative 2-Aryl-2H-indazole
This protocol is adapted from the work of Song and Yee.[1][5]
Materials:
-
N-Aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (t-BuONa) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)2, dppf, and t-BuONa.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)2 | Precursor to the active Pd(0) species. |
| Ligand | dppf | Promotes reductive elimination and stabilizes the catalyst. |
| Base | t-BuONa | Facilitates the deprotonation of the hydrazine nitrogen. |
| Solvent | Toluene | Aprotic solvent with a suitable boiling point. |
| Temperature | 90 °C | Provides the necessary thermal energy for the reaction. |
C-H Activation of Azobenzenes: A Step-Economical Pathway
A more recent and atom-economical approach to 2H-indazoles involves the palladium-catalyzed C-H activation of readily available azobenzenes.[6] This strategy typically involves a two-step sequence: an initial C-H functionalization of the azobenzene followed by a reductive cyclization.[6]
Mechanistic Insights and Reaction Design
The azo group of the azobenzene acts as a directing group, facilitating the ortho-C-H activation by the palladium catalyst.[6] The first step often involves the introduction of an acyl group through a reaction with an aldehyde.[6] This acylated azobenzene intermediate is then subjected to a reductive cyclization, where the azo group is reduced and subsequently cyclizes to form the 2H-indazole ring.
subgraph "cluster_step1" { label="Step 1: C-H Acylation"; style="rounded"; bgcolor="#E8F0FE"; "Azobenzene" [label="Azobenzene"]; "Aldehyde" [label="Aldehyde"]; "Pd_Catalyst" [label="Pd(OAc)2"]; "Acylated_Azo" [label="Acylated Azobenzene"]; "Azobenzene" -> "Pd_Catalyst" [label="Directing Group Coordination"]; "Pd_Catalyst" -> "Acylated_Azo" [label="C-H Activation & Acylation"]; "Aldehyde" -> "Acylated_Azo"; }
subgraph "cluster_step2" { label="Step 2: Reductive Cyclization"; style="rounded"; bgcolor="#E6F4EA"; "Reducing_Agent" [label="Zn, NH4Cl"]; "Indazole_Product" [label="2H-Indazole"]; "Acylated_Azo" -> "Reducing_Agent" [label="Reduction"]; "Reducing_Agent" -> "Indazole_Product" [label="Intramolecular Cyclization"]; } }
Figure 2: Simplified mechanistic pathway for the two-step synthesis of 2H-indazoles via C-H activation of azobenzenes.Experimental Protocol: Two-Step Synthesis from Azobenzene
This protocol is a generalized representation based on the work of Li, Li, and Wang.[6]
Step 1: C-H Acylation
Materials:
-
Azobenzene (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
tert-Butyl hydroperoxide (TBHP) (2.0 mmol)
-
1,2-Dichloroethane (DCE) (4 mL)
Procedure:
-
In a sealed tube, combine azobenzene, aldehyde, and Pd(OAc)2.
-
Add DCE and TBHP to the mixture.
-
Heat the reaction at 80 °C for 12 hours.
-
After cooling, concentrate the reaction mixture and purify the crude acylated azobenzene by column chromatography.
Step 2: Reductive Cyclization
Materials:
-
Acylated azobenzene (1.0 mmol)
-
Zinc powder (2.0 mmol)
-
Ammonium chloride (NH4Cl) (3.0 mmol)
-
Methanol (5 mL)
Procedure:
-
Dissolve the acylated azobenzene in methanol.
-
Add zinc powder and ammonium chloride to the solution.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 2H-indazole.
| Parameter | Condition | Rationale |
| Catalyst (Step 1) | Pd(OAc)2 | Effects C-H activation. |
| Oxidant (Step 1) | TBHP | Facilitates the catalytic cycle. |
| Reducing Agent (Step 2) | Zn/NH4Cl | Reduces the azo group to initiate cyclization. |
| Solvent | DCE (Step 1), Methanol (Step 2) | Chosen for appropriate reactivity and solubility. |
Direct C-H Functionalization of 2H-Indazoles: Late-Stage Diversification
For the synthesis of novel 2H-indazole derivatives, direct C-H functionalization of a pre-existing 2H-indazole core is a highly attractive strategy.[2] This approach allows for the late-stage introduction of various functional groups, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. Palladium catalysis has been successfully employed for the C3-position functionalization of 2H-indazoles.[7][8]
Mechanism and Regioselectivity
The C3-position of the 2H-indazole ring is electronically distinct and can be selectively functionalized. Palladium-catalyzed reactions, such as direct arylation, can be achieved with high regioselectivity.[9] The mechanism often involves a concerted metalation-deprotonation pathway or oxidative addition, depending on the specific reaction.
Representative Application: C3-Arylation
The palladium-catalyzed direct C3-arylation of 2H-indazoles with aryl halides provides a straightforward route to 2,3-diaryl indazoles.[9] These reactions can even be performed in environmentally benign solvents like water.[9]
Protocol Outline: Direct C3-Arylation of a 2H-Indazole
While a detailed step-by-step protocol is highly substrate-dependent, a general outline for a direct C3-arylation is as follows:
-
Reactants: A 2-aryl-2H-indazole and an aryl halide (e.g., aryl iodide or bromide).
-
Catalytic System: A palladium source (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., a carbonate or phosphate base).
-
Solvent: A high-boiling point aprotic solvent or, in some cases, water.
-
Conditions: The reaction is typically heated to high temperatures to facilitate the C-H activation and cross-coupling.
-
Workup and Purification: Standard aqueous workup followed by column chromatography.
| Parameter | Consideration | Rationale |
| Palladium Source | Pd(OAc)2, PdCl2, etc. | Choice can influence catalytic activity. |
| Ligand | Phosphines, NHCs | Crucial for catalyst stability and reactivity. |
| Base | K2CO3, Cs2CO3, K3PO4 | Essential for the C-H activation step. |
| Aryl Halide | I > Br > Cl | Reactivity trend for oxidative addition. |
Conclusion and Future Outlook
Palladium-catalyzed reactions have revolutionized the synthesis of 2H-indazoles, providing researchers with a powerful toolkit to access a wide range of structurally diverse analogs. The methodologies discussed herein—intramolecular amination, C-H activation of azobenzenes, and direct C-H functionalization—each offer unique advantages in terms of efficiency, substrate scope, and strategic application.
As the demand for novel therapeutics continues to grow, the development of even more sophisticated and sustainable palladium-catalyzed methods for 2H-indazole synthesis is anticipated. Future research will likely focus on expanding the scope of C-H activation reactions, developing enantioselective syntheses, and utilizing more environmentally friendly reaction conditions. The insights and protocols provided in this guide serve as a solid foundation for researchers and drug development professionals to navigate and innovate within this exciting and impactful area of synthetic chemistry.
References
-
Dwight, T. A., Rue, N. R., Charyk, D., Josselyn, R., & DeBoef, B. (2010). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(23), 5544–5546. [Link]
-
Vidyacharan, S., Murugan, A., & Sharada, D. S. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2837–2848. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
-
Organic Chemistry Portal. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Retrieved from [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. PubMed, 10814366. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed synthesis of 2H‐indazole. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
-
Vidyacharan, S., Murugan, A., & Sharada, D. S. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed, 26954483. [Link]
Sources
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthetic Intermediate: Methyl 3-methyl-2H-indazole-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile three-dimensional arrangement for interacting with biological targets. Indazole derivatives are key components in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2]
This guide focuses on methyl 3-methyl-2H-indazole-6-carboxylate (CAS No. 201286-95-5), a highly valuable synthetic intermediate. Its structure incorporates several key features for further molecular elaboration:
-
A Reactive Ester Handle: The methyl carboxylate at the 6-position provides a direct precursor to carboxylic acids, amides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.
-
A Nucleophilic Indazole Core: The nitrogen atoms of the indazole ring can be selectively functionalized, for instance, through alkylation, allowing for the introduction of diverse substituents.
-
A Defined Regiochemistry: The presence of the methyl group at the 3-position and the carboxylate at the 6-position provides a well-defined starting point for complex syntheses, avoiding issues of regioselectivity often encountered with unsubstituted indazoles.
These application notes provide detailed protocols for the synthesis and subsequent chemical transformations of this intermediate, offering researchers a practical guide to leveraging its synthetic potential.
Physicochemical Properties and Spectral Data
A summary of the key properties of this compound is provided below. While experimentally determined data is limited, predicted values offer a useful reference for experimental planning.
| Property | Value | Source |
| CAS Number | 201286-95-5 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | White to yellow solid (predicted) | [3] |
| Boiling Point | 355.5 ± 22.0 °C (Predicted) | [3] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.82 ± 0.40 (Predicted) | [3] |
Expected Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show singlets for the two methyl groups (one on the indazole ring and one from the ester). The aromatic protons on the indazole core will appear as a set of coupled signals (doublets and a singlet or narrow triplet). A patent for the 1H-tautomer shows aromatic signals around 8.18 (s), 7.82 (d), and 7.72 (d) ppm, and methyl singlets at 3.96 (ester) and 2.61 (C3-methyl) ppm in CDCl₃.[2]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1620 cm⁻¹), and C-H stretching of the aromatic and methyl groups.
Synthesis of this compound
The synthesis of the target intermediate is most effectively achieved in two main stages: first, the construction of the indazole core to form the carboxylic acid precursor, followed by a standard esterification reaction.
Stage 1: Synthesis of 3-methyl-1H-indazole-6-carboxylic acid
This protocol is adapted from a known synthesis of a related indazole, which involves the cyclization of a substituted acetophenone with hydrazine.[4]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester | 201286-95-5 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Ascendance of a Heterocycle
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] While rarely found in nature, its synthetic derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous therapeutic agents.[2][3][4][5] The versatility of the indazole core lies in its ability to serve as a rigid anchor for various functional groups, enabling precise interactions with a multitude of biological targets.[1] This has led to the development of indazole-containing compounds with applications as anticancer, anti-inflammatory, neuroprotective, and even contraceptive agents.[3][4][5] Several indazole-based drugs have received FDA approval, solidifying the importance of this scaffold in contemporary drug discovery.[2][6][7]
This technical guide will provide an in-depth exploration of the applications of indazole derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the mechanisms of action of key indazole-based drugs, present detailed protocols for their synthesis and biological evaluation, and provide a framework for the rational design of novel therapeutic agents based on this versatile scaffold.
Therapeutic Applications of Indazole Derivatives
The chemical tractability of the indazole ring system has allowed for the development of a diverse pipeline of therapeutic candidates. The following sections highlight the major areas where indazole derivatives have made a significant impact.
Oncology: A Cornerstone of Targeted Therapy
The most profound impact of indazole derivatives has been in the field of oncology.[6][7] Many of these compounds function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer and play a crucial role in tumor growth, proliferation, and survival.[6]
Key Indazole-Based Anticancer Drugs:
-
Pazopanib (Votrient®): An FDA-approved multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][8] Pazopanib targets several kinases involved in angiogenesis, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[8][9][10]
-
Entrectinib (Rozlytrek®): A potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK tyrosine kinases.[11][12][13] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.[14] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[15]
-
Axitinib (Inlyta®): A selective inhibitor of VEGFR-1, -2, and -3, approved for the treatment of advanced renal cell carcinoma.[7]
-
Niraparib (Zejula®): A poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2]
The success of these drugs has spurred further research into indazole derivatives as inhibitors of other cancer-related kinases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and polo-like kinase 4 (PLK4).[16]
Anti-Inflammatory Agents
Indazole derivatives have also shown promise as anti-inflammatory agents. Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example, although it is technically a pyrazole derivative, its structure is often discussed in the context of related heterocyclic anti-inflammatory drugs.[17][18][19][20][21] The indazole-containing drug Benzydamine is used as a non-steroidal anti-inflammatory drug (NSAID) that provides pain relief.[22]
Other Therapeutic Areas
The therapeutic potential of indazole derivatives extends beyond oncology and inflammation. Notable examples include:
-
Gamendazole: An indazole carboxylic acid derivative that has been investigated as an orally active male contraceptive agent.[23][24] It targets HSP90AB1 and EEF1A1 in Sertoli cells, leading to a disruption of spermatogenesis.[23][24]
-
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[22]
Mechanism of Action: The Case of Pazopanib
To understand the molecular basis of the therapeutic efficacy of indazole derivatives, let's examine the mechanism of action of Pazopanib. As a multi-targeted tyrosine kinase inhibitor, Pazopanib primarily exerts its anti-cancer effects by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9][10]
Pazopanib achieves this by blocking the ATP-binding site of several receptor tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs). The binding of VEGF to its receptor triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, the building blocks of blood vessels. By inhibiting VEGFR, Pazopanib effectively cuts off the blood supply to the tumor, leading to its starvation and regression.
The following diagram illustrates the simplified signaling pathway inhibited by Pazopanib:
Caption: Multi-step synthesis of Pazopanib Hydrochloride.
Step-by-Step Methodology:
-
N-methylation of 3-methyl-6-nitro-1H-indazole:
-
To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent such as acetone, add a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 2,3-dimethyl-6-nitro-2H-indazole.
-
-
Reduction of the nitro group:
-
Dissolve the 2,3-dimethyl-6-nitro-2H-indazole in a solvent like ethanol.
-
Add a reducing agent such as stannous chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor for completion by TLC.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 2,3-dimethyl-2H-indazol-6-amine.
-
-
Nucleophilic substitution with 2,4-dichloropyrimidine:
-
React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a solvent such as methanol in the presence of a base like sodium bicarbonate.
-
Stir the reaction at room temperature for an extended period (e.g., 24 hours).
-
Precipitate the product by adding water, filter, and wash to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.
-
-
Methylation of the secondary amine:
-
To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in N,N-dimethylformamide (DMF), add cesium carbonate and iodomethane.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the product by adding water, filter, wash, and dry to get N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
-
Coupling with 5-amino-2-methylbenzenesulfonamide:
-
To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in isopropyl alcohol, add a solution of hydrochloric acid in isopropyl alcohol.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
-
Salification to Pazopanib Hydrochloride:
-
Filter the solid obtained from the previous step to yield Pazopanib hydrochloride. The product can be further purified by recrystallization.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of an indazole derivative against the VEGFR-2 kinase. [13][23] Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test indazole derivative in a suitable buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a master mix containing kinase buffer, a specific VEGFR-2 substrate (e.g., a synthetic peptide), and ATP.
-
Dilute the recombinant human VEGFR-2 kinase domain in kinase buffer.
-
-
Assay Execution:
-
In a 96-well white plate, add the test compound at various concentrations.
-
Include controls: "Positive Control" (enzyme, substrate, ATP, no inhibitor) and "Blank" (substrate, ATP, no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "Blank".
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent such as ADP-Glo™ or Kinase-Glo® MAX.
-
Incubate the plate at room temperature for the time specified by the reagent manufacturer to allow for the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of an indazole derivative on cancer cells. [6][8][9][15] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a human umbilical vein endothelial cell line for anti-angiogenic compounds) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same percentage of DMSO as the test compounds).
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected indazole-based kinase inhibitors against their primary targets.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [10] |
| Axitinib | VEGFR-2 | 0.2 | [7] |
| Entrectinib | TRKA | 1 | [13] |
| Entrectinib | ROS1 | 0.2 | [13] |
| Entrectinib | ALK | 1.6 | [13] |
| Compound 14c | FGFR1 | 9.8 |
Conclusion and Future Perspectives
Indazole derivatives have firmly established their place as a privileged scaffold in medicinal chemistry, with a proven track record in the development of successful therapeutics, particularly in oncology. The continued exploration of this versatile chemical entity, coupled with a deeper understanding of the molecular pathways driving various diseases, holds immense promise for the discovery of novel and more effective treatments. The protocols and insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.
References
-
The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Retrieved from [Link]
-
Pazopanib. (2023, November 27). In Wikipedia. [Link]
-
Kumar, A., Sharma, S., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22185-22216. [Link]
- Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., ... & Harris, B. A. (2008). Discovery of 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632-4640.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
- Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S., & Georg, G. I. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of reproduction, 78(6), 1139-1152.
-
What is the mechanism of Entrectinib? (2024, July 17). Patsnap Synapse. [Link]
-
What is the mechanism of Pazopanib Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
entrectinib. (n.d.). Cancer Care Ontario. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025, December 18). Dr.Oracle. [Link]
-
What is Entrectinib used for? (2024, June 14). Patsnap Synapse. [Link]
-
Entrectinib. (n.d.). PubChem. Retrieved from [Link]
-
Cui, J., Li, R., & Zhang, M. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5033. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
-
Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S., & Georg, G. I. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Biology of reproduction, 78(6), 1139-1152. [Link]
-
Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. (2008). Semantic Scholar. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(6), 441-453. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). ResearchGate. [Link]
-
Celecoxib. (2023, November 27). In Wikipedia. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(6), 441-453. [Link]
-
Entrectinib. (2023, November 27). In Wikipedia. [Link]
-
Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S., & Georg, G. I. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1. Biology of Reproduction, 78(6), 1139-1152. [Link]
-
Tash, J. S., Attardi, B., Hild, S. A., Chakrasali, R., Jakkaraj, S., & Georg, G. I. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells1. Biology of Reproduction, 78(6), 1139-1152. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2014). Journal of Medicinal Chemistry. [Link]
-
Indazole derivatives as inhibitors of FGFR1. (2021). ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate. [Link]
-
Structure and synthesis of indazole. (n.d.). ResearchGate. Retrieved from [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of indazole derivatives. (2011). European Journal of Medicinal Chemistry. [Link]
-
Celecoxib. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved from [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. (2023). ResearchGate. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
Sources
- 1. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Synthesis of Pazopanib Hydrochloride [chinjmap.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
- 10. Screening for Inhibitors of Kinase Autophosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 20. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. cancerresgroup.us [cancerresgroup.us]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 3-Methyl-2H-indazole-6-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of methyl 3-methyl-2H-indazole-6-carboxylate, a key intermediate in contemporary drug discovery. Recognizing the critical importance of isomeric and process-related impurity removal, this document outlines three primary purification strategies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The methodologies are designed for researchers, medicinal chemists, and process development scientists, offering a framework for selecting and optimizing the appropriate technique based on scale, impurity profile, and desired final purity. Each protocol is grounded in established chemical principles and supported by authoritative literature for analogous indazole systems.
Introduction: The Purification Challenge
This compound is a member of the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The purity of such intermediates is paramount, as even minor impurities can lead to downstream reaction failures, compromise the integrity of biological data, or represent potential toxicological liabilities.
The primary purification challenge arises from impurities generated during synthesis. A common synthetic route to N-alkylated indazoles involves the alkylation of a parent indazole ester. This reaction can produce a mixture of N1 and N2 regioisomers, which often exhibit similar physical properties, making their separation non-trivial.[2] For instance, in the N-alkylation of methyl 1H-indazole-3-carboxylate, the desired 2H-regioisomer and the 1H-regioisomer byproduct are typically separable by silica gel chromatography, with the 1H-isomer showing a lower Rf value.[2] Other common impurities include unreacted starting materials, residual reagents, and byproducts from side reactions.
This guide provides the technical foundation to address these challenges effectively.
Strategic Approach to Purification
The selection of a purification technique is a critical decision dictated by the specific requirements of the project. The following decision tree provides a logical framework for this process.
Caption: Workflow for selecting a purification technique.
Method 1: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying crystalline solids, particularly effective when the crude material is of relatively high purity (>90%) and impurities have different solubility profiles from the desired compound.
Principle of Operation
The technique relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. The crude material is dissolved in a minimum amount of a hot solvent, and upon controlled cooling, the solution becomes supersaturated with respect to the target compound, leading to crystal formation while impurities remain in the mother liquor.
Protocol 1: Solvent Screening
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Hexane, Water)
-
Stirring rod and hot plate
Procedure:
-
Place approximately 20-30 mg of the crude solid into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL is reached. Note the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the solid dissolves completely.
-
If the solid dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
-
If no single solvent is ideal, test binary solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in the "good" solvent while hot, then add the "poor" solvent (antisolvent) dropwise until turbidity persists, then re-heat to clarify and cool slowly.
Protocol 2: Bulk Recrystallization
Materials:
-
Crude product
-
Optimal solvent system determined from screening
-
Erlenmeyer flask
-
Condenser
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small portion of the chosen solvent and, with gentle heating and stirring, bring the mixture to a boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure maximum recovery.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Method 2: Flash Column Chromatography
Flash column chromatography is the workhorse for routine purification in organic synthesis, ideal for separating compounds with different polarities, such as the N1 and N2 regioisomers of indazoles.[2][3]
Principle of Operation
This solid-liquid chromatographic technique separates components of a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (eluent). Less polar compounds travel through the column faster, while more polar compounds are retained longer.
Protocol 3: TLC Method Development
Before performing a column, thin-layer chromatography (TLC) is used to determine the optimal eluent.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chambers
-
Capillary spotters
-
Various solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing a solvent system. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Visualize the plate under a UV lamp.
-
The ideal solvent system should provide good separation between the target compound and all impurities, with the target compound having an Rf value between 0.2 and 0.4 for optimal column separation.[4]
| Solvent System (v/v) | Typical Application | Expected Rf for Indazole Esters |
| Hexane / Ethyl Acetate | Good starting point for moderately polar compounds. | 0.2 - 0.5 in 4:1 to 1:1 ratios |
| Dichloromethane / Methanol | For more polar compounds. | 0.3 - 0.6 in 99:1 to 95:5 ratios |
Table 1: Common Eluent Systems for Indazole Purification.
Protocol 4: Column Purification
Caption: Workflow for Flash Column Chromatography.
Procedure:
-
Column Preparation: Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume in test tubes or vials.
-
Analysis: Spot every few fractions on a TLC plate to monitor the separation.
-
Combine and Evaporate: Combine the fractions that contain the pure desired product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Method 3: Preparative HPLC
For achieving the highest levels of purity (>99.5%) or for separating very closely related impurities, preparative HPLC is the method of choice. It is particularly useful for producing highly pure material for reference standards or final drug substance batches on a small to medium scale.[5][6]
Principle of Operation
Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate and collect purified compounds.[7] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is most common for this class of molecules.
Protocol 5: HPLC Method Development and Scale-Up
Caption: Workflow for Preparative HPLC Purification.
Procedure:
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, develop a separation method for the crude material.
-
Screen mobile phases, typically Acetonitrile/Water or Methanol/Water gradients. A volatile acidic modifier like 0.1% formic acid or trifluoroacetic acid is often added to improve peak shape.
-
Optimize the gradient to achieve baseline separation of the target compound from all impurities.
-
-
Scale-Up Calculation:
-
Based on the analytical column dimensions and flow rate, calculate the equivalent parameters for the preparative column to maintain the separation. The flow rate is typically scaled by the ratio of the column cross-sectional areas.
-
-
Loading Study:
-
Perform a series of injections on the preparative column with increasing concentrations of the crude sample to determine the maximum loading capacity without compromising resolution.
-
-
Preparative Run:
-
Dissolve the crude product in the mobile phase or a compatible solvent like DMSO.
-
Perform repeated injections at the optimized loading amount.
-
Collect the fractions corresponding to the peak of the pure product, often using an automated fraction collector triggered by a UV detector signal.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the remaining solution is aqueous, the final product can be recovered by lyophilization (freeze-drying) or liquid-liquid extraction.
-
| Parameter | Recrystallization | Flash Chromatography | Preparative HPLC |
| Typical Scale | 1 g - 1 kg | 100 mg - 100 g | 1 mg - 10 g |
| Achievable Purity | 98 - 99.5% | 95 - 99% | >99.5% |
| Speed | Slow (hours to days) | Moderate (hours) | Slow (hours per run) |
| Cost | Low (solvents) | Moderate (silica, solvents) | High (instrument, columns, solvents) |
| Primary Use | Final polishing, bulk purification | Isomer separation, general cleanup | High-purity standards, difficult separations |
Table 2: Comparison of Purification Techniques.
Purity Assessment of Final Product
After purification, the identity and purity of the this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity (e.g., % area under the curve).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
By applying these structured methodologies, researchers can confidently and efficiently purify this compound to the high standards required for advanced research and drug development.
References
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Zhang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5038–5055. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Baviskar, A. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12531–12539. [Link]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 9(1), 171–177. [Link]
-
NIH National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2135-2157. [Link]
-
DEA Diversion Control Division. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(1-4). Retrieved from [Link]
-
ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Chem. Commun., 50, 10953-10955. [Link]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. PubMed, 9(1), 171-7. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dea.gov [dea.gov]
- 7. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 1638764-86-9 | methyl 2,3-dimethyl-2H-indazole-6-carboxylate - Synblock [synblock.com]
Application Note: A Multi-faceted Approach to the Characterization of Indazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indazole scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. Synthetic routes to substituted indazoles often yield mixtures of N-1 and N-2 regioisomers, which can possess distinct physicochemical and biological properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in drug discovery and development. This comprehensive guide provides a detailed overview of the primary analytical methodologies for the characterization and differentiation of indazole regioisomers. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Furthermore, we introduce the growing role of computational methods, specifically Density Functional Theory (DFT), in predicting spectroscopic properties and thermodynamic stabilities of indazole isomers. This document is intended to serve as a practical resource, offering not only theoretical background but also detailed experimental protocols and data interpretation strategies to aid researchers in this essential analytical challenge.
The Indazole Regioisomer Challenge in Drug Discovery
Indazole, a bicyclic aromatic heterocycle, can be substituted at either of its two nitrogen atoms, leading to the formation of N-1 and N-2 regioisomers. The position of the substituent significantly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These differences can translate into substantial variations in biological activity, toxicity, and pharmacokinetic properties. Therefore, robust and reliable analytical methods to differentiate and characterize these isomers are paramount for ensuring the quality, safety, and efficacy of indazole-based drug candidates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for the routine differentiation of indazole regioisomers in solution.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the connectivity and spatial relationships of atoms within the molecule.
Key Differentiating Features in 1D NMR
-
¹H NMR: In N-substituted indazoles, the chemical shift of the proton at the 3-position (H-3) is a key diagnostic marker. Generally, the H-3 proton in N-2 substituted indazoles is more deshielded and appears at a higher chemical shift (downfield) compared to the corresponding N-1 isomer.
-
¹³C NMR: The chemical shift of the carbon at the 3-position (C-3) is also highly informative. Similar to the H-3 proton, the C-3 carbon in N-2 isomers is typically found at a higher chemical shift than in N-1 isomers.
| Nucleus | N-1 Substituted Indazole (Typical δ) | N-2 Substituted Indazole (Typical δ) | Key Differentiating Feature |
| H-3 | ~8.0 - 8.2 ppm | ~8.3 - 8.6 ppm | H-3 is more deshielded in the N-2 isomer. |
| C-3 | ~133 - 136 ppm | ~148 - 152 ppm | C-3 is significantly more deshielded in the N-2 isomer. |
| C-7a | More shielded | More deshielded | The chemical shift of the bridgehead carbon C-7a can also be diagnostic. |
Unambiguous Assignment with 2D NMR
While 1D NMR provides strong indications, 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), offer conclusive evidence for regiochemical assignment.
The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. For an N-substituted indazole, the key is to observe the correlation between the protons of the substituent and the carbons of the indazole core.
-
For an N-1 substituted indazole: A correlation will be observed between the protons on the atom directly attached to N-1 and the C-7a carbon.
-
For an N-2 substituted indazole: A correlation will be observed between the protons on the atom directly attached to N-2 and the C-3 carbon.
Protocol 1: Regioisomer Assignment using ¹H-¹³C HMBC
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (≥400 MHz).
-
Tune and match the ¹H and ¹³C channels.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges.
-
-
HMBC Experiment Acquisition:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths in both dimensions to encompass all proton and carbon signals.
-
Optimize the long-range coupling constant (CNST13 or J(C,H)) to a typical value of 8-10 Hz. This value is a compromise to observe both ²JCH and ³JCH correlations.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation and phase correction.
-
Analyze the 2D spectrum for key correlations between the substituent protons and the indazole carbons (C-3 and C-7a).
-
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons (typically within 5 Å). This can be particularly useful for confirming assignments, especially in cases with complex or overlapping signals.
-
For an N-1 substituted indazole: A NOESY correlation is expected between the protons of the substituent on N-1 and the H-7 proton of the indazole ring.
-
For an N-2 substituted indazole: A NOESY correlation is expected between the protons of the substituent on N-2 and the H-3 proton of the indazole ring.
Protocol 2: Confirmation of Regioisomer Structure using ¹H-¹H NOESY
-
Sample Preparation: Use the same sample prepared for the HMBC experiment.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer.
-
Tune and match the ¹H channel.
-
-
NOESY Experiment Acquisition:
-
Load a standard NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Set the spectral width to include all proton signals.
-
Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE effects.
-
Acquire the 2D spectrum with a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the 2D data similarly to the HMBC experiment.
-
Analyze the 2D spectrum for cross-peaks indicating through-space correlations between the substituent protons and the protons of the indazole core (H-3 and H-7).
-
Figure 1: Workflow for indazole regioisomer assignment using NMR spectroscopy.
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of indazole regioisomers. While electron ionization (EI) can be used, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is more common for the analysis of polar drug-like molecules.
Differentiating Isomers by Fragmentation
The fragmentation patterns of N-1 and N-2 substituted indazoles can differ, providing another layer of evidence for structural assignment. These differences arise from the distinct electronic environments and bond stabilities in the two isomers. While specific fragmentation pathways are highly dependent on the nature of the substituent, some general trends can be observed.
| Ionization/Fragmentation | N-1 Substituted Indazole | N-2 Substituted Indazole |
| ESI-MS/MS | Often shows characteristic loss of the N-1 substituent. | May exhibit fragmentation pathways involving the pyrazole ring, such as the loss of N₂ or HCN. |
Protocol 3: Comparative ESI-MS/MS Fragmentation Analysis
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the individual isomers (if separated) or the mixture in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Use a tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) with an ESI source.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the analytes.
-
-
MS/MS Experiment Acquisition:
-
Acquire a full scan MS spectrum to identify the protonated molecular ions [M+H]⁺.
-
Select the [M+H]⁺ ion of each isomer for collision-induced dissociation (CID).
-
Ramp the collision energy to observe a range of fragment ions.
-
-
Data Analysis:
-
Compare the product ion spectra of the two isomers.
-
Identify unique fragment ions or significant differences in the relative abundances of common fragments.
-
Propose fragmentation pathways consistent with the observed product ions for each isomer.
-
Figure 2: Generalized ESI-MS/MS fragmentation pathways for N-1 and N-2 substituted indazoles.
High-Performance Liquid Chromatography (HPLC): Separation and Quantification
HPLC is an indispensable tool for the separation and quantification of indazole regioisomers, which is crucial for determining the isomeric ratio in a mixture and for isolating pure isomers for further characterization and biological testing. Due to their different polarities and dipole moments, N-1 and N-2 isomers can often be separated using reversed-phase HPLC.
Protocol 4: HPLC Method for the Separation of Indazole Regioisomers
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or the λmax of the compounds).
-
Gradient Program:
-
Start with a suitable ratio of A/B (e.g., 90:10).
-
Run a linear gradient to increase the percentage of B over 20-30 minutes.
-
Hold at a high percentage of B for a few minutes to elute any strongly retained components.
-
Return to the initial conditions and re-equilibrate the column.
-
-
-
Method Development and Optimization:
-
If co-elution occurs, adjust the gradient slope, initial and final mobile phase compositions, and flow rate.
-
Screening different column chemistries (e.g., phenyl-hexyl) may also improve separation.
-
Single-Crystal X-ray Crystallography: The Ultimate Structural Proof
For an unequivocal determination of the molecular structure, including the absolute confirmation of regiochemistry, single-crystal X-ray crystallography is the gold standard.[2][3][4][5][6] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
Protocol 5: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth:
-
Grow single crystals of the purified indazole isomer suitable for X-ray diffraction (typically 0.1-0.3 mm in size).
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial model.
-
Refine the structural model against the experimental data to obtain the final structure.
-
-
Structure Analysis:
-
Analyze the refined structure to confirm the connectivity of the atoms and the position of the substituent on the indazole ring.
-
Computational Chemistry: A Predictive and Complementary Tool
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in the characterization of indazole regioisomers.
Applications of DFT in Indazole Isomer Analysis
-
Predicting NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of the different isomers.[7][8][9][10][11] Comparing the calculated shifts with the experimental data can provide strong support for a particular regioisomeric assignment.
-
Determining Thermodynamic Stability: DFT can be used to calculate the relative energies of the N-1 and N-2 isomers, predicting which isomer is thermodynamically more stable. This information can be valuable in understanding the outcomes of synthetic reactions.
Protocol 6: DFT-Based Prediction of NMR Chemical Shifts with Gaussian
-
Structure Building:
-
Build the 3D structures of both the N-1 and N-2 indazole isomers using a molecular modeling program (e.g., GaussView).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Include a solvent model (e.g., PCM) to mimic the experimental conditions.
-
-
NMR Calculation:
-
Using the optimized geometry, perform an NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method with the same functional and basis set.
-
The keyword in the Gaussian input file would be NMR=GIAO.
-
-
Data Analysis:
-
Extract the calculated isotropic shielding values from the Gaussian output file.
-
Convert the shielding values to chemical shifts by referencing them to a calculated value for a standard (e.g., tetramethylsilane, TMS) at the same level of theory.
-
Compare the predicted chemical shifts for each isomer with the experimental data.
-
Figure 3: A decision-making workflow for the characterization of indazole regioisomers.
Conclusion
The definitive characterization of indazole regioisomers is a non-trivial but essential task in the development of new therapeutics. A single analytical technique is often insufficient to provide a complete and unambiguous structural assignment. As outlined in this guide, a synergistic approach that combines the strengths of NMR spectroscopy, mass spectrometry, and chromatography is often the most effective strategy. For absolute proof of structure, single-crystal X-ray crystallography remains the ultimate tool. Furthermore, the integration of computational methods provides a powerful predictive and confirmatory dimension to the analytical workflow. By employing these multifaceted strategies, researchers can confidently elucidate the structures of their indazole derivatives, ensuring a solid foundation for further drug development efforts.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]
-
Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. YouTube. [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
How to Solve Single Crystal XRD Structure. YouTube. [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
-
Using Different Reference Standards in NMR Calculations (Gaussian) | Dr M A Hashmi. YouTube. [Link]
-
13C NMR of indazoles. ResearchGate. [Link]
-
Single crystal X-ray diffraction. Fiveable. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
-
How to perform NMR calculation in Gaussian. YouTube. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
-
NMR. Gaussian. [Link]
- Method for separating and purifying substituted indazole isomers.
-
separation of positional isomers. Chromatography Forum. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH). [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Comparison of the fragmentation of odd and even-electron precursors... ResearchGate. [Link]
-
validated hplc methods. Science.gov. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Institutes of Health (NIH). [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. gaussian.com [gaussian.com]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Novel Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These heterocyclic molecules have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[3][4] A significant portion of these activities stem from the ability of indazole derivatives to modulate the function of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[5][6] This document provides a comprehensive guide for the biological evaluation of novel indazole compounds, offering detailed protocols for a tiered screening approach. We begin with foundational biochemical assays to determine direct target engagement and proceed to cell-based assays to assess cellular potency and mechanism of action. The protocols herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data for drug discovery and development programs.
Introduction: The Therapeutic Potential of Indazole Derivatives
Indazoles are bicyclic aromatic heterocycles that have garnered immense interest in drug discovery. Their structural versatility allows for facile chemical modification, leading to the generation of large libraries of compounds with diverse biological profiles.[7] Several indazole-based drugs, such as axitinib and pazopanib, have reached the market for the treatment of cancer, validating the therapeutic potential of this scaffold.[8] The primary mechanism of action for many clinically evaluated indazole compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]
The development of novel indazole-based therapeutics requires a systematic and rigorous biological evaluation process. This typically involves a hierarchical screening cascade, starting with broad-spectrum assays to identify initial "hits" and progressing to more detailed mechanistic studies to characterize lead compounds. This application note will detail key assays in this cascade, providing both the theoretical underpinnings and practical, step-by-step protocols.
Pre-Assay Compound Management: Ensuring Data Integrity
The quality of biological data is fundamentally dependent on the proper handling and management of test compounds. Before initiating any biological assay, it is crucial to ensure the identity, purity, and stability of the novel indazole compounds.
Key Considerations for Compound Handling:
-
Purity and Identity Confirmation: The chemical structure and purity of each compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[9]
-
Solubility: Determine the solubility of each compound in appropriate solvents, typically DMSO for initial stock solutions. It's important to note the potential for solvents to interfere with assay results or be toxic to cells.[9]
-
Stability: Assess the stability of the compounds in solution under storage and assay conditions. Some molecules may be sensitive to light or air, leading to degradation.[9]
-
Accurate Record-Keeping: Meticulously document all compound information, including lot numbers, molecular weight, and storage conditions, in a laboratory notebook.[9]
Tier 1: Primary Screening - In Vitro Kinase Inhibition Assays
For indazole compounds designed as kinase inhibitors, the initial step is to determine their direct inhibitory activity against the target kinase in a cell-free system. This biochemical assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. A lower luminescent signal indicates less ADP production and therefore, greater inhibition of the kinase by the test compound.[10]
Diagram: Workflow of the ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[12]
-
Novel indazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of the kinase/substrate mixture in kinase buffer.
-
Add 0.5 µL of the diluted indazole compound or DMSO (for positive and negative controls).
-
Initiate the kinase reaction by adding 2 µL of ATP solution (the final concentration of ATP should be at or near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Representative Data for a Fictitious Indazole Compound (INDZ-123) in a Kinase Inhibition Assay
| INDZ-123 Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.7 |
| IC50 (nM) | 52.4 |
Tier 2: Secondary Screening - Cell-Based Assays
Compounds that demonstrate potent inhibition in biochemical assays are advanced to cell-based assays to assess their activity in a more physiologically relevant context. These assays determine a compound's ability to cross the cell membrane, engage its target within the cell, and elicit a biological response.
Cell Viability and Cytotoxicity Assays
A fundamental step in characterizing an anticancer agent is to determine its effect on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of a test compound indicates a reduction in cell viability or proliferation.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel indazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated cells as controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Induction Assays
Many anticancer drugs, including indazole derivatives, exert their effects by inducing apoptosis, or programmed cell death.[15] It is therefore crucial to determine if a novel compound induces apoptosis in cancer cells.
A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[16] The Caspase-Glo® 3/7 Assay provides a luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases. The assay reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspases-3 or -7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal.
Diagram: Apoptosis Signaling Pathway and Caspase Activation
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indazole compounds dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the indazole compounds as described for the MTT assay.
-
Assay Reagent Addition: After the desired treatment time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates an induction of caspase-3/7 activity and apoptosis.
Tier 3: Mechanistic Studies - Target Validation and Pathway Analysis
For promising lead compounds, further studies are necessary to confirm their mechanism of action and to understand their effects on cellular signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle is based on the observation that the binding of a ligand, such as an indazole compound, to its target protein can stabilize the protein against thermal denaturation.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. In the context of indazole compound development, it can be used to:
-
Confirm the inhibition of a target kinase by examining the phosphorylation status of its downstream substrates.
-
Investigate the modulation of key signaling pathways involved in apoptosis (e.g., expression levels of Bcl-2 family proteins) and the cell cycle (e.g., cyclins and cyclin-dependent kinases).[14][15]
Conclusion
The systematic application of the biological assays described in this application note will enable researchers to effectively characterize the biological activity of novel indazole compounds. This tiered approach, from initial biochemical screening to detailed cellular and mechanistic studies, provides a robust framework for identifying and advancing promising therapeutic candidates. Adherence to best practices in compound management and assay validation is paramount for generating high-quality, reproducible data that can confidently guide drug discovery efforts.[17][18]
References
- Benchchem. (n.d.). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
- Alam, M. J., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Varela, J., et al. (2012). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed.
- ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- PubMed Central. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Pharmaceutical Online. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers.
- Al-Ostoot, F. H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). PubMed.
- Le-Gatt, A., et al. (2003). A novel assay for discovery and characterization of pro-apoptotic drugs and for monitoring apoptosis in patient sera. PubMed.
- MDPI. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
- Benchchem. (n.d.). Application Notes and Protocols for Indazole Derivatives in Cancer Research.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
- Wada, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review.
- IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
- PubMed Central. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- ACS Pharmacology & Translational Science. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Taylor & Francis. (n.d.). Development of Novel Drugs Targeting Inhibitors of Apoptosis.
- PubMed Central. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- MDPI. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox.
- Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
- NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- ACS Medicinal Chemistry Letters. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- ResearchGate. (n.d.). Detection of apoptosis: A review of conventional and novel techniques.
- Protocols.io. (2024). In vitro kinase assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. edraservices.nl [edraservices.nl]
Application Notes & Protocols: Leveraging Methyl 3-Methyl-2H-indazole-6-carboxylate in Modern Kinase Inhibitor Research
Introduction: The Privileged Status of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for successful drug development. The indazole core is one such "privileged scaffold," a term reserved for structures that demonstrate remarkable versatility in binding to a wide array of biological targets.[1][2] Its bicyclic heteroaromatic system, which can be seen as a bioisostere of the native ATP purine core, is exceptionally well-suited for interacting with the ATP-binding pocket of protein kinases.[1][3] This fundamental interaction has propelled indazole derivatives to the forefront of oncology research, leading to several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which target key kinases in angiogenesis and tumor progression.[4][5]
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] The development of small molecule inhibitors that can selectively block the activity of specific kinases remains a primary goal in targeted therapy.[7] This guide focuses on the strategic use of methyl 3-methyl-2H-indazole-6-carboxylate , a versatile and synthetically accessible building block, as a foundational element for generating novel kinase inhibitors. We will explore its application in targeting key kinase families and provide detailed, field-proven protocols for evaluating the resulting compounds, moving from initial biochemical validation to complex cellular assays.
Section 1: this compound as a Core Chemical Starting Point
This compound is not typically a final, potent kinase inhibitor itself. Instead, its value lies in its role as a key intermediate. The ester group at the 6-position provides a reactive handle for synthetic elaboration, allowing medicinal chemists to introduce a variety of substituents designed to interact with specific regions of the kinase active site, thereby enhancing potency and modulating selectivity. The 2H-indazole regioisomer is particularly significant, as SAR (Structure-Activity Relationship) studies have often shown it to be the preferred isomer for potent kinase inhibition compared to its 1H counterpart.[8]
The general strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines to generate a diverse library of amide derivatives. This approach allows for the systematic exploration of chemical space around the core scaffold to identify compounds with optimal pharmacological properties.
Section 2: Key Kinase Targets for Indazole-Based Inhibitors
The versatility of the indazole scaffold has been demonstrated through its successful application against a wide range of kinases.[4][5] Derivatives originating from precursors like this compound have shown significant promise in targeting several clinically relevant kinase families.
-
TAM Family (TYRO3, AXL, MER): The AXL receptor tyrosine kinase is a major focus in cancer research due to its role in promoting tumor cell survival, metastasis, and the development of acquired drug resistance.[9][10] Fragment-based screening and subsequent optimization have led to the discovery of potent indazole-based AXL inhibitors, highlighting the scaffold's suitability for targeting this important kinase family.[9][11]
-
VEGFR Family (VEGFR-1, -2, -3): Vascular Endothelial Growth Factor Receptors are central mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[5] The indazole-based drugs Axitinib and Pazopanib are potent, multi-targeted tyrosine kinase inhibitors that effectively block VEGFR signaling.[12][13] This clinical success firmly establishes the indazole core as a validated pharmacophore for anti-angiogenic therapy.
-
FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and driving cancer cell proliferation.[14] Numerous research efforts have focused on developing indazole derivatives as potent inhibitors of both wild-type and mutant forms of FLT3, demonstrating their potential in treating this aggressive hematological malignancy.[7][14][15][16]
-
Other Kinases: The applicability of the indazole scaffold extends to other important cancer targets, including Aurora kinases, which are involved in cell cycle regulation, and Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[17][18]
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase like AXL, indicating the point of intervention for an indazole-based inhibitor.
Caption: AXL signaling pathway and inhibitor action.
Section 3: A Validated Workflow for Screening Indazole-Based Kinase Inhibitors
A robust and logical experimental workflow is essential to progress a hit compound from initial discovery to a lead candidate. This process typically moves from simplified, high-throughput biochemical assays to more physiologically relevant cell-based systems.[19][20] Evaluating compounds in this phased manner ensures that resources are focused on candidates that not only bind to the purified enzyme but also engage the target in live cells and elicit a functional downstream response.
The diagram below outlines this standard kinase inhibitor discovery workflow.
Caption: Standard workflow for kinase inhibitor screening.
Protocol 1: High-Throughput Biochemical Kinase Activity Assay (ADP-Glo™)
Rationale: The first step is to determine if the synthesized indazole derivatives can inhibit the catalytic activity of the purified target kinase in a test tube.[19] The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[21] Less ADP production in the presence of the inhibitor corresponds to higher kinase inhibition. This assay is highly sensitive, scalable for high-throughput screening, and avoids the use of radioactive materials.[6]
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35).
-
Dilute the purified kinase enzyme and substrate (a specific peptide or protein) to 2X the final desired concentration in kinase buffer.
-
Prepare ATP solution at 2X the final desired concentration. Causality Note: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[21]
-
Prepare a serial dilution of the indazole inhibitor compounds in DMSO, then dilute further in kinase buffer to a 2X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 5 µL of the 2X enzyme/substrate mixture to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the reaction for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, active efflux, or high intracellular ATP concentrations.[20][22] The NanoBRET™ Target Engagement Assay directly measures compound binding to the target kinase within live cells, providing a more physiologically relevant measure of potency.[23][24] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds the kinase's active site. An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[6][24]
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Plate the cell suspension into a 96-well or 384-well white assay plate.
-
-
Assay Procedure:
-
Prepare a serial dilution of the indazole inhibitor in DMSO.
-
Add the diluted inhibitor to the wells containing the cells and mix briefly.
-
Prepare the NanoBRET™ Tracer and NanoBRET™ Extracellular NanoLuc® Inhibitor solution in Opti-MEM®. Causality Note: The extracellular inhibitor is added to quench any signal from luciferase released from dead cells, ensuring the signal is from intracellular target engagement.
-
Add the tracer/inhibitor solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC₅₀ value. This value represents the apparent cellular affinity of the compound.[23]
-
Protocol 3: Cell-Based Functional Assay (Phospho-Substrate ELISA)
Rationale: After confirming that the inhibitor can bind its target in live cells, the final step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the kinase's signaling pathway.[19] A phospho-specific ELISA is a direct way to measure the phosphorylation of a known downstream substrate of the target kinase.[24] A decrease in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target functional activity.
Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line that endogenously expresses the target kinase and has a constitutively active or inducible signaling pathway.
-
Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of the indazole inhibitor for 1-2 hours.
-
If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., GAS6 for AXL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
ELISA Procedure (Sandwich ELISA format):
-
Use a microplate pre-coated with a capture antibody specific for the total substrate protein.
-
Add normalized amounts of cell lysate to the wells and incubate for 2 hours.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP. Incubate for 1-2 hours.
-
Wash the wells again.
-
Add the HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the signal to untreated or vehicle-treated controls.
-
Plot the percent inhibition of phosphorylation versus the logarithm of the inhibitor concentration to determine the cellular functional IC₅₀.
-
Section 4: Data Presentation and Interpretation
Effective drug discovery relies on the careful analysis and comparison of data from all stages of the screening cascade. Summarizing quantitative data in a clear, structured table allows for easy comparison of a compound's potency across different assays and against different kinases, revealing its selectivity profile.
Table 1: Representative Pharmacological Profile of a Hypothetical Indazole Derivative (Compound XYZ)
| Assay Type | Target Kinase | Potency (IC₅₀) | Notes |
| Biochemical | Target Kinase A (e.g., AXL) | 15 nM | High intrinsic potency against the purified enzyme. |
| (ADP-Glo™) | Off-Target Kinase B (e.g., VEGFR2) | 250 nM | ~17-fold selectivity over Kinase B. |
| Off-Target Kinase C (e.g., c-Kit) | > 1,000 nM | Highly selective against Kinase C. | |
| Cellular Target | Target Kinase A (in HEK293) | 95 nM | Good cell permeability and target binding. |
| Engagement (NanoBRET™) | The shift from biochemical IC₅₀ is expected due to cellular factors.[25] | ||
| Cellular Functional | Target Kinase A (in A549 cells) | 120 nM | Potency correlates well with target engagement data.[23] |
| (Phospho-AXL ELISA) | Confirms on-target pathway inhibition. |
This integrated dataset provides a comprehensive picture. The compound shows high biochemical potency, demonstrates the ability to enter cells and bind its intended target, and successfully inhibits downstream signaling with comparable potency. This profile would make "Compound XYZ" a strong candidate for further lead optimization and preclinical studies.[26]
References
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. doi: 10.1016/j.bmc.2021.116437. Retrieved from [Link]
-
Klaeger, S., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]
-
Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 946-963. Retrieved from [Link]
-
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1466. Retrieved from [Link]
-
Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Zhou, Y., et al. (2021). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole–indazole derivatives as AXL inhibitors. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]
-
Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. Retrieved from [Link]
-
BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. Retrieved from [Link]
-
ResearchGate. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Retrieved from [Link]
-
Kim, D., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fan, C., et al. (2024). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. Retrieved from [Link]
-
Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. Retrieved from [Link]
-
Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Sharma, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 23. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylate Group on the Indazole Ring
Introduction: The Significance of the Indazole Moiety in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. The derivatization of the indazole core, particularly at the carboxylate group, is a critical step in the synthesis of many drug candidates, allowing for the introduction of various functionalities that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the key strategies for derivatizing the carboxylate group on the indazole ring, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
The Challenge: Navigating the Reactivity of the Indazole Ring
The derivatization of indazole carboxylic acids is not without its challenges. The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) introduces the potential for regioisomeric mixtures upon N-alkylation or N-acylation, which can complicate purification and reduce yields.[1][2] Furthermore, the stability of the indazole carboxylic acid itself can be a concern, with the potential for decarboxylation under certain conditions, particularly when the 1-aryl substituent carries an electron-withdrawing group.[3][4] A thorough understanding of these challenges is paramount for the successful synthesis of indazole derivatives.
Core Derivatization Strategies
The carboxylate group offers a versatile handle for a variety of chemical transformations. The most common and impactful derivatizations include esterification, amidation, and more complex multicomponent reactions like the Ugi reaction.
Esterification: A Fundamental Transformation
Esterification is a fundamental method for modifying the carboxylate group, often employed to enhance cell permeability or to serve as a protecting group for the carboxylic acid.
The Fischer esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester.[7]
Caption: Fischer Esterification Mechanism.
This protocol is adapted from a standard procedure for the esterification of indazole-3-carboxylic acid.[8]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated H₂SO₄ at room temperature.
-
Stir the resulting solution at reflux temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under vacuum.
-
Carefully add ice water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol. |
| Solvent | Methanol | Serves as both the solvent and the reactant. Using it in excess drives the equilibrium towards the product side. |
| Temperature | Reflux | Increases the reaction rate to achieve completion in a reasonable timeframe. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Amide Coupling: Building Blocks for Bioactive Molecules
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry, allowing for the linkage of indazole carboxylic acids with a vast array of amines to generate novel drug candidates.[2]
Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[9] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9][10]
-
EDC/HOBt Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement. The addition of N-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the amide.[11][12]
-
HATU Mechanism: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction through a neighboring group effect, leading to high coupling efficiencies and fast reaction rates.[13][14]
Caption: Amide Coupling Mechanisms.
This protocol provides a general framework for the coupling of indazole-3-carboxylic acid with various amines using HATU.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient for forming amide bonds, especially with sterically hindered substrates, and minimizes racemization.[15] |
| Base | DIPEA or TEA | Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for amide coupling reactions. Must be anhydrous to prevent hydrolysis of the activated ester. |
| Work-up | Acid/Base washes | Removes unreacted starting materials, coupling reagent byproducts, and the base. |
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine by protonation.- Steric hindrance.- Presence of water. | - Increase the amount of coupling reagent.- Ensure the use of a non-nucleophilic base.- Use a more powerful coupling reagent like HATU.- Use anhydrous solvents and reagents.[8] |
| Side Reactions | - Racemization of chiral centers.- Formation of byproducts from the coupling reagent. | - Add HOBt or OxymaPure as an additive.- Run the reaction at a lower temperature.- Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) for easier removal. |
The Ugi Reaction: A Multicomponent Approach to Complexity
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity from simple starting materials. It involves the reaction of a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to form a bis-amide in a single step.[1][16]
The Ugi reaction mechanism is a fascinating cascade of events. It is generally accepted to begin with the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This is followed by a second nucleophilic attack by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which drives the entire reaction sequence to completion.[16][17]
Caption: Ugi Four-Component Reaction Mechanism.
Materials:
-
Indazole-3-carboxylic acid
-
Aldehyde or ketone
-
Primary amine
-
Isocyanide
-
Methanol (MeOH) or other suitable polar aprotic solvent
Procedure:
-
In a reaction vessel, combine the indazole-3-carboxylic acid (1 equivalent), the aldehyde or ketone (1 equivalent), and the primary amine (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the isocyanide (1 equivalent) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Methanol | A polar, protic solvent that is commonly used and effective for the Ugi reaction.[16] |
| Stoichiometry | Equimolar amounts of all four components | Ensures efficient conversion to the desired bis-amide product. |
| Temperature | Room Temperature | The reaction is typically facile and does not require heating. |
Managing the Indazole Nitrogens: The Role of Protecting Groups
When derivatization of the carboxylate group is planned in conjunction with other transformations on the indazole ring, particularly N-alkylation, the use of protecting groups for the indazole nitrogen can be crucial for achieving the desired regioselectivity.
Common protecting groups for the indazole nitrogen include:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate ((Boc)₂O), it is stable to many reaction conditions but readily cleaved under acidic conditions (e.g., TFA, HCl).[18]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This group can direct regioselective C-3 lithiation and is removed with fluoride sources (e.g., TBAF) or acid.[19]
-
Benzyl (Bn): Introduced using benzyl bromide, it is stable to a wide range of conditions and is typically removed by hydrogenolysis.[18]
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.[18]
Conclusion
The derivatization of the carboxylate group on the indazole ring is a versatile and powerful strategy in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the principles behind esterification, amide coupling, and multicomponent reactions, coupled with careful consideration of the unique reactivity of the indazole scaffold, will enable researchers to efficiently and effectively generate diverse libraries of indazole derivatives for drug discovery and development. The protocols and troubleshooting guides provided herein serve as a practical resource for navigating the common challenges and optimizing the outcomes of these critical synthetic transformations.
References
- PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Ugi reaction.
- RSC Publishing. (2018).
- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and.
- Wikipedia. (n.d.). Ugi reaction.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- PubMed. (2006).
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.).
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- YouTube. (2024).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ChemicalBook. (2024).
- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- BenchChem. (2025).
- NIH. (n.d.).
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
- ResearchGate. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Semantic Scholar. (2023).
- PMC. (2020).
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- ResearchGate. (n.d.). Studies in the indazole series.
- PMC - NIH. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- RSC Publishing. (n.d.).
- Reddit. (2022). amide coupling help : r/Chempros.
- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2019). 08.
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Der Pharma Chemica. (2012).
- Chemistry Steps. (n.d.).
- YouTube. (2020).
Sources
- 1. Ugi Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Antimicrobial Activity of Indazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for screening the antimicrobial activity of indazole derivatives. This document offers detailed, step-by-step methodologies for a suite of assays, from initial screening to more in-depth characterization of antimicrobial effects. The focus is on providing not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring data integrity and reproducibility.
Introduction: The Promise of Indazole Derivatives as Antimicrobial Agents
Indazole, a bicyclic heterocyclic compound, and its derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5][6] The indazole nucleus is a bioisostere of indole and benzimidazole, allowing it to interact with various biological targets.[5] The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents, and indazole derivatives represent a promising class of compounds for a number of reasons.[5] Some derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[4][7][8]
The mechanism of action for some indazole derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase B, which is crucial for DNA replication.[9] This targeted approach can lead to potent and specific antimicrobial activity. These application notes will guide the user through a systematic approach to evaluate the antimicrobial potential of novel indazole derivatives.
Part 1: Initial Screening of Antimicrobial Activity
The initial phase of screening aims to identify whether a synthesized indazole derivative possesses any antimicrobial activity. Qualitative or semi-quantitative methods are often employed for their simplicity, cost-effectiveness, and high-throughput nature.
Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion method is a widely used and standardized technique for preliminary antimicrobial susceptibility testing.[10][11][12][13][14] It is a valuable tool for quickly assessing the in vitro activity of a compound against a panel of microorganisms.[10]
Principle: A filter paper disk impregnated with a known concentration of the indazole derivative is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[10][11][12] The size of the inhibition zone is influenced by factors such as the rate of diffusion of the compound, its molecular weight, and the susceptibility of the microorganism.[12]
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Method.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer can be used for accurate standardization.[11]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.[14]
-
-
Application of Disks:
-
Within 15 minutes of inoculation, use sterile forceps to place the paper disks impregnated with the indazole derivative onto the agar surface.[11]
-
Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[14]
-
Gently press each disk to ensure complete contact with the agar.[10]
-
-
Incubation:
-
Invert the plates and incubate them within 15 minutes of disk application at 35 ± 2°C for 16-20 hours.[11]
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for known antibiotics.[11][15] For novel compounds, the zone diameter provides a semi-quantitative measure of activity.
-
Data Presentation:
| Indazole Derivative | Concentration (µ g/disk ) | Test Organism | Zone of Inhibition (mm) |
| Compound X | 30 | Staphylococcus aureus ATCC 25923 | 18 |
| Compound Y | 30 | Escherichia coli ATCC 25922 | 12 |
| Ciprofloxacin (Control) | 5 | S. aureus ATCC 25923 | 25 |
| Ciprofloxacin (Control) | 5 | E. coli ATCC 25922 | 30 |
Part 2: Quantitative Assessment of Antimicrobial Activity
Following the initial screening, quantitative methods are employed to determine the potency of the active indazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] This method is considered a gold standard for susceptibility testing and is highly reproducible when performed according to established guidelines from bodies like CLSI.[18][19][20]
Principle: A standardized suspension of the test microorganism is inoculated into the wells of a microtiter plate containing serial dilutions of the indazole derivative. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[16]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Method (MIC).
Detailed Protocol:
-
Preparation of Indazole Derivative Dilutions:
-
Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[16]
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually determine the MIC by identifying the lowest concentration of the indazole derivative that completely inhibits bacterial growth (i.e., the well with no turbidity).[16]
-
Data Presentation:
| Indazole Derivative | Test Organism | MIC (µg/mL) |
| Compound X | S. aureus ATCC 29213 | 8 |
| Compound Y | E. coli ATCC 25922 | 32 |
| Vancomycin (Control) | S. aureus ATCC 29213 | 1 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 |
Minimum Bactericidal Concentration (MBC) Determination
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][21][22][23] This assay is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[24]
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the antimicrobial agent. After incubation, the number of surviving bacteria is determined by colony counting. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.[21][22][24]
Experimental Workflow:
Caption: Workflow for MBC Determination.
Detailed Protocol:
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation:
| Indazole Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound X | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Compound Z | Enterococcus faecalis ATCC 29212 | 16 | >128 | >8 | Bacteriostatic |
Part 3: Characterization of Antimicrobial Dynamics and Effects
For promising indazole derivatives, a deeper understanding of their antimicrobial properties is necessary. This includes evaluating the rate of bacterial killing and their effect on bacterial biofilms.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[25][27][28][29] This assay helps to differentiate between bactericidal and bacteriostatic activity and provides insights into the pharmacodynamics of the compound.[25][26]
Principle: A standardized bacterial suspension is exposed to the indazole derivative at various concentrations (e.g., multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25][26]
Experimental Workflow:
Caption: Workflow for the Time-Kill Kinetic Assay.
Detailed Protocol:
-
Preparation:
-
Grow a bacterial culture to the early to mid-logarithmic phase.
-
Dilute the culture in fresh broth to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare flasks containing the indazole derivative at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the compound.
-
-
Exposure and Sampling:
-
Inoculate each flask with the prepared bacterial culture.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration of Survivors:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of the indazole derivative and the growth control.
-
Anti-Biofilm Activity Assessment using Crystal Violet Assay
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix.[30] Biofilms are notoriously resistant to antimicrobial agents.[30] The crystal violet assay is a simple and widely used method to quantify biofilm formation and to screen for compounds with anti-biofilm activity.[30][31][32][33]
Principle: Bacteria are allowed to form biofilms in the wells of a microtiter plate in the presence or absence of the indazole derivative. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet, a basic dye that binds to the negatively charged components of the biofilm matrix and bacterial cells.[31] The bound dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass.[32][33]
Experimental Workflow:
Caption: Workflow for the Crystal Violet Biofilm Assay.
Detailed Protocol:
-
Biofilm Formation:
-
Add 100 µL of a standardized bacterial suspension (approximately 10⁷ CFU/mL in appropriate growth medium) to the wells of a 96-well flat-bottomed microtiter plate.
-
Add 100 µL of the indazole derivative at various concentrations. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the supernatant from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[32]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washings are clear.
-
-
Solubilization and Quantification:
Part 4: Preliminary Mechanistic Insights
To further characterize the antimicrobial action of promising indazole derivatives, preliminary mechanistic studies can be conducted.
Cell Membrane Integrity Assay
Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. Assays that measure membrane integrity can provide valuable insights.
Principle: One common method involves monitoring the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm.[34] An increase in the absorbance of the cell supernatant at 260 nm after treatment with the indazole derivative indicates membrane damage. Another approach uses fluorescent dyes, such as propidium iodide, which can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence. A different method utilizes the membrane potential-sensitive dye diSC3-5; damage to the cell membrane leads to depolarization and release of the dye, resulting in increased fluorescence.[35][36]
Experimental Workflow (Nucleic Acid Leakage):
Caption: Workflow for the Cell Membrane Integrity Assay.
DNA Interaction Assay
Given that some indazole derivatives are known to target DNA gyrase, investigating the interaction of novel derivatives with DNA is a logical step.
Principle: A simple qualitative method is the DNA/methyl green displacement assay. Methyl green is a dye that binds to DNA, and its color is discharged upon interaction. Compounds that can displace methyl green from DNA will cause a color change, indicating a potential DNA-binding activity.[37] More quantitative methods, such as fluorescence intercalator displacement (FID) assays, can determine the binding affinity and site selectivity of compounds to DNA.[38]
Experimental Workflow (Methyl Green Displacement):
Caption: Workflow for the DNA Interaction Assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of novel indazole derivatives. By progressing from initial screening to quantitative assessment and preliminary mechanistic studies, researchers can efficiently identify and characterize promising lead compounds for further development in the fight against infectious diseases. Adherence to standardized guidelines and careful experimental execution are paramount for generating reliable and reproducible data.
References
-
Time-Kill Kinetics Assay - Emery Pharma. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024-02-05). [Link]
-
Time-kill studies – including synergy time-kill studies - GARDP Revive. [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education. [Link]
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. (2017-01-13). [Link]
-
Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08). [Link]
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. [Link]
-
Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - ResearchGate. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]
-
Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed. [Link]
-
Antimicrobial Assays - Linnaeus Bioscience. (2024-02-05). [Link]
-
Impact of Indazole Scaffold as Antibacterial and Antifungal Agent | Bentham Science. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Time-Kill Evaluations | Nelson Labs. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
-
Time Kill Testing - Pacific BioLabs. [Link]
-
Disk diffusion test - Wikipedia. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry. [Link]
-
The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18). [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022-05-18). [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]
-
Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014-07-30). [Link]
-
Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014-07-30). [Link]
-
EUCAST: EUCAST - Home. [Link]
-
Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC. [Link]
-
Guidance Documents - EUCAST. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Cell membrane integrity assays The measurement of the absorbance at 260... - ResearchGate. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025-08-09). [Link]
-
A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy - NIH. (2025-04-30). [Link]
-
M07-A8 - Regulations.gov. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. [Link]
-
DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC - PubMed Central. [Link]
-
(PDF) Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - ResearchGate. (2025-08-06). [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
-
(PDF) Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres - ResearchGate. (2015-12-08). [Link]
-
DNA-Aptamers Binding Aminoglycoside Antibiotics - MDPI. [Link]
-
Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. [Link]
-
Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC - NIH. [Link]
-
Antibacterial activity of indazole derivatives (5a-o). - ResearchGate. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. asm.org [asm.org]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. microchemlab.com [microchemlab.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. emerypharma.com [emerypharma.com]
- 26. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 27. linnaeusbio.com [linnaeusbio.com]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. pacificbiolabs.com [pacificbiolabs.com]
- 30. ableweb.org [ableweb.org]
- 31. biorxiv.org [biorxiv.org]
- 32. bmglabtech.com [bmglabtech.com]
- 33. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indazole Compounds as Potent Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chronic inflammation underpins a multitude of debilitating human diseases, creating a persistent demand for novel therapeutic agents with improved efficacy and safety profiles over existing nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids[1][2]. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anti-inflammatory effects[3][4][5]. This guide provides an in-depth exploration of the mechanisms driving the anti-inflammatory properties of indazole compounds and offers detailed protocols for their preclinical evaluation. We will delve into the molecular interactions with key inflammatory mediators, including Cyclooxygenase-2 (COX-2), and signaling cascades such as NF-κB and p38 MAPK, providing a robust framework for researchers aiming to discover and develop the next generation of indazole-based anti-inflammatory therapeutics.
Introduction: The Rationale for Indazole-Based Anti-Inflammatory Agents
Inflammation is a fundamental protective response to harmful stimuli, but its dysregulation leads to chronic inflammatory conditions[1]. Standard therapies are often associated with significant adverse effects, such as gastrointestinal bleeding and cardiovascular risks, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes[1]. Most NSAIDs inhibit both COX-1, which is responsible for homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling[1][6].
The development of selective COX-2 inhibitors was a significant advancement, but some have been linked to cardiovascular toxicity, necessitating the exploration of new chemical scaffolds[7]. Indazole derivatives have shown promise as potent and selective anti-inflammatory agents, often exhibiting high selectivity for COX-2 over COX-1[8][9][10]. Beyond COX-2, many indazole compounds modulate other critical inflammatory pathways, offering the potential for a multi-pronged therapeutic approach with potentially fewer side effects[6][11]. Marketed drugs like Benzydamine and Bendazac, which contain the 1H-indazole scaffold, are used for their anti-inflammatory properties, underscoring the clinical relevance of this chemical moiety[4][5].
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of indazole compounds are often multifactorial, stemming from their ability to interact with several key nodes in the inflammatory signaling network.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism for many indazole derivatives is the selective inhibition of the COX-2 enzyme[1][11]. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs[1].
-
Causality: The active site of COX-2 is slightly larger and more accommodating than that of COX-1. Medicinal chemists have successfully designed indazole derivatives with specific substitutions that fit preferentially into the COX-2 binding pocket, leading to high selectivity[7][8][9]. For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown significant in vitro inhibitory activity against human COX-2[8]. Molecular docking studies have further elucidated that these compounds can establish key interactions with amino acid residues like Arg120 and Tyr355 within the COX-2 active site, similar to established COX-2 inhibitors[1][8].
Modulation of Pro-Inflammatory Cytokine Production
Indazole compounds have been shown to significantly inhibit the production and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[6][11]. These cytokines are master regulators of the inflammatory response, and their inhibition can lead to a broad dampening of inflammation[6][11].
-
Causality: The suppression of TNF-α and IL-1β is often linked to the inhibition of upstream signaling pathways, namely the NF-κB and p38 MAPK pathways, which control the transcription and translation of these cytokine genes[11][12][13][14]. Studies have demonstrated that indazole and its derivatives can inhibit TNF-α and IL-1β in a concentration-dependent manner in vitro[11].
Interference with Key Inflammatory Signaling Pathways
The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes[14][15]. Dysregulated NF-κB signaling is a hallmark of many chronic inflammatory diseases[15][16][17].
-
Causality: Indazole compounds can inhibit the NF-κB pathway at various points. A key regulatory step is the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate transcription[15][18]. By inhibiting the IκB kinase (IKK) complex, certain compounds can prevent IκBα degradation, effectively trapping NF-κB in the cytoplasm and preventing the inflammatory gene expression program[15][18].
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of TNF-α, IL-1β, and COX-2[12][13][19].
-
Causality: p38 MAPK inhibitors can effectively block the inflammatory response[12][20]. The indazole scaffold has been utilized to develop potent p38 MAPK inhibitors. For example, the p38α-selective kinase inhibitor ARRY-371797, which is based on an indazole core, has been investigated in clinical trials[21]. These inhibitors typically act as ATP-competitive binders in the kinase domain of p38, preventing its activation and the subsequent phosphorylation of downstream targets that regulate the stability and translation of inflammatory cytokine mRNAs[12][22].
Below is a diagram illustrating the key signaling pathways targeted by indazole compounds.
Caption: Key inflammatory signaling pathways targeted by indazole compounds.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a framework for the systematic evaluation of novel indazole compounds for their anti-inflammatory potential.
In Vitro Assays
This assay determines the potency and selectivity of indazole compounds against COX enzymes.
-
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxide products of arachidonic acid metabolism is monitored.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical, catalog number 560131)[8].
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
TMPD (colorimetric probe).
-
Test indazole compounds dissolved in DMSO.
-
Positive controls: A selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Diclofenac).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare solutions of test compounds and controls at various concentrations.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds or vehicle (DMSO) to the appropriate wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately read the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis[6][11].
-
The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
-
Rationale: This direct enzymatic assay is a crucial first step to confirm a primary mechanism of action and to establish a structure-activity relationship (SAR) for COX-2 selectivity[8][9].
This protocol assesses the ability of indazole compounds to suppress cytokine production in a cellular context.
-
Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β. The levels of these cytokines in the cell culture supernatant are then quantified by ELISA.
-
Materials:
-
RAW 264.7 cells.
-
DMEM supplemented with 10% FBS and antibiotics.
-
LPS (from E. coli).
-
Test indazole compounds dissolved in DMSO.
-
Positive control (e.g., Dexamethasone).
-
ELISA kits for murine TNF-α and IL-1β.
-
24-well cell culture plates.
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours). A vehicle-only, non-stimulated control should also be included.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions[6][11].
-
Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of each cytokine[11].
-
-
Rationale: This cell-based assay provides evidence for the compound's activity in a biological system and points towards the modulation of signaling pathways that regulate cytokine expression[11]. It is also important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed cytokine reduction is not due to cytotoxicity[8].
In Vivo Models of Inflammation
This is a widely used and well-characterized model of acute inflammation for the screening of anti-inflammatory drugs[6][11][23].
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The effectiveness of a test compound is measured by its ability to reduce this swelling.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test indazole compounds formulated in a suitable vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC).
-
Positive control (e.g., Diclofenac, 10 mg/kg)[11].
-
Plethysmometer for measuring paw volume.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally at various doses. Administer the positive control drug.
-
After a set time (e.g., 60 minutes for oral administration), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[11].
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group[11].
-
-
Rationale: This model allows for the assessment of the in vivo efficacy, dose-response relationship, and time course of action of the test compounds. The biphasic nature of the edema development can also provide insights into the mechanism of action, with the later phase being primarily mediated by prostaglandins, making it relevant for COX inhibitors[6][11].
Below is a diagram illustrating the workflow for evaluating indazole compounds.
Caption: Preclinical evaluation workflow for indazole-based anti-inflammatory agents.
Data Presentation and Interpretation
Quantitative data from the described assays should be presented clearly to facilitate comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of Indazole Derivatives
| Compound | COX-1 IC50 (µM)[11] | COX-2 IC50 (µM)[11] | Selectivity Index (SI) (COX-1/COX-2) | TNF-α Inhibition IC50 (µM)[11] | IL-1β Inhibition IC50 (µM)[11] |
| Indazole-X1 | >100 | 12.32 | >8.1 | 220.11 | 120.59 |
| Indazole-X2 | >100 | 23.42 | >4.3 | >250 | 220.46 |
| 5-Aminoindazole | >100 | 15.50 | >6.5 | 230.19 | 100.75 |
| Celecoxib | 15.0 | 0.05 | 300 | - | - |
| Dexamethasone | - | - | - | 31.67 | 102.23 |
Data are representative and should be determined experimentally. IC50 values for indazole compounds are sourced from a study by Cheekavolu et al.[11].
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h[11] |
| Vehicle (0.5% CMC) | - | 0 | 0 |
| Indazole-X1 | 50 | 45.2 ± 3.1 | 60.1 ± 2.8 |
| Indazole-X1 | 100 | 68.5 ± 4.5 | 83.1 ± 3.9 |
| Diclofenac | 10 | 75.6 ± 3.9 | 84.5 ± 2.5 |
*Data are representative and presented as mean ± SEM. p < 0.05 compared to vehicle control. Data for 5-aminoindazole are adapted from a study by Cheekavolu et al. to represent a hypothetical "Indazole-X1"[11].
Conclusion and Future Perspectives
The indazole scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. Their multifaceted mechanism of action, including selective COX-2 inhibition and modulation of key signaling pathways like NF-κB and p38 MAPK, offers the potential for improved therapeutic profiles compared to current standards of care[1][11][21]. The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead indazole compounds to facilitate their translation into clinical settings for the treatment of a wide range of inflammatory disorders[1][4].
References
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. Available at: [Link]
-
Guzmán-Gutiérrez, S. L., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(21), 5035. Available at: [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6655. Available at: [Link]
-
Nanaware, R. B., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics, 16(6), 299-304. Available at: [Link]
-
Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Panda, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(1). Available at: [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]
-
Balsamo, A., et al. (2015). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. ResearchGate. Available at: [Link]
-
Ansari, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]
-
Maccioni, E., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. Available at: [Link]
-
Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Available at: [Link]
-
Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PubMed Central. Available at: [Link]
-
Xu, G. (Ed.). (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]
-
Balsamo, A., et al. (2015). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. Available at: [Link]
-
Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Available at: [Link]
-
Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. Available at: [Link]
-
Schett, G., et al. (2011). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Medicine. Available at: [Link]
-
Lapa, G. B., et al. (2018). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. PubMed. Available at: [Link]
-
Gomaa, M. S., et al. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available at: [Link]
-
de Jong, H. K., et al. (2004). Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia. PubMed. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-Methyl-2H-indazole-6-carboxylate as a Key Building Block for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it an attractive core for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[3] This document provides a detailed guide on the synthetic utility of methyl 3-methyl-2H-indazole-6-carboxylate , a versatile building block for the construction of complex, biologically active molecules. We will focus on a synthetic pathway analogous to the preparation of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, demonstrating the strategic transformations that convert this starting material into advanced drug-like candidates.[1][4][5]
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic aromatic heterocycles that exist in different tautomeric forms, primarily the 1H and 2H isomers.[2] The indazole nucleus is a key component in numerous FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, highlighting its importance in medicinal chemistry.[1] The substituent at the 6-position of the indazole ring, in this case, a methyl carboxylate, provides a convenient handle for further chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug discovery campaigns. The 3-methyl group on the indazole ring can also play a crucial role in modulating the pharmacological activity and selectivity of the final compounds.
Synthetic Strategy: From Indazole-6-carboxylate to Advanced Intermediates
The following sections detail a robust, multi-step synthetic sequence to transform this compound into a versatile benzimidazole intermediate, primed for late-stage diversification. This strategy is adapted from the successful synthesis of potent FLT3 inhibitors.[1][6]
Workflow Overview
The overall synthetic workflow involves a series of protection, functional group interconversion, and heterocycle formation steps.
Caption: Multi-step synthesis of therapeutic agents.
Part 1: Synthesis of the Key Aldehyde Intermediate
This part focuses on the initial three steps of the synthesis, converting the starting ester into a crucial aldehyde intermediate.
Step 1: Protection of the Indazole Nitrogen
Rationale: The indazole nitrogen is nucleophilic and can interfere with subsequent reactions. Protecting it with a tetrahydropyranyl (THP) group masks this reactivity.[7] The THP group is stable under the conditions of the next two steps but can be readily removed under acidic conditions at the end of the synthesis.[3][8] Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that is effective for this transformation.[8]
Protocol 1: N-THP Protection
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.01 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-THP protected indazole.
Step 2: Reduction of the Methyl Ester
Rationale: The ester group is reduced to a primary alcohol, which will then be oxidized to the aldehyde. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of efficiently carrying out this transformation. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of LiAlH4.
Protocol 2: Ester Reduction
-
To a solution of the N-THP protected indazole from Step 1 (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4, 1.5 equiv) in THF.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the corresponding primary alcohol. This crude product is often of sufficient purity for the next step.
Step 3: Oxidation to the Aldehyde
Rationale: The primary alcohol is oxidized to the aldehyde, a key functional group for the subsequent benzimidazole formation. The Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent that provides high yields of aldehydes from primary alcohols without over-oxidation to the carboxylic acid.[9][10] The reaction is typically carried out in an aprotic solvent like DCM.
Protocol 3: Dess-Martin Oxidation
-
Dissolve the alcohol from Step 2 (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired aldehyde.
Part 2: Construction of the Benzimidazole Core and Final Diversification
This part describes the formation of the benzimidazole ring system and the final steps to generate a library of potential therapeutic agents.
Step 4: Benzimidazole Ring Formation
Rationale: The benzimidazole heterocycle is formed via the condensation of the aldehyde with an appropriately substituted ortho-phenylenediamine.[11][12] In this example, we use 4-nitro-o-phenylenediamine to introduce a functional group that can be further modified. Ammonium chloride acts as a mild acidic catalyst for the condensation and subsequent cyclization.
Protocol 4: Benzimidazole Synthesis
-
In a round-bottom flask, combine the aldehyde from Step 3 (1.0 equiv), 4-nitro-o-phenylenediamine (1.0 equiv), and ammonium chloride (1.0 equiv) in ethanol.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the nitro-benzimidazole intermediate.
Step 5: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amine, which serves as a handle for the introduction of various substituents via amide bond formation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[1]
Protocol 5: Nitro Group Reduction
-
Suspend the nitro-benzimidazole intermediate from Step 4 (1.0 equiv) and 10% Pd/C (10% by weight) in ethanol.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 12-16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which is typically used in the next step without further purification.
Step 6: Amide Coupling
Rationale: The newly formed aniline can be coupled with a variety of carboxylic acids to generate a library of amide derivatives. This is a common late-stage diversification strategy in drug discovery. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are used to facilitate the amide bond formation.
Protocol 6: Amide Bond Formation
-
To a solution of the aniline derivative from Step 5 (1.0 equiv) in dimethylformamide (DMF), add the desired carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Step 7: Deprotection of the Indazole Nitrogen
Rationale: The final step is the removal of the THP protecting group to reveal the free N-H of the indazole ring, which is often important for biological activity. This is achieved by treatment with a mild acid.[3]
Protocol 7: THP Deprotection
-
Dissolve the THP-protected amide from Step 6 in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | N-THP Protection | DHP, PPTS | 85-95 |
| 2 | Ester Reduction | LiAlH4 | 90-98 |
| 3 | Dess-Martin Oxidation | DMP | 80-90 |
| 4 | Benzimidazole Formation | 4-Nitro-o-phenylenediamine, NH4Cl | 60-75 |
| 5 | Nitro Reduction | H2, Pd/C | 90-99 |
| 6 | Amide Coupling | Carboxylic Acid, HATU, DIPEA | 50-80 |
| 7 | THP Deprotection | HCl or p-TsOH | 80-95 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The detailed protocols provided herein outline a reliable synthetic route to a diverse library of benzimidazole-containing indazole derivatives. By understanding the rationale behind each experimental choice, researchers can adapt and modify these procedures to create novel chemical entities for their drug discovery programs.
References
-
Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]
-
Zhan, Z., et al. (Year). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]
-
Im, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Source. [Link]
-
Dess–Martin oxidation. (2023, October 26). In Wikipedia. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
The dess-martin periodinane. (n.d.). Organic Syntheses. [Link]
- Methods for preparing indazole compounds. (2006).
-
Im, D., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed. [Link]
-
Synthesis of dess-martin-periodinane. (n.d.). Source. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. (1996). Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]
-
Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024). ResearchGate. [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). Figshare. [Link]
Sources
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Indazoles
Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. The 2H-indazole core is a crucial pharmacophore in medicinal chemistry, and achieving high yields with regioselectivity is paramount.[1][2] This resource provides in-depth, experience-driven advice to enhance your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of 2H-indazoles, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction is resulting in a mixture of 1H- and 2H-indazole regioisomers. How can I improve selectivity for the 2H-isomer?
A1: Achieving regioselectivity is a frequent challenge, as the 1H-indazole is often the thermodynamically more stable product.[3] The choice of synthetic route and reaction conditions is critical in directing the outcome.
Causality and Strategy:
-
Kinetic vs. Thermodynamic Control: Many alkylation reactions on the indazole ring are prone to forming mixtures because the reaction can proceed under either kinetic or thermodynamic control.[4] To favor the 2H-isomer, conditions that promote kinetic control are often necessary.
-
Steric Hindrance: The steric environment around the N1 and N2 positions can influence the site of substitution. Bulky substituents on the indazole ring or the incoming electrophile can direct substitution to the less hindered N2 position.
-
Synthetic Route Selection: Certain synthetic methods are inherently more selective for the 2H-indazole. The Cadogan-Sundberg and Davis-Beirut reactions, for example, are designed to form the 2H-indazole ring system directly, avoiding the issue of post-synthesis alkylation.[5][6]
Recommended Actions:
-
Re-evaluate Your Synthetic Approach: If you are functionalizing a pre-existing indazole ring, consider switching to a method that constructs the 2H-indazole core with the desired substituent in place.
-
Optimize Reaction Conditions for Alkylation:
-
Base and Solvent: For N-alkylation of 1H-indazoles, the choice of base and solvent can significantly impact the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation, so alternative conditions should be explored for N2 selectivity.[3]
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled 2H-product.
-
-
Employ a Regioselective Synthesis Method:
-
Cadogan-Sundberg Reductive Cyclization: This method involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization. It is a robust method for regioselectively producing 2H-indazoles.[6][7]
-
Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles from o-nitrosobenzaldehyde and primary amines under either acidic or basic conditions.[5][8]
-
Copper-Catalyzed Three-Component Reaction: A one-pot synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, offers good yields and a broad substrate scope for 2H-indazoles.[9][10]
-
Q2: The yield of my Cadogan-Sundberg reaction is low. What factors could be responsible, and how can I improve it?
A2: Low yields in the Cadogan-Sundberg reaction can stem from several factors, including incomplete condensation, inefficient reduction, or side reactions.
Causality and Strategy:
-
Imine Formation: The initial condensation to form the ortho-imino-nitrobenzene intermediate is a crucial equilibrium-driven step. Incomplete formation of this intermediate will naturally lead to lower overall yields.
-
Reducing Agent: The choice and amount of the reducing agent (typically a trialkylphosphine or phosphite) are critical. Insufficient reductant will result in incomplete cyclization. Conversely, overly harsh conditions can lead to byproducts.
-
Reaction Temperature: While classic Cadogan conditions often require high temperatures, recent modifications have enabled the reaction to proceed at milder temperatures (e.g., 80°C), which can improve selectivity and reduce byproduct formation.[11]
Recommended Actions:
-
Ensure Complete Imine Formation:
-
Consider adding a dehydrating agent (e.g., molecular sieves) to drive the condensation equilibrium forward.
-
Monitor the formation of the imine intermediate by TLC or LC-MS before proceeding with the reduction step.
-
-
Optimize the Reduction Step:
-
Choice of Reductant: Tri-n-butylphosphine in a protic solvent like isopropanol has been shown to be effective under milder conditions than the traditional triethyl phosphite.[6][7]
-
Stoichiometry: Ensure at least a stoichiometric amount of the phosphine reductant is used. An excess may be beneficial but should be optimized.
-
-
One-Pot Procedure: To improve operational simplicity and potentially the yield, perform the condensation and reductive cyclization in a one-pot fashion. This avoids the isolation of the potentially unstable imine intermediate.[6][7]
Q3: My Davis-Beirut reaction is not proceeding as expected. What are the critical parameters to control?
A3: The Davis-Beirut reaction is a powerful tool, but its success hinges on the careful control of reaction conditions, particularly the generation of the key nitroso intermediate.[1][12]
Causality and Strategy:
-
Generation of the Nitroso Intermediate: The reaction relies on the in situ formation of a reactive o-nitrosobenzylidine imine intermediate. The efficiency of this step is highly dependent on the base or acid catalyst used.[8]
-
Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the intermediates. For instance, the presence of water can sometimes be beneficial, but an excess can lead to undesired side reactions like imine cleavage.[1]
-
Substrate Electronics: The electronic nature of the substituents on both the nitroaromatic precursor and the primary amine can influence the rate and success of the cyclization.
Recommended Actions:
-
Catalyst Screening:
-
Base Catalysis: If using a base-catalyzed route (e.g., from an o-nitrobenzylamine), ensure the base is strong enough to facilitate the formation of the nitroso intermediate. DBU in anhydrous THF is a reported effective system.[8]
-
Acid Catalysis: For acid-catalyzed variants, ensure the acid is of appropriate strength to promote the reaction without causing substrate degradation.
-
-
Solvent Optimization:
-
Start with the reported solvent systems (e.g., alcoholic solvents for base-mediated reactions).[8]
-
If side reactions are suspected, consider using anhydrous conditions to minimize hydrolysis of intermediates.
-
-
Monitor Intermediate Formation: If possible, use spectroscopic methods (e.g., NMR, LC-MS) to track the consumption of starting materials and the formation of key intermediates to identify any bottlenecks in the reaction sequence.
II. Frequently Asked Questions (FAQs)
Q: What are the main advantages of using a copper-catalyzed three-component reaction for 2H-indazole synthesis?
A: The primary advantages are its operational simplicity and the use of readily available starting materials.[10] This one-pot reaction combines a 2-bromobenzaldehyde, a primary amine, and sodium azide to construct the 2H-indazole core in a single step.[9][10] It often exhibits a broad substrate scope and good functional group tolerance.[10] Heterogeneous copper catalysts, such as copper nanoparticles on charcoal, have also been developed, which can be recovered and reused, adding to the method's sustainability.[13]
Q: Can I synthesize 2H-indazoles via C-H activation?
A: Yes, methods involving C-H activation have been developed. One notable approach involves a two-step sequence starting from azobenzenes. The first step is a palladium-catalyzed C-H acylation of the azobenzene with an aldehyde. The resulting acylated azobenzene then undergoes an intramolecular reductive cyclization to yield the 2H-indazole.[14] This method provides a novel disconnection approach from readily available starting materials.
Q: Are there any metal-free methods for 2H-indazole synthesis?
A: Yes, metal-free approaches exist. For example, a [3 + 2] dipolar cycloaddition between arynes and sydnones provides a rapid and efficient route to 2H-indazoles under mild conditions with high yields and no contamination from the 1H-isomer.[15]
Q: How can I purify my 2H-indazole product effectively?
A: Purification is typically achieved using standard laboratory techniques, with silica gel column chromatography being the most common.
-
Solvent System Selection: The polarity of the eluent should be carefully chosen based on the polarity of your 2H-indazole derivative, which will be influenced by its substituents. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to determine the optimal solvent system and to track the separation during the column chromatography process.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain highly pure material.
III. Experimental Protocols & Data
Protocol 1: One-Pot Condensation-Cadogan Reductive Cyclization
This protocol is adapted from the mild, one-pot synthesis of 2H-indazoles reported by Genung et al.[6][7]
Step-by-Step Methodology:
-
To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH), add the desired primary amine (1.1 equiv).
-
Heat the reaction mixture to 80°C and stir for 1-2 hours, monitoring the formation of the imine intermediate by TLC or LC-MS.
-
Once the condensation is complete, add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Continue to heat the mixture at 80°C for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2H-indazole.
Table 1: Comparison of Yields for Cadogan-Sundberg Reaction Conditions
| Entry | Reductant | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | Triethyl phosphite | Toluene | >150 | 40-70 | [11] |
| 2 | Tri-n-butylphosphine | i-PrOH | 80 | 65-95 | [6][7] |
Protocol 2: Copper-Catalyzed Three-Component Synthesis
This protocol is based on the method developed by Kumar et al. for the one-pot synthesis of 2H-indazoles.[10]
Step-by-Step Methodology:
-
In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (2.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
IV. Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in 2H-indazole synthesis.
Diagram 2: Simplified Mechanism of the Cadogan-Sundberg Reaction
Caption: Key steps in the Cadogan-Sundberg synthesis of 2H-indazoles.
V. References
-
Sharghi, H., & Aberi, M. (2014). An efficient synthesis of 2H-indazole derivatives. Synlett, 25, 1111-1115.
-
Haddadin, M. J., & Kurth, M. J. (2012). The Davis–Beirut reaction: a novel entry into 2H-indazoles and indazolones. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300.
-
El-Dakdouki, M. H., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry, 77(21), 9849-9857.
-
Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300.
-
Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2636-2648.
-
Li, B., et al. (2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters, 15(3), 620–623.
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171-2173.
-
Chen, C. H., et al. (2015). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 20(7), 13031-13046.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545.
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26731-26742.
-
Rosemeyer, H., & Seela, F. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237.
-
Kiam, A. W., et al. (2021). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. Organic Letters, 23(1), 108-112.
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
-
BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem Technical Support.
-
Pathak, D. D., et al. (2021). Optimization for synthesis of 2H-indazole. ResearchGate.
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1866.
-
Kiam, A. W., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(42), 16833-16840.
Sources
- 1. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation of the indazole scaffold. As an ambident nucleophile, the indazole ring presents a significant synthetic challenge, often yielding a mixture of N1 and N2 alkylated products.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Poor or No Conversion to Alkylated Product
You've set up your reaction, but after the specified time, you observe mostly unreacted starting material.
Potential Causes:
-
Ineffective Deprotonation: The indazole is not being fully deprotonated to form the reactive indazolide anion. This can be due to an inappropriate base, insufficient equivalents of base, or poor quality of the base (e.g., NaH that has been passivated by atmospheric moisture).
-
Low Reactivity of the Electrophile: The alkylating agent may not be reactive enough under the chosen conditions. For instance, alkyl chlorides are less reactive than bromides or iodides.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solvent Issues: Using a solvent in which the reactants are not soluble, or a solvent that is not suitable for the chosen base (e.g., protic solvents with NaH), can hinder the reaction.[2][3]
Solutions:
-
Verify Base Quality and Stoichiometry:
-
Use fresh, high-quality base. For NaH, ensure it is a fine, grey powder.
-
Increase the equivalents of base (e.g., from 1.1 to 1.5 eq.).
-
Consider a stronger base if applicable, though this may also affect regioselectivity.
-
-
Enhance Electrophile Reactivity:
-
If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
For less reactive electrophiles, increasing the reaction temperature may be necessary.
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C), while monitoring for any changes in the N1:N2 ratio.
-
-
Re-evaluate Your Solvent Choice:
Problem 2: Unexpected Regioselectivity (e.g., N2 product when N1 is desired)
You followed a protocol for N1-selective alkylation but obtained a significant amount of the N2 isomer, or vice-versa.
Potential Causes:
-
Influence of Substituents: The electronic and steric nature of substituents on the indazole ring can dramatically influence regioselectivity. Electron-withdrawing groups at the C7 position, for instance, can strongly direct alkylation to the N2 position, even under conditions that typically favor N1.[2][5]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF can favor N2 alkylation by solvating the cation from the base, leading to a "freer" indazolide anion where the more nucleophilic N2 can react. Non-polar solvents like THF tend to favor N1 alkylation, especially with NaH, by promoting a tight ion pair that sterically hinders the N2 position.[2][4]
-
Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity. For example, while NaH in THF is a classic choice for N1 selectivity, in some cases, other bases might be more effective.
-
Thermodynamic vs. Kinetic Control: Some reaction conditions may favor the kinetically formed product (often N2), while others allow for equilibration to the thermodynamically more stable product (often N1).[2][3][4][6]
Solutions:
-
Systematically Vary Reaction Parameters:
-
Solvent Screen: If you are getting poor selectivity in DMF, try switching to a less polar solvent like THF or dioxane.
-
Base Screen: If a particular base is giving poor results, try others. For example, if K2CO3 in DMF gives a mixture, NaH in THF is a good alternative to try for N1 selectivity.[1]
-
Temperature Adjustment: Analyze the effect of temperature. Sometimes, running the reaction at a lower or higher temperature can favor one isomer over the other.
-
-
Consider Alternative Alkylation Methods:
-
For N1 Selectivity: The use of NaH in THF is a well-established method for directing alkylation to the N1 position, particularly for indazoles with electron-withdrawing groups at C3.[7][8]
-
For N2 Selectivity: Mitsunobu conditions (e.g., with triphenylphosphine and an azodicarboxylate) are known to often favor the N2 isomer.[3] Another highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst like TfOH.[9]
-
Problem 3: Difficulty in Separating N1 and N2 Isomers
Your reaction has produced a mixture of N1 and N2 isomers, and they are proving difficult to separate by standard column chromatography.
Potential Causes:
-
Similar Polarity: N1 and N2 alkylated indazoles often have very similar polarities, making them co-elute during chromatography.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with a wide range of solvent systems, including different combinations of hexanes, ethyl acetate, dichloromethane, and methanol. A shallow gradient can improve separation.
-
Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
Preparative HPLC: For small to medium scale, preparative HPLC can offer much higher resolution than flash chromatography.
-
-
Recrystallization:
-
This can be a highly effective method for separating isomers, especially on a larger scale.[10] A systematic screen of different solvents and solvent mixtures is recommended.
-
-
Derivatization:
-
If separation of the final products is intractable, consider if one of the isomers can be selectively derivatized to alter its polarity, facilitating separation. The derivatizing group can then be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors controlling N1 vs. N2 regioselectivity in indazole alkylation?
The regioselectivity is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents near the N1 position will favor alkylation at N2, and vice versa.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring, particularly at the C7 position, tend to favor N2 alkylation.[2][5] Electron-withdrawing groups at the C3 position often favor N1 alkylation, especially when using NaH in THF, due to chelation with the sodium cation.[7][8]
-
Base and Solvent System: As a general rule of thumb, strong bases like NaH in non-polar aprotic solvents like THF favor N1 alkylation.[2][3][4] Weaker bases like K2CO3 in polar aprotic solvents like DMF often give mixtures or favor N2.[1]
-
Nature of the Electrophile: The size and reactivity of the alkylating agent can also play a role.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.[6]
Q2: How can I definitively characterize the N1 and N2 isomers?
While LC-MS can confirm the mass of the products, it cannot distinguish between the isomers. The most powerful technique for unambiguous characterization is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) .
-
For an N1-alkylated indazole , you will typically observe a correlation between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring.
-
For an N2-alkylated indazole , the correlation will be between the protons of the alkyl group and the C3 carbon of the indazole ring.[2]
Single-crystal X-ray diffraction can also provide definitive structural proof if suitable crystals can be obtained.[6]
Q3: Are there any "universal" conditions for selective N1 or N2 alkylation?
While no single set of conditions will work for all indazole substrates, there are some highly reliable starting points:
-
For High N1 Selectivity: The combination of NaH in anhydrous THF is a robust and widely used method, especially for indazoles bearing an electron-withdrawing group at the C3 position.[2][3][4][5]
-
For High N2 Selectivity: A modern and highly effective method is the use of alkyl 2,2,2-trichloroacetimidates as electrophiles with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) .[9] This method has been shown to be highly selective for the N2 position across a broad range of substrates.
Q4: My reaction is not scalable. What are some common issues when moving from a small to a large scale?
Scaling up reactions can introduce new challenges:
-
Heat Transfer: Deprotonation with NaH is exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions. Ensure adequate cooling and controlled addition of reagents.
-
Mixing: Efficient stirring is crucial for heterogeneous reactions like those involving NaH. Ensure your reactor is equipped with an appropriate overhead stirrer.
-
Work-up and Purification: Extraction and chromatography can become cumbersome on a large scale. Developing a crystallization protocol for product isolation is highly desirable for process efficiency.[1][10] A recent development for scalable N1-alkylation involves a two-step enamine condensation and subsequent hydrogenation, which has been demonstrated on a 100g scale.[1][8]
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation
This protocol is a robust starting point for achieving N1 selectivity, particularly with indazoles bearing a C3-ester or other electron-withdrawing group.[2][3][4]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the indazole starting material (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[3]
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: General Procedure for Highly N2-Selective Alkylation
This protocol utilizes an acid-catalyzed reaction with an alkyl 2,2,2-trichloroacetimidate, which has shown excellent N2 selectivity for a wide range of indazoles.[9]
-
Preparation: To a vial or flask, add the indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) or copper(II) triflate (Cu(OTf)2, 0.1-0.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid. Separate the organic layer, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N2-alkylated product.
Data and Diagrams
Table 1: Influence of Reaction Conditions on N1:N2 Ratio for a Model Indazole
| Entry | Base (eq.) | Solvent | Electrophile | Temperature | N1:N2 Ratio | Reference |
| 1 | K2CO3 (2.0) | DMF | Isobutyl bromide | 120 °C | 58:42 | [1] |
| 2 | NaH (1.2) | THF | n-Pentyl bromide | 50 °C | >99:1 | [3] |
| 3 | Cs2CO3 (2.0) | DMF | n-Pentyl bromide | RT | 1.3:1 | [2] |
| 4 | - (Mitsunobu) | THF | n-Pentanol | RT | 1:2.5 | [3] |
This table is a representative example and selectivity is highly substrate-dependent.
Diagrams
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: General mechanism of indazole N-alkylation.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. DOI:10.1039/D4RA00598H. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Various Authors. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Navigating the Cadogan Reaction: A Technical Support Hub for Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of the Cadogan reaction for indazole synthesis. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth, practical insights to overcome common challenges and enhance the efficiency of your synthetic routes. As Senior Application Scientists, we have compiled and synthesized field-proven knowledge to address the nuances of this powerful yet often challenging transformation.
Introduction to the Cadogan Reaction for Indazole Synthesis
The Cadogan reaction is a reductive cyclization that has become a valuable tool for the synthesis of the indazole scaffold, a privileged core in many pharmacologically active compounds. The classical approach involves the deoxygenation of an o-nitrobenzaldehyde imine or a related precursor by a trivalent phosphorus reagent, such as a trialkyl phosphite or trialkylphosphine, typically at high temperatures.[1][2] This process is generally believed to proceed through a nitrene intermediate, which then undergoes cyclization to form the indazole ring. However, recent studies have suggested the involvement of non-nitrene pathways, including the formation of 2H-indazole N-oxides as competent intermediates.[1]
While robust, the traditional Cadogan reaction is often hampered by harsh conditions, leading to potential side reactions and challenges in substrate scope and purification.[1] This guide will provide a comprehensive troubleshooting framework and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.
Issue 1: Low or No Yield of the Desired Indazole Product
Q: I am observing a very low yield or no formation of my target indazole. What are the likely causes and how can I improve the outcome?
A: Low yields are a common frustration with the Cadogan reaction and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Recommended Solutions:
-
Suboptimal Reaction Temperature: The classical Cadogan reaction often requires high temperatures (refluxing in excess phosphite, >150 °C) to drive the deoxygenation.[1] However, excessive heat can lead to substrate or product decomposition. Conversely, if the temperature is too low, the reaction may not proceed to completion.
-
Actionable Advice: Begin by screening a range of temperatures. If using a high-boiling solvent, consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS. For sensitive substrates, explore milder, one-pot procedures that can be effective at lower temperatures (e.g., 80 °C).[3]
-
-
Incorrect Choice of Solvent: The solvent plays a critical role in reactant solubility and reaction kinetics.
-
Actionable Advice: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. For the milder, one-pot condensation-Cadogan cyclization, protic solvents like isopropanol have proven effective.[3] In traditional high-temperature reactions, high-boiling aromatic solvents are common.
-
-
Purity and Stoichiometry of Reagents:
-
Reducing Agent (Phosphine/Phosphite): Trialkylphosphines are susceptible to oxidation.[4] Using partially oxidized phosphine will reduce its effective concentration and hinder the deoxygenation process. An excess of the reducing agent is often necessary, but a large excess can complicate purification.
-
Actionable Advice: Use freshly distilled or purchased tri-n-butylphosphine or triethyl phosphite. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Start with the stoichiometry suggested in the literature for your specific reaction type and consider a modest increase if conversion is low.
-
-
Starting Materials: Impurities in your o-nitrobenzaldehyde or amine can introduce side reactions.
-
Actionable Advice: Verify the purity of your starting materials by NMR or other appropriate analytical techniques before commencing the reaction.
-
-
-
Incompatible Functional Groups: Certain functional groups on your starting materials may not be stable under the reaction conditions.
-
Actionable Advice: Substrates with acidic α-imino protons are generally not well-tolerated in the milder, one-pot procedures.[3] Highly electrophilic or nucleophilic groups may lead to undesired side reactions. It is advisable to consult the literature for the compatibility of specific functional groups with your chosen reaction conditions.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?
A: The formation of side products is a key challenge in optimizing the Cadogan reaction. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products and Mitigation Strategies:
-
N-Alkylation: When using primary or secondary amines, simple N-alkylation of the starting amine can occur, leading to a complex mixture.[1]
-
Mitigation: In the one-pot condensation-cyclization, ensure the imine formation is complete before the cyclization is initiated. This can often be achieved by allowing the aldehyde and amine to stir at room temperature for a period before heating.
-
-
Formation of Quinazolines: In some cases, particularly with benzylamine derivatives, side reactions can lead to the formation of 3-phenylquinazolines.[1]
-
Mitigation: This is often condition-dependent. Adjusting the base or solvent system may help to disfavor this side reaction pathway.
-
-
Phosphorimidate Byproducts: The reaction of the nitrene intermediate with the phosphite or phosphine can lead to the formation of phosphorimidates.
-
Mitigation: While difficult to completely avoid, using the minimum effective amount of the phosphorus reagent can help to reduce the prevalence of this and other phosphorus-containing byproducts.
-
-
Products from Incomplete Deoxygenation: As the reaction proceeds through stepwise deoxygenation of the nitro group, incomplete reaction can leave nitroso or N-oxide intermediates in the final mixture.
-
Mitigation: Ensure sufficient reaction time and an adequate amount of the reducing agent. Monitoring the reaction progress is crucial to determine the point of full conversion.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate my pure indazole product from the crude reaction mixture, especially from the phosphine oxide byproduct.
A: The removal of the phosphine oxide (e.g., tri-n-butylphosphine oxide or triethyl phosphate) is a notorious challenge in the workup of Cadogan reactions due to its often-similar polarity to the desired product.
Purification Strategies:
-
Chromatographic Separation:
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is required to achieve good separation between the indazole and the phosphine oxide. A gradient elution is often necessary.
-
Pro Tip: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Phosphine oxides tend to be quite polar, so this can help to achieve separation.
-
-
Alternative Workup Procedures:
-
Acidic Wash: In some cases, an acidic wash during the workup can help to protonate the indazole, making it more water-soluble and allowing for extraction away from the less basic phosphine oxide. This is dependent on the pKa of your specific indazole derivative.
-
Precipitation/Crystallization: If your indazole product is a solid, careful choice of a solvent system for recrystallization can sometimes leave the phosphine oxide byproduct in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when running a Cadogan reaction?
A1: Safety is paramount, especially given the reagents and conditions often employed.
-
Trialkylphosphines: Tri-n-butylphosphine is pyrophoric and can ignite spontaneously in air.[5] It is also toxic and has a strong, unpleasant odor.
-
Handling: Always handle trialkylphosphines in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.
-
Quenching: Unused trialkylphosphine should be quenched carefully. A common procedure involves the slow addition of isopropanol to a dilute solution of the phosphine in an inert solvent, followed by the sequential addition of ethanol, methanol, and finally water.[6]
-
-
High-Temperature Reactions:
-
Heating: Use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating.
-
Pressure: Be aware that heating a sealed system can lead to a dangerous buildup of pressure. Ensure the reaction vessel is appropriately vented or equipped with a reflux condenser.
-
Q2: How can I monitor the progress of my Cadogan reaction?
A2: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the formation of your product and any side products, confirming their identities by their mass-to-charge ratio.
Q3: Can I use microwave irradiation to accelerate the Cadogan reaction?
A3: Yes, microwave-assisted Cadogan reactions have been reported to give better product yields in shorter reaction times compared to conventional heating.[7] This can be a valuable strategy for high-throughput synthesis or for substrates that are sensitive to prolonged heating.
Experimental Protocols
General Protocol for a Mild, One-Pot Condensation-Cadogan Synthesis of 2H-Indazoles[3]
This protocol is adapted from the work of Genung et al. and offers a milder alternative to the classical high-temperature procedure.
-
Imine Formation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the desired amine (1.1 equiv) in isopropanol.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC or LC-MS analysis indicates complete formation of the imine.
-
Cyclization: To the reaction mixture, add tri-n-butylphosphine (1.5 equiv) under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Recommendation | Rationale |
| Reducing Agent | Tri-n-butylphosphine | Effective at lower temperatures compared to triethyl phosphite. |
| Solvent | Isopropanol | A protic solvent that is compatible with both imine formation and cyclization. |
| Temperature | 80 °C | A milder condition that is suitable for a wider range of functional groups. |
| Stoichiometry | Amine (1.1 equiv), PBu3 (1.5 equiv) | A slight excess of the amine drives imine formation, and an excess of the phosphine ensures complete reduction. |
Visualizing the Cadogan Reaction
The Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathways for the Cadogan reaction, including both the classical nitrene pathway and the potential involvement of an N-oxide intermediate.
Caption: Proposed mechanistic pathways for the Cadogan reaction.
Experimental Workflow
This diagram outlines the key steps in a typical one-pot Cadogan reaction protocol.
Caption: A typical experimental workflow for the one-pot Cadogan reaction.
References
- Al-Juboori, A. A. H. (2021). Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society.
- Roger, M., et al. (2021). Synthesis of 2‐phenyl‐2H‐ indazole derivatives.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org.
- Sanz, R., et al. (2018).
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem.
- Kumar, A., & Singh, P. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
- Sigma-Aldrich. Tri-n-butylphosphine 99% 998-40-3. Sigma-Aldrich.
- Fiveable.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions.
- Palkó, M., et al. (2018). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate.
- Wikipedia. (2023). Tributylphosphine. Wikipedia.
- Wikipedia. Cadogan–Sundberg indole synthesis. Wikipedia.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. AUB ScholarWorks.
- H.E.L Group. (2022).
- Nagy, A., & Marosi, G. (2020). High temperature reactions of an aryl–alkyl phosphine, an exceptionally efficient melt stabiliser for polyethylene.
- Organic Syntheses. (2007). Working with Hazardous Chemicals. Organic Syntheses.
- Kumar, A., & Singh, P. (2021). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles.
- ChemicalBook. (2023). Tributylphosphine | 998-40-3. ChemicalBook.
- Chemistry Stack Exchange. (2015). Functional Group compatibility in organic chemistry. Chemistry Stack Exchange.
- Liu, W., et al. (2023). Additive-Controlled Divergent Synthesis of Amides and Ketones via Ni/Photoredox-Catalyzed Deoxygenative Functionalization of Alcohols.
- Roger, M., et al. (2021). Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold.
- Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal.
- Sundberg, R. J. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
- Sigma-Aldrich. Trialkylphosphine for MBH Reactions. Sigma-Aldrich.
- Lévesque, I., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-11.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Organic Chemistry Portal. (2021). Amides to Ketones, Part 1: Polar Organometallics. YouTube.
- Morken, J. P., et al. (2021). Ketone Synthesis from Benzyldiboronates and Esters: Leveraging α-Boryl Carbanions for Carbon-Carbon Bond Formation.
- Ashenhurst, J. (2018).
- Cirilli, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. PubMed.
- IChemE. (2019). Chemical Reaction Safety Workshop. IChemE.
- Roger, M., et al. (2021). A general scheme on Cadogan cyclization.
- Diel, P. J., et al. (2017). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions.
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 5. Tributylphosphine | 998-40-3 [chemicalbook.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H- and 2H-Indazole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complex challenges associated with the purification of 1H- and 2H-indazole isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet frustrating, issue of isomeric mixtures in their work with indazole-containing compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Foundational Challenges in Indazole Isomer Separation
This section addresses the fundamental reasons why separating 1H- and 2H-indazole isomers is a persistent challenge in synthetic chemistry.
Q1: Why is the separation of 1H- and 2H-indazole isomers so notoriously difficult?
A: The primary challenge stems from their profound structural similarity.[1] 1H- and 2H-isomers are regioisomers where a substituent is located on one of the two nitrogen atoms of the pyrazole ring. This subtle difference results in physical properties that are often nearly identical:
-
Similar Polarity: The isomers frequently exhibit very close retention factors (Rƒ) in thin-layer chromatography (TLC) and co-elute in column chromatography. While the 2H-indazole tautomer has a slightly larger dipole moment than the 1H-form, this difference can be minimal in substituted derivatives, making chromatographic separation non-trivial.[2]
-
Similar Solubility Profiles: Their solubility in common organic solvents is often comparable, which complicates separation by recrystallization. It is common for both isomers to either remain in solution or co-precipitate.
-
Crystal Lattice Compatibility: In some cases, the isomers can co-crystallize, forming a solid solution that is extremely difficult to separate by conventional crystallization methods.
Q2: My synthesis was intended to produce a single isomer, but I have a mixture. Why did this happen?
A: This is a very common outcome. The indazole ring system contains an ambident nucleophile; the indazolide anion formed upon deprotonation has significant electron density on both N1 and N2.[3] Consequently, alkylation or acylation reactions can occur at either nitrogen, leading to a mixture of products.[4]
The ratio of these isomers is highly dependent on the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control:
-
Kinetic Control: Reactions run at lower temperatures, often with specific bases or alkylating agents, may favor the formation of the N-2 isomer, which is often the kinetically favored product.[4]
-
Thermodynamic Control: Reactions conducted at higher temperatures or for longer durations often yield a higher proportion of the N-1 isomer, which is generally the more thermodynamically stable product.[1][4] The choice of base, solvent, and electrophile all play a critical role in the final isomer ratio.[1][4]
Section 2: Troubleshooting Guide: Purification by Chromatography
Chromatography is the most widely used technique for the separation of indazole isomers at the laboratory scale. Success hinges on exploiting the small differences in polarity between the two molecules.
Q3: My 1H and 2H isomers are inseparable on my standard silica gel column (e.g., ethyl acetate/hexanes). What should I do next?
A: When standard solvent systems fail, a systematic approach to method development is required. The goal is to alter the interactions between your isomers, the stationary phase, and the mobile phase.
-
Optimize the Mobile Phase:
-
Introduce a More Polar Modifier: Add a small amount (0.5-2%) of an alcohol like methanol or isopropanol to your ethyl acetate/hexanes system. This can change the solvent's polarity and its hydrogen bonding characteristics, potentially improving separation.
-
Use a Chlorinated Solvent: Dichloromethane (DCM) often provides different selectivity than ethyl acetate. Try a gradient of methanol in DCM (e.g., 0-5% MeOH in DCM).
-
Employ an Ether: Diethyl ether or methyl tert-butyl ether (MTBE) can offer unique selectivity. Try gradients of these solvents with hexanes.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase.
-
Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives to silica gel and can provide a completely different selectivity profile.
-
Reverse-Phase (C18): For more polar indazole derivatives, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be effective.
-
Q4: Is there a general rule for which isomer elutes first from a silica gel column?
A: Generally, the N-1 substituted isomer is considered less polar and will often elute before the N-2 isomer in normal-phase chromatography.[4] However, this is not a universal rule. The nature of the substituent and its interaction with the indazole core can influence the overall dipole moment and elution order. Always confirm the identity of your separated fractions using a reliable analytical method like NMR.[4]
Data Presentation: Starting Solvent Systems for Isomer Separation
| Stationary Phase | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Tertiary Modifier (Optional) | Application Notes |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate | - | Standard starting point for most derivatives. |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | - | Good for more polar compounds; offers different selectivity. |
| Silica Gel | Toluene | Acetone | Triethylamine (TEA, ~0.1%) | The aromatic solvent can offer π-π interactions. TEA can reduce tailing with basic compounds. |
| Alumina (Neutral) | Hexanes / Heptane | Ethyl Acetate / MTBE | - | Excellent alternative when silica fails. |
| C18 (Reverse-Phase) | Water | Acetonitrile (ACN) / MeOH | TFA or Formic Acid (~0.1%) | For water-soluble or highly polar derivatives. Acid can improve peak shape. |
Experimental Protocol: Developing a Chromatographic Separation
-
TLC Analysis: On a single TLC plate, spot your mixture and run it in 3-4 different solvent systems from the table above. Aim for Rƒ values between 0.2 and 0.5.
-
Identify Promising Systems: Look for the solvent system that shows the largest separation (ΔRƒ) between the two isomer spots.
-
Gradient Optimization: Prepare a flash column. Start with a mobile phase composition that gives the lower-spotting isomer an Rƒ of ~0.1. Run a shallow gradient to a composition that gives the higher-spotting isomer an Rƒ of ~0.4.
-
Collect Fractions & Analyze: Collect small fractions and analyze them by TLC or HPLC to determine which contain the pure isomers.
-
Confirm Identity: Combine the pure fractions and confirm the identity of each isomer using ¹H and ¹³C NMR spectroscopy.[4]
Advanced Technique: Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, consider SFC. This technique uses supercritical CO₂ as the main mobile phase, often modified with a small amount of alcohol.
-
Why it Works: SFC offers different selectivity compared to HPLC and often provides faster, more efficient separations.[5][6] The low viscosity and high diffusivity of the mobile phase lead to sharper peaks and higher resolution.[7]
-
When to Use It: SFC is an excellent choice when traditional normal-phase and reverse-phase methods fail or for high-throughput purification needs. It is also considered a "greener" alternative to normal-phase HPLC.[7]
Section 3: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful and scalable purification technique that relies on differences in solubility between the isomers in a given solvent system.
Q5: How do I find a suitable solvent for recrystallizing my indazole isomers?
A: The ideal recrystallization solvent is one in which one isomer is highly soluble at high temperatures but poorly soluble at low temperatures, while the other isomer remains soluble (or is much more soluble) at low temperatures.[8] A mixed-solvent system is often required.[9]
Experimental Protocol: Screening for a Recrystallization Solvent
-
Single Solvent Screening:
-
Place ~20-30 mg of your isomeric mixture into several test tubes.
-
Add a few drops of a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, water) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will NOT dissolve the solid at room temperature.
-
Heat the tubes that did not dissolve. A good solvent will dissolve the solid completely upon heating.[10]
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a good crop of crystals.
-
-
Mixed Solvent System Development: This is often more successful for isomers.[9]
-
Dissolve your mixture in a small amount of a "soluble" solvent (one in which it is highly soluble, e.g., THF, ethanol, acetone) at room temperature.
-
Slowly add a "miscible anti-solvent" (one in which it is poorly soluble, e.g., water, hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "soluble" solvent to make the solution clear again.
-
Allow the solution to cool slowly. This method often forces the less soluble isomer to crystallize out. A patent for separating substituted indazole derivatives specifically mentions using mixed solvents like THF/water or ethanol/water.[9]
-
Q6: I found a promising solvent system, but both isomers are precipitating together. What can I do?
A: This indicates that the solubilities are still too close under your current conditions. Try these optimization steps:
-
Slow Down the Cooling: Rapid cooling ("crashing out") traps impurities and promotes co-precipitation. Allow your heated solution to cool to room temperature as slowly as possible on the benchtop before moving it to an ice bath.[11]
-
Adjust the Solvent Ratio: In a mixed-solvent system, carefully adjust the ratio. Sometimes a slight excess of the "soluble" solvent is needed to keep the more soluble isomer in the mother liquor.
-
Use a Seed Crystal: If you have a small amount of the pure, desired isomer, add a tiny crystal to the supersaturated solution just as it starts to cool. This will encourage the preferential crystallization of that specific isomer.[11]
Section 4: General FAQs & Isomer Characterization
Q7: I have successfully separated my two products. How do I definitively determine which is the 1H-isomer and which is the 2H-isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. While ¹H NMR is useful, ¹³C NMR is often more diagnostic . Several studies have shown that specific carbon atoms in the indazole ring have characteristically different chemical shifts between the two isomers.[4]
-
Key Diagnostic Signals in ¹³C NMR:
-
C7 and C7a: These carbons are significantly more deshielded (shifted downfield) in the N-2 isomer compared to the N-1 isomer, with differences (Δδ) of approximately 8-10 ppm.
-
C3: This carbon is typically more shielded (shifted upfield) in the N-2 isomer.[4]
-
For absolute certainty, single-crystal X-ray diffraction provides an unambiguous structural determination.[1][12]
Q8: Can my separated 1H- and 2H-isomers interconvert back into a mixture, for example, during heating or storage?
A: For most N-alkyl and N-aryl substituted indazoles, the isomers are kinetically stable and do not interconvert under normal laboratory conditions (heating, chromatography, storage). However, N-acyl derivatives have been reported to isomerize to the more stable N-1 isomer upon equilibration.[4] Additionally, very harsh conditions (strong acid or base at high temperatures) could potentially facilitate isomerization.[13]
Section 5: Visual Workflows
Diagram 1: General Troubleshooting Workflow for Isomer Separation```dot
// Node Definitions start [label="Start: Isomeric Mixture\n(Confirmed by LCMS/NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="1. TLC Screen\n(4+ Solvent Systems)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Is separation observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; column [label="2. Optimize Flash Chromatography\n(Shallow Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="3. Analyze Fractions & Combine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm [label="4. Confirm Isomer Structure\n(13C NMR, X-ray)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Try Recrystallization\n(Mixed Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; sfc [label="Consider Advanced Chromatography\n(SFC, Alumina, Reverse-Phase)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> tlc; tlc -> separation; separation -> column [label=" Yes "]; separation -> recrystallize [label=" No "]; recrystallize -> sfc [label=" Fails "]; column -> analyze -> confirm -> end; }
Caption: The core principle of using differential solubility for isomer purification via recrystallization.
References
-
Pop, F., et al. (2024). "Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines." Journal of the American Chemical Society. Available at: [Link]
-
CJST (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues." Caribbean Journal of Science and Technology. Available at: [Link]
-
Cerecetto, H., et al. (2005). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules. Available at: [Link]
-
Organic Chemistry Portal (2024). "Synthesis of 2H-Indazoles." Available at: [Link]
- Google Patents (2011). "CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Journal of Organic and Pharmaceutical Chemistry (2013). "Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid." JOCPR. Available at: [Link]
-
IISER Pune. "Recrystallization." Available at: [Link]
-
PubChem. "1H-Indazole." National Center for Biotechnology Information. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. "Recrystallization." Available at: [Link]
-
University of Massachusetts, Department of Chemistry. "Recrystallization." Available at: [Link]
-
Longworth, M., et al. (2016). "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities with cannabimimetic activities." Forensic Toxicology. Available at: [Link]
-
ResearchGate (2018). "Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review." Available at: [Link]
-
Organic Syntheses (2020). "Preparation of 1H-Indazole-3-carbonitrile." Available at: [Link]
-
Chemistry LibreTexts (2023). "Recrystallization." Available at: [Link]
-
House, D., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances. Available at: [Link]
-
Chromatography Today (2020). "Easy purification of isomers with prepacked glass columns." Available at: [Link]
-
Longworth, M., et al. (2016). "The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids...are possible manufacturing impurities with cannabimimetic activities." Forensic Toxicology. Available at: [Link]
-
Science of Synthesis (2016). "Product Class 2: 1H- and 2H-Indazoles." Available at: [Link]
-
Baddam, S. R., et al. (2013). "Regioselective methylation of indazoles using methyl 2-propynoate." Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synfacts (2023). "Cu-Mediated Cyclization to Form 1H-Indazoles." Available at: [Link]
-
Journal of Pharmaceutical Negative Results (2022). "Indazole From Natural Resources And Biological Activity." Available at: [Link]
-
ResearchGate (2018). "Structure of 1H- and 2H-indazoles." Available at: [Link]
-
De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Katritzky, A. R., et al. (1995). "Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives." Journal of Heterocyclic Chemistry. Available at: [Link]
-
Selvita (2024). "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations." Available at: [Link]
-
Carotti, A., et al. (2021). "Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines." Journal of Chromatography A. Available at: [Link]
-
Nováková, L., et al. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe. Available at: [Link]
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming side reactions in the synthesis of substituted indazoles
Welcome to the Technical Support Center for advanced indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing substituted indazoles. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutics, but its synthesis is often plagued by challenges, most notably the control of regioselectivity and the suppression of side reactions.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common problems and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the structural integrity of your target compounds.
Troubleshooting Guide & FAQs
Section 1: The Primary Challenge — Regioselectivity in N-Alkylation
The most frequent issue encountered in the functionalization of 1H-indazoles is the formation of a mixture of N1 and N2 substituted isomers.[3][4] Controlling the site of substitution is critical for defining the pharmacological properties of the final compound.
Question 1: I'm attempting an N-alkylation of my substituted 1H-indazole and getting an inseparable mixture of N1 and N2 isomers. Why is this happening and how can I control the outcome?
Answer: This is a classic problem in indazole chemistry rooted in the molecule's inherent tautomerism and the nuanced interplay between kinetic and thermodynamic control.[3][5]
The Underlying Chemistry:
The 1H-indazole scaffold exists in equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3][6][7] However, the N2 position is often more sterically accessible and can be the site of initial, faster reaction, leading to the kinetically favored product.[8] The ratio of N1 to N2 products is therefore highly sensitive to your choice of base, solvent, counterion, and temperature.[5][9][10]
-
Thermodynamic Control: Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, tend to favor the more stable N1 isomer.[9][11]
-
Kinetic Control: Conditions that do not allow for equilibration (e.g., lower temperatures, rapid reactions) may favor the N2 isomer.[12]
Below is a decision workflow to guide your experimental design based on the desired regioisomer.
Caption: Decision workflow for regioselective N-alkylation.
Question 2: How can I reliably synthesize the N1-alkylated indazole?
Answer: To favor the thermodynamically stable N1 isomer, you need conditions that either promote equilibration or specifically stabilize the transition state leading to N1 substitution. The most effective strategy involves chelation control using a sodium base in a non-polar aprotic solvent.
Expert Insight & Mechanism:
High N1-selectivity can be achieved using sodium hydride (NaH) in tetrahydrofuran (THF).[9][10] This combination is particularly effective for indazoles with an electron-withdrawing group (like an ester or nitrile) at the C3 position. The proposed mechanism involves the sodium cation (Na⁺) forming a chelated six-membered ring intermediate with the N2 nitrogen and a heteroatom (e.g., oxygen) on the C3 substituent. This chelation blocks the N2 position, forcing the alkylating agent to react exclusively at N1.[3][10]
Troubleshooting & Optimization Table: N1-Alkylation
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Base | Sodium Hydride (NaH), 1.1-1.5 equiv. | NaH is effective for deprotonation. Ensure it is fresh and handled under an inert atmosphere to avoid quenching. Other sodium bases like NaHMDS can also be used.[10] |
| Solvent | Anhydrous THF | THF is crucial for the chelation mechanism. Using more polar solvents like DMF can disrupt the Na⁺ chelation, leading to loss of selectivity.[10] |
| Temperature | Room Temperature to 50 °C | Start at room temperature. If the reaction is sluggish, gentle heating to 50 °C can increase the rate without compromising selectivity.[3][9] |
| Substrate | Indazoles with C3-EWG (e.g., -CO₂Me) | This method is most robust for substrates capable of chelation. For other substrates, N1 is still often favored as the thermodynamic product, but selectivity may be lower. |
| Additive | None generally needed | Avoid crown ethers (e.g., 15-crown-5), as they will sequester the Na⁺ cation and destroy the chelation effect, leading to mixtures.[9] |
Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 1H-indazole-3-carboxylate (1.0 equiv.).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., pentyl bromide, 1.2 equiv.) dropwise.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated indazole.[9]
Question 3: My target is the N2-alkylated isomer. What conditions favor its formation?
Answer: Favoring the N2 isomer typically involves using conditions that promote the kinetic pathway or sterically hinder the N1 position. This can be achieved by using larger counterions that don't chelate, specific reaction types like the Mitsunobu reaction, or by leveraging sterics on the indazole ring itself.
Expert Insight & Mechanism:
-
Base and Solvent Choice: Switching from NaH/THF to a base with a larger, less coordinating cation like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF often favors N2-alkylation. The large cesium ion does not effectively chelate, leaving the N2 position open for nucleophilic attack. DFT calculations suggest that non-covalent interactions drive the formation of the N2 product in the presence of cesium.[3]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is known to strongly favor the formation of the N2-substituted product.[9] This is a reliable method for accessing N2-isomers when other methods fail.
-
Steric Hindrance: For indazoles with a bulky substituent at the C7 position, the N1 position becomes sterically encumbered. In these cases, alkylation often proceeds with high selectivity at the more accessible N2 position, regardless of other conditions.[9]
Protocol: Selective N2-Alkylation via Mitsunobu Reaction
-
Preparation: In a round-bottom flask under an argon atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15 minutes. The reaction is often accompanied by a color change and precipitation of triphenylphosphine oxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify by column chromatography to separate the desired N2-product from triphenylphosphine oxide and other byproducts.[9]
Section 2: Troubleshooting Side Reactions in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for introducing aryl or heteroaryl substituents onto the indazole core. However, these reactions are not without their own set of common side reactions.
Question 4: I'm running a Suzuki-Miyaura coupling with a bromo-indazole and an arylboronic acid, but my main byproduct is the homocoupled dimer of the boronic acid. How do I suppress this?
Answer: Boronic acid homocoupling is a pervasive side reaction in Suzuki-Miyaura couplings. It consumes your reagent, lowers the yield of your desired product, and creates a purification headache. This side reaction is primarily caused by two factors: the presence of dissolved oxygen and side-reactions involving the Pd(II) precatalyst.[13]
The Underlying Chemistry:
The desired Suzuki catalytic cycle relies on the Pd(0) species.
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the oxidative homocoupling of two molecules of the boronic acid.[13]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you use a Pd(II) salt (like Pd(OAc)₂) as a precatalyst, it can react directly with the boronic acid to form the homocoupled product before it is reduced to the active Pd(0) state.[13]
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.[13]
Solutions and Troubleshooting:
-
Rigorous Degassing (Crucial): The single most important step is to remove dissolved oxygen.
-
Inert Gas Sparging: Bubble argon or nitrogen through your solvent for 15-30 minutes before adding reagents. A subsurface sparge (gas introduced below the liquid surface) is most effective.[13]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent under an inert atmosphere, apply a high vacuum to remove gases from the frozen solid, and then thaw under argon. Repeat this cycle 3-5 times.[13]
-
-
Catalyst and Ligand Choice:
-
Use a Pd(0) Source: Use a catalyst that is already in the Pd(0) state, like Pd(PPh₃)₄, to minimize side reactions with Pd(II).[14][15]
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos or RuPhos accelerate the rate of reductive elimination (the final step of the desired cycle), which can outcompete the homocoupling pathway.[13]
-
-
Additives to Suppress Homocoupling:
-
Potassium Formate (KCOOH): Adding a small amount of potassium formate can act as a reducing agent, helping to reduce any Pd(II) species back to the active Pd(0) catalyst, thereby suppressing the homocoupling pathway.[13]
-
Section 3: General Synthetic Issues & FAQs
Question 5: My Davis-Beirut reaction to form a 2H-indazole is low-yielding. What are the common pitfalls?
Answer: The Davis-Beirut reaction, which cyclizes a substituted o-nitrobenzylamine to a 2H-indazole in the presence of base, is powerful but sensitive.[16][17] Low yields often stem from issues with the key o-nitrosobenzylidine imine intermediate.[18][19]
Expert Insight & Mechanism:
The reaction proceeds by deprotonation at the benzylic position, followed by an internal redox reaction where an oxygen is transferred from the nitro group to the benzylic carbon. This generates a highly reactive o-nitroso intermediate which then cyclizes.[16][18]
Common Failure Modes:
-
Incomplete Formation of the Nitroso Intermediate: The initial deprotonation and rearrangement can be inefficient if the base is not strong enough or if the reaction temperature is too low.
-
Decomposition of the Nitroso Intermediate: The o-nitroso intermediate is often unstable and can decompose if it does not cyclize quickly. This is particularly true if the primary amine used is not nucleophilic enough.[18]
-
Side Reactions: In some cases, especially under acidic conditions, alternative pathways can lead to the formation of carbocations and other byproducts.[16]
Troubleshooting Steps:
-
Base and Solvent: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) in an appropriate solvent like methanol or ethanol.[16]
-
Temperature: The reaction often requires heating to proceed efficiently. If you are running at room temperature, try refluxing the reaction mixture.
-
Purity of Starting Materials: Ensure your o-nitrobenzylamine is pure. Impurities can interfere with the delicate redox process.
Question 6: How can I definitively confirm if I have the N1 or N2 isomer?
Answer: While 1D ¹H NMR can provide clues (e.g., the chemical shift of the proton at the C7 position is often different between isomers), unambiguous assignment requires 2D NMR techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For an N1-substituted indazole, you will observe a 3-bond correlation (³J) between the protons on the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, this correlation will be absent; instead, you may see a correlation to the C3 carbon.[9]
-
NOE (Nuclear Overhauser Effect): For N1-substituted indazoles, an NOE can often be observed between the protons on the N-alkyl group and the proton at the C7 position. This through-space correlation is typically absent in the N2 isomer.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of the American Chemical Society. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Davis–Beirut reaction. Wikipedia. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Davis–Beirut reaction. Wikiwand. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
-
Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]
-
The improvement of two kinds of synthetic methods of indazoles. ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. wikiwand.com [wikiwand.com]
- 18. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 3-Methyl-2H-indazole-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of Methyl 3-Methyl-2H-indazole-6-carboxylate. This valuable heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Scaling its synthesis from the bench to pilot or manufacturing scale introduces challenges related to yield, purity, safety, and process consistency. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively.
Section 1: Overview of a Scalable Synthetic Route
A robust and scalable synthesis is paramount for producing consistent, high-quality material. The following multi-step route is proposed based on established chemical transformations for indazole synthesis, prioritizing commercially available starting materials and manageable reaction conditions. The key transformation is an N-N bond-forming reductive cyclization of an o-nitrobenzylamine precursor.[3][4]
Overall Synthetic Workflow
The synthesis begins with the commercially available 4-Methyl-3-nitrobenzoic acid and proceeds through four key stages to the final product.
Caption: High-level workflow for the synthesis of the target molecule.
Baseline Experimental Protocol (Lab Scale: 10-50 g)
This protocol serves as a reference for the troubleshooting and FAQ sections.
Step 1: Esterification
-
Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise at 0-5 °C.
-
Heat the mixture to reflux (approx. 65 °C) and monitor by HPLC until starting material is <1%.
-
Cool to room temperature, quench with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-methyl-3-nitrobenzoate.
Step 2: Benzylic Bromination
-
Dissolve the ester from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or carbon tetrachloride (10 vol).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq).
-
Heat the mixture to 70-80 °C under an inert atmosphere. Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude Methyl 4-(bromomethyl)-3-nitrobenzoate is often used directly in the next step.
Step 3: Amination
-
Dissolve the crude bromo-intermediate (1.0 eq) in a polar aprotic solvent like THF (10 vol).
-
Cool the solution to 0 °C.
-
Add a solution of methylamine (2.5 eq, e.g., 40% in water or 2.0 M in THF) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform a standard aqueous workup to isolate the crude Methyl 4-((methylamino)methyl)-3-nitrobenzoate.
Step 4: Reductive Cyclization
-
Dissolve the amine precursor from Step 3 (1.0 eq) in a high-boiling solvent such as toluene or xylene (10 vol).
-
Add triethyl phosphite (P(OEt)3, 1.5-2.0 eq).
-
Heat the mixture to reflux (110-140 °C) under an inert atmosphere. The reaction is often accompanied by the evolution of gas.
-
Monitor by HPLC. Upon completion, cool the reaction mixture.
-
Purify the product by column chromatography or recrystallization to obtain this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up process, categorized by reaction stage.
Stage 2: Benzylic Bromination
Q1: The bromination reaction is stalling or showing low conversion. What's wrong?
-
Possible Cause 1: Ineffective Radical Initiation. The radical initiator (AIBN) may have degraded due to improper storage or the reaction temperature might be too low for efficient decomposition to generate radicals.
-
Solution 1: Use a fresh, verified lot of AIBN. Ensure the reaction temperature is appropriate for the chosen initiator's half-life (for AIBN, typically >65 °C). Consider a small-scale trial with a slightly higher temperature or a different initiator like benzoyl peroxide if compatible with your substrate.
-
Possible Cause 2: Presence of Radical Scavengers. Impurities from the starting material or solvent (e.g., phenols, amines, or certain antioxidants) can quench the radical chain reaction.
-
Solution 2: Ensure all starting materials and solvents are of high purity and are free from radical-scavenging contaminants. Using freshly distilled solvent can be beneficial.
-
Possible Cause 3: Formation of Di-bromo Species. On a larger scale, poor temperature control can lead to hotspots, increasing the rate of over-bromination at the benzylic position.
-
Solution 3: Ensure efficient stirring and controlled heating. On scale-up, this means moving from a heating mantle to a jacketed reactor with controlled fluid circulation. Adding the NBS portion-wise can also help manage the exotherm and improve selectivity.
Stage 4: Reductive Cyclization
Q2: The final cyclization step is giving a low yield and producing a dark, tarry mixture. How can I improve this?
-
Possible Cause 1: Competing Polymerization/Decomposition Pathways. The o-nitrobenzylamine precursor can be thermally unstable. High temperatures combined with long reaction times can lead to decomposition and polymerization, especially in the presence of impurities.
-
Solution 1: Ensure the precursor from Step 3 is reasonably pure before proceeding. Avoid unnecessarily high temperatures; conduct a temperature screen (e.g., 100 °C, 110 °C, 120 °C) to find the minimum temperature required for efficient cyclization. A slow, controlled addition of the precursor to hot triethyl phosphite can sometimes mitigate decomposition.
-
Possible Cause 2: Incomplete Reduction or Side Reactions. The mechanism of the Cadogan-Sundberg reaction involves the deoxygenation of the nitro group by the phosphite reagent.[5] If the reaction is incomplete, you may have complex mixtures of partially reduced intermediates.
-
Solution 2: Ensure a sufficient excess of triethyl phosphite is used (typically 1.5-2.0 eq). The quality of the phosphite is also critical; use a fresh bottle, as it can oxidize on storage. Alternative reducing agents like Tin(II) chloride (SnCl2) in an acidic medium can be explored, although this may require re-optimization of the entire process and introduces metal waste streams.
Caption: Decision tree for troubleshooting the reductive cyclization step.
Product Isolation & Purification
Q3: My final product has a persistent yellow/brown color, even after chromatography. What are the best methods for decolorization?
-
Possible Cause: High-Boiling Point Chromophoric Impurities. These are often nitrogen-containing aromatic impurities formed during the high-temperature cyclization. They can be difficult to separate by standard silica gel chromatography.
-
Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (charcoal), typically 1-5% by weight. Stir or gently heat for 15-30 minutes, then filter through a pad of celite to remove the carbon. This is highly effective for removing colored impurities.
-
Solution 2: Recrystallization. This is the most effective method for both purification and decolorization at scale. A solvent screen is essential. Good solvent systems often consist of a solvent in which the product is soluble when hot and sparingly soluble when cold (e.g., isopropanol, ethyl acetate/heptane, toluene). A successful crystallization will physically exclude impurities from the crystal lattice, yielding high-purity, colorless material.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this synthesis?
A: There are several key safety considerations.
-
Benzylic Bromination: NBS is a lachrymator and irritant. AIBN decomposes to release nitrogen gas and toxic byproducts; the decomposition is exothermic and can run away if not properly controlled. Ensure adequate ventilation and temperature control.
-
Amination: Methylamine is a flammable and corrosive gas/solution. The reaction with the bromo-intermediate is exothermic and requires controlled addition and cooling to prevent a runaway reaction.
-
Reductive Cyclization: This step is performed at high temperatures and can evolve flammable gases. The use of a jacketed reactor with proper off-gas handling (e.g., a scrubber) is essential at scale. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) on the reaction mixture is highly recommended to understand the thermal risks before proceeding to a large scale.[6]
Q: How critical is the regioselectivity of the final product? How can I confirm I have the 2H-indazole and not the 1H-isomer?
A: Regioselectivity is critical as the 1H and 2H isomers have different physical properties and biological activities. The described synthesis, via cyclization of an N-substituted o-nitrobenzylamine, is generally selective for the 2H-indazole. Confirmation is best achieved using 2D NMR spectroscopy. Specifically, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring, which is characteristic of the 2H-isomer.
Q: What are the most important In-Process Controls (IPCs) for this synthesis?
A: At each stage, HPLC is the primary tool.
-
IPC for Step 1-3: Monitor the disappearance of the starting material. Quantify the main product and key impurities to ensure the reaction has proceeded as expected before moving to the next step.
-
IPC for Step 4: Monitor the disappearance of the amine precursor and the formation of the final product. This is critical for determining the reaction endpoint and preventing the formation of degradation products due to excessive heating.
-
Final Product QC: Use HPLC for purity analysis, NMR (¹H and ¹³C) for structural confirmation, and Mass Spectrometry for molecular weight verification.[7]
Section 4: Data & Protocols Summary
Table 1: Critical Process Parameters & Scale-Up Considerations
| Parameter | Stage 1: Esterification | Stage 2: Bromination | Stage 3: Amination | Stage 4: Cyclization |
| Temperature | Reflux (~65 °C) | 70-80 °C | 0-10 °C (addition) | 110-140 °C |
| Key Reagents | H₂SO₄ (cat.) | NBS (1.1 eq), AIBN (cat.) | Methylamine (2.5 eq) | P(OEt)₃ (1.5-2.0 eq) |
| Solvent | Methanol | Acetonitrile | THF | Toluene / Xylene |
| Scale-Up Alert | Exothermic quench | Potential runaway | Strong exotherm | Gas evolution, high temp |
| Work-up | Aqueous Base Quench | Filtration | Aqueous Extraction | Crystallization / Chromatography |
Table 2: Recommended Analytical Methods for Quality Control
| Method | Purpose | Typical Conditions |
| HPLC | Purity, IPC, Reaction Monitoring | Column: C18, 5 µm, 4.6x150 mmMobile Phase: Acetonitrile/Water gradient with 0.1% TFADetection: UV at 254 nm |
| ¹H NMR | Structural Confirmation | 400 MHz, CDCl₃ or DMSO-d₆. Check for characteristic shifts of aromatic, methyl, and ester protons. |
| LC-MS | Impurity Identification | ESI+ mode to confirm mass of product [M+H]⁺ and identify potential byproducts. |
| DSC | Safety Assessment | Scan of key intermediates and final reaction mixture to identify thermal hazards before scale-up. |
Section 5: Mechanistic Visualization
Proposed Mechanism for Reductive Cyclization
The Cadogan-Sundberg reaction mechanism involves the deoxygenation of the nitro group by the phosphite reagent, followed by intramolecular cyclization.
Caption: Simplified mechanism of the Cadogan reductive cyclization.
Section 6: References
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [1]
-
Wang, J., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [8]
-
Fussell, S. J., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [6]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [9][10][11]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [2]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry. [3]
-
Mills, A. D., et al. (2007). Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry. [4]
-
Avila-Acevedo, J. G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [5]
-
DEA Microgram Journal. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [7]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dea.gov [dea.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
strategies to improve the stability of indazole compounds
Welcome to the Technical Support Center dedicated to enhancing the stability of your indazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important heterocyclic scaffold. Indazole derivatives are prevalent in medicinal chemistry, but their inherent instability can often lead to challenges in experimental reproducibility and long-term storage.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to directly address the stability issues you may encounter. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve these challenges, ensuring the integrity of your research.
Troubleshooting Guide: Addressing Common Instability Issues
This section is formatted to help you troubleshoot specific problems you might be observing in your experiments.
Issue 1: My indazole compound shows decreasing potency or inconsistent results in solution-based assays over time.
This is a frequent observation and often points to degradation of the compound in the assay medium.[4]
Possible Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: The indazole ring or its substituents can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] The pH of your buffer system is a critical factor.[7]
-
Protocol 1: pH Stability Profiling:
-
Prepare a stock solution of your indazole compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction and analyze the remaining parent compound concentration by HPLC or LC-MS.
-
-
Solution: Once the optimal pH for stability is identified, ensure your experimental buffers are maintained within this range.[6] For compounds unstable at physiological pH, consider minimizing incubation times or using a formulation-based strategy (see below).
-
-
Oxidative Degradation: The electron-rich nature of the indazole ring can make it susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[5]
-
Protocol 2: Forced Oxidation Study:
-
Solutions:
-
Degas Buffers: Before use, sparge your aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation, provided they do not interfere with your assay.[8][9]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.[8][10]
-
-
Issue 2: I observe the formation of a new, unexpected peak in my chromatogram upon exposing my indazole compound to light.
This strongly suggests photodegradation, a common instability pathway for aromatic heterocyclic compounds.[6]
Possible Cause & Troubleshooting Steps:
-
Phototransposition to Benzimidazole: A well-documented photochemical reaction for indazoles is their rearrangement to the corresponding benzimidazole isomer, particularly under UVB or UVA irradiation.[5][11] This occurs because the 2H-tautomer of the indazole ring, which can be formed from the more stable 1H-tautomer upon excitation, is photochemically reactive.[5][11]
-
Protocol 3: Photostability Assessment:
-
Prepare a solution of your compound.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) for a defined period.
-
As a control, keep an identical solution in the dark.
-
Analyze both samples by HPLC or LC-MS to compare the degradation profiles.
-
-
Solutions:
-
Light Protection: Always handle and store indazole compounds and their solutions in amber vials or containers wrapped in aluminum foil.[6][12]
-
Wavelength Selection: If your experimental setup involves light, consider using longer wavelength light sources where the compound has minimal absorbance, if possible.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for indazole compounds?
Indazole derivatives are primarily susceptible to three main degradation pathways:
-
Photodegradation: This often involves a phototransposition reaction where the indazole ring rearranges to a more stable benzimidazole structure upon exposure to UV light.[5][11]
-
Oxidative Degradation: The indazole nucleus can be oxidized, leading to ring-opened products or other derivatives. This can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ions.[5]
-
Hydrolysis: Depending on the substituents, indazole compounds can undergo hydrolysis in aqueous solutions, particularly at non-neutral pH.[5][6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Common degradation pathways for indazole compounds.
Q2: How can I proactively improve the stability of a novel indazole derivative through structural modification?
Structural modifications can significantly enhance the intrinsic stability of an indazole scaffold. Consider the following strategies during the design phase:
-
Introduce Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., fluoro, chloro, nitro groups) to the indazole ring can decrease its electron density, making it less susceptible to oxidative degradation.[13]
-
Steric Hindrance: Introducing bulky substituents near reactive sites can sterically shield the indazole core from attack by water or oxidizing agents.
-
Bioisosteric Replacement: In some cases, replacing the indazole core with a more stable bioisostere (e.g., aza-indazole) might be a viable strategy, although this could impact biological activity.[14]
-
Block Metabolic Soft Spots: If metabolic instability is a concern, identify potential sites of metabolism (e.g., positions prone to oxidation) and block them, for instance, by introducing a fluorine atom.[15]
Q3: Beyond structural changes, what formulation strategies can enhance the stability of my indazole compound?
Formulation plays a crucial role in protecting a compound from degradation.[9]
-
Use of Excipients:
-
Encapsulation: Using carriers like cyclodextrins can physically protect the indazole molecule from the surrounding environment, enhancing its stability and solubility.[8]
-
Solid-State Optimization:
-
Salt Formation: Converting the parent molecule to a more stable salt form.
-
Lyophilization (Freeze-Drying): Removing water can significantly slow down hydrolysis and other degradation pathways in the solid state.
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Decision workflow for improving indazole stability.
Q4: How should I properly store my indazole compounds and their solutions to ensure long-term stability?
Proper storage is fundamental to preserving your compound's integrity.
-
Solid Compounds: Store as a solid at low temperatures (e.g., -20°C or -80°C), protected from light and moisture.[6] Use vials with tight-fitting caps.
-
Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents like DMSO.[6] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption from the atmosphere.[12] Store these aliquots at -20°C or -80°C.
-
Aqueous Solutions: It is best to prepare aqueous dilutions fresh for each experiment.[6] If short-term storage is necessary, keep the solution at 2-8°C, protected from light, and at a pH determined to be optimal for stability.[6]
Summary of Stability-Enhancing Strategies
The following table summarizes the key strategies discussed in this guide for improving the stability of indazole compounds.
| Strategy Type | Method | Rationale |
| Structural Modification | Introduce Electron-Withdrawing Groups | Decreases susceptibility to oxidation. |
| Introduce Steric Hindrance | Shields the core from degradative reagents. | |
| Bioisosteric Replacement | Swaps the indazole core for a more stable isostere. | |
| Formulation | Use of Antioxidants/Chelators | Prevents oxidative degradation.[8][9] |
| pH Control (Buffers) | Minimizes acid/base-catalyzed hydrolysis.[7] | |
| Encapsulation (e.g., Cyclodextrins) | Physically protects the molecule from the environment.[8] | |
| Lyophilization | Removes water to prevent hydrolysis in solid form. | |
| Handling & Storage | Protection from Light | Prevents photodegradation.[6] |
| Inert Atmosphere | Removes oxygen to prevent oxidation. | |
| Low-Temperature Storage | Slows the rate of all chemical degradation reactions.[6] |
References
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). ACME-HARDESTY. Retrieved from [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved from [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). Net-pharma. Retrieved from [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanism of Ag‐catalyzed indazole‐2‐oxide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Indazole. (n.d.). Wikipedia. Retrieved from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022, November). PubMed. Retrieved from [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]
-
Possible reaction mechanism for indazole formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoreaction of Indazole Metastable-State Photoacid. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PubMed Central. Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PubMed Central. Retrieved from [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. (2025, December 4). ResearchGate. Retrieved from [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved from [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed. Retrieved from [Link]
-
Representative examples of bioactive indazole compounds and drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025, November 21). ResearchGate. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. farbefirma.org [farbefirma.org]
- 10. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in copper-catalyzed indazole synthesis
Welcome to the technical support center for copper-catalyzed indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Yields and Other Common Issues
This section addresses specific problems you may encounter during your copper-catalyzed indazole synthesis experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in copper-catalyzed indazole synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Catalyst System:
-
Copper Source: While various copper sources can be used, copper(I) iodide (CuI) is often reported to provide superior yields compared to CuBr or CuCl in many protocols.[1] If you are using other copper salts, consider switching to CuI.
-
Ligand Choice: The presence and type of ligand can significantly influence the reaction's efficiency. For many copper-catalyzed indazole syntheses, diamine ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to be highly effective.[2] If you are running the reaction ligand-free, the addition of a suitable ligand might be necessary to enhance catalyst activity and stability.[3][4][5]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While lower catalyst loading is desirable for process efficiency, starting with a higher loading (e.g., 10-20 mol %) during optimization can help confirm if the catalyst amount is a limiting factor.[2][6]
-
-
Incorrect Base or Solvent:
-
Base Selection: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) are often effective.[1] If you are using weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), they might not be strong enough to facilitate the necessary deprotonation steps efficiently.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally provide better results than nonpolar solvents.[1][2] These solvents help to dissolve the reagents and stabilize charged intermediates in the catalytic cycle.
-
-
Reaction Temperature and Time:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 100-130 °C.[1][2][6] Insufficient temperature can lead to slow reaction rates and incomplete conversion.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS at different time points can help determine the optimal reaction time.
-
-
Reagent Quality and Purity:
-
Starting Materials: Ensure the purity of your starting materials, such as the 2-halobenzaldehyde, amine, and aryl halide. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Anhydrous and Inert Conditions: Copper-catalyzed reactions can be sensitive to air and moisture. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve reproducibility.
-
Question 2: I am not observing any product formation. What should be my initial troubleshooting steps?
A complete lack of product formation suggests a critical failure in one or more of the reaction components or conditions.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for no product formation.
Detailed Steps:
-
Verify Reagents: Confirm the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). It's possible that a wrong reagent was used or that the starting materials have degraded.
-
Catalyst Activity: The copper catalyst may be inactive. Use a fresh bottle of the copper salt or test it in a known, reliable reaction to confirm its activity.
-
Reaction Setup: Double-check the reaction temperature to ensure it is reaching the desired setpoint. Also, verify that the reaction is being conducted under an inert atmosphere if required by the protocol.
-
Run a Positive Control: If possible, run a reaction that has previously worked in your lab or is well-established in the literature to ensure that your general technique and solvent quality are not the issues.
Question 3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Byproduct formation is a common issue and can often be addressed by fine-tuning the reaction conditions.
Common Byproducts and Mitigation Strategies:
-
Homocoupling of Aryl Halides: This can occur at high temperatures or with highly active catalysts. Reducing the reaction temperature or catalyst loading may help.
-
Formation of Hydrazones or Dimers: In some synthetic routes, side reactions like hydrazone and dimer formation can occur, especially at elevated temperatures.[7] Optimizing the reaction time and temperature can minimize these byproducts.
-
Unwanted Isomer Formation: In cases where regioisomers are possible, the choice of ligand and solvent can influence the selectivity. Screening different ligands may be necessary to favor the formation of the desired isomer.
Frequently Asked Questions (FAQs)
What is the proposed mechanism for the copper-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide?
The reaction is believed to proceed through a one-pot, three-component pathway. The key steps involve the formation of C-N and N-N bonds, both of which are facilitated by the copper catalyst.[2][8] A plausible mechanism involves the initial formation of an imine from the 2-bromobenzaldehyde and the primary amine. The copper catalyst then facilitates the substitution of the bromide with the azide, followed by an intramolecular cyclization and extrusion of nitrogen gas to afford the 2H-indazole product.[2]
Caption: Simplified mechanism of copper-catalyzed 2H-indazole synthesis.
How do electron-donating and electron-withdrawing groups on the substrates affect the reaction?
The electronic nature of the substituents on your starting materials can have a notable impact on the reaction outcome. For instance, in the N-arylation of indazoles, aryl bromides with electron-donating groups may react differently than those with electron-withdrawing groups.[2] Similarly, in the three-component synthesis, anilines with electron-donating groups have been reported to give better yields than those with electron-withdrawing groups.[2]
Is a ligand always necessary for copper-catalyzed indazole synthesis?
While many protocols utilize ligands to enhance reactivity and yield, ligand-free conditions have also been successfully employed for certain copper-catalyzed N-arylation of indazoles.[1][9] The necessity of a ligand depends on the specific substrates and reaction conditions. If you are experiencing low yields under ligand-free conditions, the addition of a ligand such as TMEDA or another diamine is a logical next step in optimization.
Optimized Reaction Parameters (Example)
The following table provides a starting point for optimizing a copper-catalyzed indazole synthesis based on literature reports. Note that the optimal conditions will vary depending on the specific substrates used.
| Parameter | Recommended Condition | Source(s) |
| Copper Source | CuI | [1][2] |
| Catalyst Loading | 5-20 mol % | [2][6] |
| Ligand | TMEDA or other diamines | [2][3] |
| Base | K₃PO₄ | [1] |
| Solvent | DMSO or DMF | [1][2] |
| Temperature | 120-130 °C | [1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | General Practice |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Indazole
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add indazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol %), and the appropriate base (e.g., K₃PO₄, 2.0 mmol). If using a ligand, add it at this stage (e.g., TMEDA, 0.1 mmol, 10 mol %).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 3-5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir for the determined reaction time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated indazole.
References
-
Kumar, A., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
-
Bai, D.-X., et al. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1423-1433. [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. (2023). [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. (2011). [Link]
-
Bai, D.-X., et al. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]
-
dos Santos, V. A. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2434–2442. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
dos Santos, V. A. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]
-
Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate. (2011). [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 21(11), 1481. (2016). [Link]
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. (2023). [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. ResearchGate. (2023). [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health. [Link]
-
Diamine ligands in copper-catalyzed reactions. Chemical Science. (2010). [Link]
-
Cu/C catalyzed synthesis of indazoles. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Alternative Synthetic Routes to 3-Methyl-2H-Indazole-6-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-methyl-2H-indazole-6-carboxylates. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for researchers encountering challenges with traditional synthetic methods. As a key structural motif in medicinal chemistry, found in compounds like the PARP inhibitor Niraparib, efficient and flexible access to this scaffold is of paramount importance.[1]
This hub moves beyond standard textbook procedures to explore alternative strategies that address common issues such as harsh reaction conditions, low yields, poor regioselectivity, and limited substrate scope.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Routes
This section addresses prevalent issues encountered during the synthesis of indazoles, setting the context for why alternative methods are often necessary.
Question 1: My Cadogan-type reductive cyclization of an ortho-nitrobenzyl derivative is giving me a low yield. What are the likely causes and solutions?
Answer: The Cadogan reductive cyclization is a classic method but is highly sensitive to reaction conditions. Low yields are a frequent complaint.[2][3]
-
Cause 1: Inefficient Reducing Agent: The choice of phosphine or phosphite is critical. Triethyl phosphite is traditional but often requires high temperatures (>150 °C), which can lead to substrate decomposition.
-
Cause 2: Poorly Formed Imine Intermediate: If your route involves a condensation to form an ortho-nitrobenzaldimine followed by cyclization, the initial condensation may be the rate-limiting or equilibrium-limited step.
-
Solution: Ensure anhydrous conditions for the imine formation. Using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product. For a more robust approach, perform the condensation and cyclization as a one-pot procedure. After forming the imine in a suitable solvent like isopropanol, the phosphine reducing agent can be added directly.[3] This avoids isolating the potentially unstable imine intermediate.
-
-
Cause 3: Solvent Incompatibility: The solvent must be high-boiling enough to facilitate the reaction but not so high as to cause decomposition. It must also fully solubilize the starting materials.[4]
-
Solution: Screen solvents like refluxing isopropanol, toluene, or xylenes. Protic solvents like isopropanol have been shown to be particularly effective for tri-n-butylphosphine-mediated cyclizations.[3]
-
Question 2: I am struggling with regioselectivity. My reaction produces a mixture of 1H- and 2H-indazoles. How can I selectively synthesize the 2H-indazole isomer?
Answer: Regioselectivity is one of the most significant challenges in indazole synthesis. Direct alkylation of an indazole core often yields a mixture of N1 and N2 isomers, with the 1H-tautomer often being the more thermodynamically stable product.[5][6] Therefore, constructing the ring to favor the 2H isomer is often the best strategy.
-
Kinetic vs. Thermodynamic Control: N1 alkylation is often the thermodynamic product, while N2 can sometimes be favored under kinetic control (lower temperatures).[7][8] However, relying on this for preparative synthesis can be unreliable.
-
Strategic Synthesis: The most reliable way to ensure 2H-indazole formation is to use a synthetic route where the N-N bond formation and cyclization inherently lead to the desired isomer. The alternative routes discussed below are specifically designed to address this challenge. For example, the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine (which becomes the N2 substituent), and sodium azide is highly regioselective for the 2H-indazole.[9]
-
Substituent Effects: The electronic nature of substituents on the indazole ring can influence alkylation patterns. Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to strongly favor N2 alkylation.[5] While your target is a 6-carboxylate, this principle highlights the importance of electronic effects.
Part 2: Alternative Synthetic Strategies & Protocols
When classical methods fail, these alternative strategies offer robust solutions for the synthesis of 2H-indazoles like 3-methyl-2H-indazole-6-carboxylates.
Alternative Route 1: Copper-Catalyzed Three-Component Synthesis
This method is an excellent choice for its operational simplicity, high regioselectivity for the 2H-isomer, and broad functional group tolerance. It constructs the ring from readily available starting materials in a single pot.[9]
Core Concept: A 2-halobenzaldehyde, a primary amine, and an azide source are coupled in the presence of a copper catalyst. The primary amine directly becomes the N2-substituent, locking in the desired regiochemistry.
-
Issue: Low Catalyst Activity or Reaction Stall
-
Cause: The catalyst may be poisoned or inefficient. While many copper sources work, copper(I) oxide nanoparticles (Cu₂O-NP) or copper(I) iodide (CuI) are often highly effective. Ligand-free conditions are possible, but in some cases, a ligand may be necessary to stabilize the catalyst and improve turnover.[9]
-
Solution:
-
Ensure the copper source is of high quality.
-
Consider using Cu₂O nanoparticles, which offer high surface area and reactivity.[10]
-
If using CuI, adding a ligand like L-proline can sometimes be beneficial.
-
Use a green, coordinating solvent like polyethylene glycol (PEG) which can enhance catalyst stability and reaction rates.[10]
-
-
-
Issue: Side Product Formation
-
Cause: The reaction temperature might be too high, leading to decomposition of intermediates, or the reaction may be sensitive to atmospheric oxygen.
-
Solution:
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize the temperature. Start around 100-120 °C and adjust as needed based on TLC or LC-MS monitoring.
-
-
-
Reaction Setup: To a flame-dried Schlenk tube, add ethyl 4-bromo-3-formylbenzoate (1.0 mmol), copper(I) oxide nanoparticles (5 mol%), and sodium azide (1.5 mmol).
-
Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous DMSO (3 mL) followed by methylamine (1.2 mmol, e.g., as a solution in THF or as a salt with subsequent addition of a non-nucleophilic base like DBU).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Alternative Route 2: Transition-Metal-Free Intramolecular C-N Coupling
For syntheses where the avoidance of transition metals is critical (e.g., in late-stage pharmaceutical development to avoid metal contamination), transition-metal-free (TMF) methods are highly valuable.
Core Concept: This route involves the intramolecular oxidative cyclization of an aryl hydrazone. The hydrazone is prepared from the corresponding ketone and a hydrazine. The key cyclization step uses an oxidant like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under an oxygen atmosphere.[11]
-
Issue: Incomplete Cyclization
-
Cause: The reaction is often performed at high temperatures (e.g., 140 °C in DMSO), and incomplete conversion can result from insufficient heat or time.[11] The choice of base is also crucial.
-
Solution:
-
Ensure the reaction temperature is maintained at 140 °C.
-
Screen bases. While NaHCO₃ can be effective, a stronger organic base like DMAP (4-Dimethylaminopyridine) might be required for less reactive substrates.[11]
-
Confirm the presence of an oxygen atmosphere, as it is the terminal oxidant in the catalytic cycle.
-
-
-
Issue: Formation of Regioisomeric Indazoles
-
Cause: If an unsymmetrical diaryl ketone is used to form the hydrazone, two different regioisomeric indazoles can form.[11]
-
Solution: To synthesize a 3-methyl-indazole, the starting ketone must be an aryl methyl ketone (e.g., 4-acetyl-3-halobenzoate). This ensures that the methyl group is unambiguously at the C3 position.
-
A typical workflow for this TMF synthesis involves two distinct stages: hydrazone formation and oxidative cyclization.
Caption: Workflow for Transition-Metal-Free Indazole Synthesis.
Alternative Route 3: Rhodium-Catalyzed C-H Activation/Annulation
This cutting-edge approach offers novel bond disconnections and high efficiency, constructing the indazole ring via C-H activation.[12][13]
Core Concept: A Rh(III) catalyst is used to activate a C-H bond ortho to a directing group (like an azo group in an azobenzene). This activated species then reacts with a coupling partner (like an aldehyde or alkene) in a cyclative capture to form the indazole ring.[6][14]
-
Issue: Poor Regioselectivity with Unsymmetrical Substrates
-
Cause: If an unsymmetrical azobenzene is used, C-H activation can occur on either aryl ring.
-
Solution: The regioselectivity is dictated by electronics. C-H activation preferentially occurs on the more electron-rich aryl ring.[14] Therefore, to synthesize the target molecule, one would start with an azobenzene where the ring destined to become the indazole is more electron-rich than the other.
-
-
Issue: Low Reaction Efficiency
-
Cause: The catalytic system is complex. The catalyst ([Cp*RhCl₂]₂), oxidant (often Cu(OAc)₂), and additives must be precisely controlled.[12]
-
Solution:
-
Ensure all reagents are anhydrous.
-
The copper co-oxidant is often essential for catalyst turnover; do not omit it.
-
Strictly maintain an inert atmosphere.
-
-
The catalytic cycle for the Rh(III)-catalyzed synthesis from an azobenzene and an aldehyde illustrates the key C-H activation and cyclization steps.
Caption: Simplified Rh(III)-Catalyzed C-H Activation Cycle.
Part 3: Comparative Analysis of Alternative Routes
| Feature | Copper-Catalyzed 3-Component | TMF Hydrazone Cyclization | Rhodium-Catalyzed C-H Activation |
| Starting Materials | 2-Halobenzaldehyde, Primary Amine, NaN₃ | Aryl Methyl Ketone, Hydrazine | Azobenzene, Aldehyde/Alkene |
| Key Reagents | Cu(I) source (e.g., Cu₂O) | TEMPO, O₂, Base (DMAP) | [Cp*RhCl₂]₂, Cu(OAc)₂ |
| Regioselectivity | Excellent for 2H-isomers | Depends on hydrazone precursor | Good, electronically controlled |
| Temperature | High (100-120 °C) | Very High (140 °C) | High (110 °C) |
| Pros | Operationally simple, one-pot, good scope | Avoids transition metals | Novel bond disconnections, high efficiency |
| Cons | Uses stoichiometric azide (toxic/explosive) | High temperatures, potential for regioisomers | Expensive catalyst, requires inert atmosphere |
| Best For... | Rapid, regioselective library synthesis | Metal-sensitive applications | Exploring novel chemical space |
References
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]
-
Zheng, Z., et al. (2014). Synthesis of Indazoles and Azaindazoles by Intramolecular Aerobic Oxidative C–N Coupling under Transition-Metal-Free Conditions. Chemistry – A European Journal, 20(13), 3932–3938. [Link]
-
Ma, L., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 986506. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Fallon, T. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(41), 25419–25431. [Link]
-
Rosemeyer, H., & Seela, F. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.[Link]
-
Liu, H., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 24(17), 3072. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of indazoles. Organic Chemistry Portal.[Link]
-
Solomin, D., et al. (2021). Synthesis of indazole using of hydrazine dicarboxylate. ResearchGate.[Link]
-
Alam, M. J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(24), 7597. [Link]
-
ResearchGate. (2021). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate.[Link]
-
Gholam-Hosseini, S., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. [Link]
-
PubMed Central. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PubMed Central.[Link]
-
Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(20), 8467–8470. [Link]
-
ResearchGate. (2016). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. ResearchGate.[Link]
Sources
- 1. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
resolving common issues in indazole cyclization reactions
Welcome to the technical resource center for indazole synthesis. As a privileged scaffold in medicinal chemistry, the indazole core is a frequent target in drug discovery programs.[1][2] However, its synthesis is often fraught with challenges ranging from low yields to poor regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during indazole cyclization reactions.
Here, we will explore the causality behind common experimental failures and provide validated protocols and data-driven insights to streamline your synthetic efforts.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Indazole
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the common culprits and how can I improve the reaction?
A: This is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions, the stability of intermediates, or the choice of reagents. Let's break down the key factors:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While classical methods like Cadogan-type reactions often necessitate high temperatures, excessive heat can cause decomposition of starting materials or products.[3] Conversely, many modern palladium-catalyzed cyclizations are efficient at much milder temperatures.[2][3]
-
Expert Insight: A temperature screening is always the first step in optimization. Start at a lower temperature and incrementally increase it, monitoring the reaction by UPLC-MS or TLC to find the sweet spot between reaction rate and byproduct formation.
-
-
Incorrect Choice of Solvent: The solvent's polarity and boiling point are crucial for reactant solubility and reaction kinetics.[3] If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely incomplete.
-
Inappropriate Base or Catalyst System: The choice of base and catalyst (if applicable) is highly dependent on the specific reaction mechanism.
-
For Metal-Catalyzed Reactions (e.g., Ullmann, Buchwald-Hartwig type): The ligand, metal precursor, and base are all interconnected. For instance, in a Pd-catalyzed intramolecular C-N bond formation, a catalyst system might consist of Pd(OAc)₂, a phosphine ligand like dppf, and a base like Cs₂CO₃.[2] The ligand influences the reactivity of the metal center, while the base is crucial for the deprotonation step.
-
For Classical Methods (e.g., Davis-Beirut): This reaction relies on a base to facilitate the cyclization of an o-nitrobenzylamine intermediate.[2] The strength of the base (e.g., KOH, DBU) must be sufficient to deprotonate the amine without causing unwanted side reactions.
-
-
Purity of Starting Materials: Impurities in starting materials, especially in the precursors containing the N-N bond or the functionalities that will form it, can inhibit catalysts or lead to side reactions.
-
Expert Insight: Always ensure the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques before starting the reaction.
-
Issue 2: Poor Regioselectivity (Formation of N1 vs. N2 Isomers)
Q: My reaction produces a mixture of N1 and N2-substituted indazoles. How can I control the regioselectivity?
A: Achieving regioselectivity in the functionalization of the indazole core is a significant challenge. The outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[5][6]
-
Base and Solvent System: This is often the most influential factor.
-
For N1 Selectivity: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1 isomer.[5][7] This is often considered the thermodynamically more stable product.[8][9]
-
For N2 Selectivity: Conditions can be more varied. Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) are known to favor the N2 isomer.[7] In some cases, the presence of specific substituents on the indazole ring can direct alkylation to the N2 position. For example, C7-substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me have shown excellent N2 regioselectivity.[5][6]
-
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a directing role.
-
Steric Hindrance: Bulky groups at the C7 position can sterically hinder attack at the N1 position, thereby favoring N2 substitution.
-
Electronic Effects: Electron-withdrawing groups at C3 can influence the nucleophilicity of the adjacent nitrogen atoms, affecting the site of alkylation.
-
Comparative Table: Conditions for Regioselective N-Alkylation
| Condition | Predominant Isomer | Rationale | Reference |
| NaH in THF | N1 | Formation of the thermodynamically more stable N1-anion. | [5][6] |
| K₂CO₃ in DMF | Mixture, often N1 favored | Common conditions, but selectivity can be poor. | [10] |
| Mitsunobu (PPh₃, DIAD) | N2 | Kinetically controlled reaction pathway often favors N2. | [7] |
| C7-EWG (e.g., NO₂) | N2 | Electronic and steric factors direct to the N2 position. | [5] |
Issue 3: Formation of Unexpected Side Products
Q: I am observing significant formation of byproducts in my reaction. What are the common side reactions and how can I minimize them?
A: Side product formation can significantly complicate purification and reduce the yield of your desired indazole. Common side reactions include dimer formation, over-reduction, or alternative cyclization pathways.
-
Hydrazone and Dimer Formation: In reactions involving hydrazines, such as some classical syntheses, side reactions like the formation of hydrazones or dimers can occur, especially at elevated temperatures.[2]
-
Solution: Careful control of stoichiometry and temperature can minimize these side reactions. Adding the hydrazine slowly to the reaction mixture can also be beneficial.
-
-
Reductive Side Reactions: In Cadogan-type cyclizations, which use a reducing agent like a phosphine or phosphite to deoxygenate a nitro group, over-reduction can be an issue.
-
Solution: The choice and stoichiometry of the reducing agent are critical. Tri-n-butylphosphine is often used in modern protocols under milder conditions to avoid unwanted side reactions.[11]
-
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may compete with the desired indazole formation. For example, in the Davis-Beirut reaction, the reaction of an o-nitrobenzylamine can lead to different products depending on the reaction conditions and the nature of the amine.[12]
Part 2: Experimental Protocols & Workflows
Troubleshooting Workflow for a Failing Indazole Cyclization
This workflow provides a logical sequence of steps to diagnose and solve issues with your reaction.
Caption: A systematic workflow for troubleshooting indazole synthesis.
Protocol: Screening for Optimal Base and Solvent in N-Alkylation
This protocol is designed to efficiently screen conditions to optimize the N1/N2 regioselectivity of an indazole alkylation.
Materials:
-
Your substituted 1H-indazole
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Bases: NaH (60% dispersion in mineral oil), K₂CO₃, Cs₂CO₃
-
Solvents: Anhydrous THF, Anhydrous DMF, Acetonitrile
-
Reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation (Array Setup):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), dispense 0.1 mmol of your 1H-indazole into each of 9 reaction vials.
-
Prepare stock solutions of your alkylating agent in each of the three solvents.
-
-
Reaction Setup:
-
Vials 1-3 (NaH): To each of the first three vials, add 1.2 equivalents of NaH. Then add 1 mL of THF to vial 1, DMF to vial 2, and Acetonitrile to vial 3.
-
Vials 4-6 (K₂CO₃): To the next three vials, add 1.5 equivalents of K₂CO₃. Then add 1 mL of THF to vial 4, DMF to vial 5, and Acetonitrile to vial 6.
-
Vials 7-9 (Cs₂CO₃): To the final three vials, add 1.5 equivalents of Cs₂CO₃. Then add 1 mL of THF to vial 7, DMF to vial 8, and Acetonitrile to vial 9.
-
-
Initiation and Monitoring:
-
Stir all vials at room temperature for 10 minutes to allow for salt formation.
-
Add 1.1 equivalents of the alkylating agent to each vial.
-
Seal the vials and stir at a set temperature (e.g., 50 °C).
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture.
-
-
Analysis:
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic extracts by UPLC-MS and ¹H NMR to determine the conversion and the ratio of N1 to N2 alkylated products.
-
Data Interpretation: By comparing the results from the 9 different conditions, you can identify the base/solvent combination that provides the highest yield and selectivity for your desired isomer.
Part 3: Spotlight on Key Indazole Syntheses
The Davis-Beirut Reaction
A powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[12][13] The reaction typically proceeds under basic conditions.
Mechanism Overview: The core of the reaction is the base-mediated cyclization of an o-nitrobenzylamine. The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[12]
Caption: Simplified mechanism of the Davis-Beirut reaction.
Common Issues & Solutions:
-
Issue: Low yield or failure to cyclize.
-
Cause: The base may not be strong enough, or the intermediate may be unstable under the reaction conditions.
-
Solution: Screen different bases (e.g., KOH, DBU, NaH). Ensure anhydrous conditions, as water can interfere with the reaction.[12]
-
-
Issue: Formation of indazolone byproducts.
-
Cause: Under certain conditions, especially with alkoxide bases, nucleophilic addition to the imine intermediate can lead to indazolone formation.
-
Solution: Use a non-nucleophilic base like DBU and carefully control the temperature.
-
Palladium-Catalyzed Indazole Synthesis
These methods, often involving intramolecular C-N bond formation, are highly versatile but can be sensitive to reaction conditions.[2]
Common Issues & Solutions:
-
Issue: Catalyst deactivation.
-
Cause: Impurities in the starting materials or solvent can poison the palladium catalyst. The choice of ligand may also be suboptimal.
-
Solution: Use high-purity reagents and solvents. Screen a panel of phosphine ligands (e.g., dppf, Xantphos, SPhos) to find one that is robust for your specific substrate.
-
-
Issue: Poor reproducibility, especially on scale-up.
-
Cause: Many Pd-catalyzed reactions are sensitive to trace amounts of oxygen or water. What works on a small scale may fail on a larger scale due to differences in mixing and heat transfer.
-
Solution: Ensure rigorous degassing of solvents and use of a robust inert atmosphere. For scale-up, consider a process safety evaluation to identify potential hazards.[2][14]
-
This guide provides a starting point for addressing common challenges in indazole synthesis. Successful synthesis relies on a systematic approach to troubleshooting and optimization, grounded in a solid understanding of the underlying reaction mechanisms.
References
- BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Organic Syntheses. (n.d.). Indazole.
- BenchChem. (n.d.). Technical Support Center: Side Reactions in Indazole Synthesis.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
- ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- NIH. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- PubMed. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- ResearchGate. (2024). Development of a selective and scalable N1-indazole alkylation.
- NIH. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
method refinement for the separation of indazole analogs by HPLC
<_content>## Technical Support Center: Method Refinement for the Separation of Indazole Analogs by HPLC
Welcome to the technical support center for the HPLC separation of indazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these important heterocyclic compounds. Drawing from extensive field experience, this resource provides not just protocols, but the rationale behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions that often arise when starting to work with indazole analogs.
Q1: What are the primary challenges in separating indazole analogs by reversed-phase HPLC?
A1: The primary challenges stem from the inherent properties of the indazole scaffold. Many analogs are structurally similar isomers, leading to co-elution. As basic compounds, indazoles are prone to strong interactions with residual silanol groups on silica-based stationary phases, which can cause significant peak tailing.[1][2] Furthermore, their ionization state is pH-dependent, making mobile phase pH a critical but sometimes sensitive parameter to control for achieving consistent retention and good peak shape.[3][4]
Q2: What is a good starting point for column and mobile phase selection?
A2: For most indazole analogs, a modern, high-purity silica C18 or C8 column (Type B silica) is an excellent starting point.[5][6] These columns have minimal silanol activity, which helps to mitigate peak tailing.[1] A typical starting mobile phase would be a mixture of acetonitrile and water or methanol and water.[5][7] Incorporating a buffer (e.g., phosphate or formate) to control the pH, typically in the acidic range (pH 2.5-4), is highly recommended for reproducibility.[8]
Q3: My peaks are tailing significantly. What is the most common cause and the quickest fix?
A3: The most common cause of tailing for basic compounds like indazoles is secondary interactions with acidic silanol groups on the column packing material.[1][2][9] The quickest fix is often to adjust the mobile phase pH. Lowering the pH (e.g., to ~2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing these unwanted interactions.[9][10] This also ensures the basic indazole analyte carries a consistent positive charge, leading to more symmetrical peaks.
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your sample. For simple mixtures with a few well-separated components, an isocratic method is sufficient and offers simplicity.[7] However, if you are analyzing a complex mixture of analogs with a wide range of polarities, or if some compounds elute very late, a gradient elution will be necessary to achieve adequate separation within a reasonable analysis time and maintain good peak shape for all components.[7][11][12]
Troubleshooting Guide: From Problem to Resolution
This section provides a systematic approach to identifying and solving specific chromatographic issues.
Issue 1: Poor Resolution Between Structurally Similar Analogs
You observe that two or more peaks are co-eluting or have very poor separation (Resolution < 1.5).
Root Cause Analysis & Solution Workflow:
Step-by-Step Refinement:
-
Modify the Organic Solvent: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[13] Acetonitrile and methanol have different solvatochromatic properties; switching between them can change the elution order of your analogs.[13]
-
Protocol: Prepare two sets of mobile phases, one with acetonitrile and one with methanol, keeping the aqueous component and gradient profile identical. Compare the resulting chromatograms for changes in selectivity.
-
-
Systematically Adjust pH: The retention of ionizable compounds like indazoles is highly dependent on the mobile phase pH.[3][14] Altering the pH changes the degree of ionization of your analytes, which can dramatically impact their retention and the selectivity of the separation.
-
Protocol: Screen a range of pH values. A good starting range is between pH 2.5 and 7.0 (respecting your column's pH limits).[4][8] Use appropriate buffers (e.g., 20 mM phosphate or formate) to ensure pH stability. It is often recommended to work at a pH that is at least 2 units away from the analyte's pKa.[3][10] The pKa of the indazole protonated form is around 1.0-1.3, while the pKa for deprotonation is very high (~13.8).[15][16] Therefore, working in the acidic range (pH 2-4) is generally a robust choice.
-
-
Optimize the Gradient: If using a gradient, making it shallower (i.e., increasing the gradient time for the same change in organic solvent percentage) will increase the separation between closely eluting peaks.
-
Protocol: If your peaks of interest elute between 30% and 40% B, try doubling the time it takes for the gradient to progress through this range.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next variable to change.
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity, particularly for aromatic compounds like indazoles, through π-π interactions.[6][17]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide unique selectivity for positional isomers and halogenated compounds through a combination of hydrophobic, aromatic, and dipole-dipole interactions.[17]
-
| Parameter | Starting Condition | Refinement Strategy 1 | Refinement Strategy 2 | Expected Outcome |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Change in selectivity, potential reversal of elution order. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 7.0 | 0.1% Formic Acid in Water | Increased retention of basic indazoles at higher pH. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Altered selectivity due to different solvent properties. |
| Gradient | 5-95% B in 15 min | 5-95% B in 30 min | 5-95% B in 15 min | Increased peak separation for closely eluting compounds. |
Issue 2: Asymmetric Peaks (Tailing)
You observe peaks with a tailing factor > 1.2, which compromises integration accuracy and detection limits.
Root Cause Analysis & Solution Workflow:
Step-by-Step Refinement:
-
Ensure Proper pH Control: As mentioned, low pH (~2.5-3.0) is the most effective way to minimize silanol interactions.[9] This protonates the silanol groups (Si-OH to Si-OH₂⁺), reducing their capacity for secondary ionic interactions with the protonated basic analytes.
-
Protocol: Add 0.1% (v/v) formic acid or trifluoroacetic acid to both your aqueous and organic mobile phase components. Formic acid is generally preferred for LC-MS applications.
-
-
Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[9][10] This is a common issue when trying to detect low-level impurities alongside a main component.
-
Protocol: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, mass overload was a contributing factor.
-
-
Use a High-Performance Column: Modern columns use high-purity silica and advanced end-capping techniques that shield most of the residual silanols.[1] If you are using an older column (Type A silica), it will be much more susceptible to tailing with basic compounds.
-
Recommendation: Invest in a column specifically marketed for good peak shape with basic compounds.
-
-
Consider a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. The TEA preferentially interacts with the active silanol sites, shielding them from the analyte.
-
Protocol: Add TEA at a low concentration (e.g., 5-10 mM). Be aware that additives like TEA can shorten column lifetime and may suppress ionization in MS detection.
-
Experimental Protocol: Systematic Method Development
This protocol outlines a structured approach to developing a robust separation method for a new set of indazole analogs.
Objective: To achieve a baseline separation (Rs > 2.0) for all analogs with good peak symmetry (Tf < 1.5).
Materials:
-
HPLC system with gradient capability and UV detector.
-
Columns:
-
C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax, Waters SunFire)
-
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna, GL Sciences InertSustain)[17]
-
-
Solvents: HPLC-grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (LC-MS grade), Ammonium Formate.
Procedure:
-
Initial Scouting (Column and Solvent Screening):
-
Column: Start with the C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Scouting Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Repeat: Perform the same scouting run using Methanol as Mobile Phase B.
-
Analyze: Compare the two runs. Did the elution order change? Was the resolution better with ACN or MeOH? This initial screen provides crucial information on selectivity.[13]
-
-
Gradient Optimization:
-
Based on the scouting run, determine the approximate %B range where your compounds elute.
-
Design a new, shallower gradient focused on that range. For example, if compounds eluted between 4 and 6 minutes on the 10-minute scout (corresponding to roughly 40-60% B), design a new gradient:
-
0-2 min: Hold at 35% B
-
2-12 min: Linear gradient from 35% to 65% B
-
12-13 min: Ramp to 95% B and hold for 2 min (column wash)
-
15-18 min: Return to 35% B and equilibrate.
-
-
-
pH and Selectivity Fine-Tuning:
-
If co-elution persists, pH is the next most powerful tool.
-
Prepare a new aqueous mobile phase: 10 mM Ammonium Formate, adjusted to pH 4.5 with Formic Acid.
-
Repeat the optimized gradient from Step 2.
-
Compare the chromatograms at pH ~2.7 and pH 4.5. Note any changes in retention time and selectivity. Adjusting pH can significantly move ionizable analytes relative to neutral ones.[8][14]
-
-
Final Method Refinement:
-
Once the best combination of column, solvent, and pH is determined, make final minor adjustments to the gradient slope or temperature to achieve the desired resolution and run time. Increasing the column temperature (e.g., to 40 °C) can sometimes improve peak shape and reduce viscosity, but may also alter selectivity.[18]
-
By following this structured troubleshooting and development guide, you can efficiently refine your HPLC methods for the successful separation of indazole analogs, leading to more accurate and reliable data in your research and development efforts.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- How can I prevent peak tailing in HPLC?
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- HPLC Column Selection Guide. Aurora Pro Scientific.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Indazole - Wikipedia. Wikipedia.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Column Selection.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Common Issues in HPLC Analysis. Medikamenter Quality Services.
- Troubleshooting in HPLC: A Review. IJSDR.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. SCION Instruments.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- What are the Common Peak Problems in HPLC.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- How does an acid pH affect reversed-phase chromatography separ
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Control pH During Method Development for Better Chrom
- Exploring the Role of pH in HPLC Separ
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Applied Pharmaceutical Science.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
- HPLC Tips & Tricks – Mobile Phase Prepar
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- Development and validation of HPLC method for analysis of indolocarbazole deriv
- Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. labtech.tn [labtech.tn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Indazole - Wikipedia [en.wikipedia.org]
- 16. caribjscitech.com [caribjscitech.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. pharmaguru.co [pharmaguru.co]
mitigating degradation of indazole esters during workup
Technical Support Center: Indazole Ester Synthesis
Introduction: The Challenge of Indazole Ester Stability
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] When these scaffolds are functionalized with ester groups, they become valuable intermediates for further molecular elaboration. However, researchers frequently encounter significant product loss during the workup phase of synthesis. The inherent chemical nature of the indazole ring system, particularly the presence of the pyrrolic-type nitrogen, can render the adjacent ester group highly susceptible to degradation, primarily through hydrolysis.
This guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you navigate the complexities of indazole ester workup. Our goal is to equip you with the expertise to minimize degradation, maximize yield, and ensure the integrity of your target compounds.
Troubleshooting & FAQ Guide
This section addresses common issues encountered during the workup of indazole esters in a practical question-and-answer format.
Q1: I'm observing significant loss of my indazole ester product after my aqueous workup. What is the most likely cause?
A: The most common cause of degradation is hydrolysis of the ester to the corresponding carboxylic acid. This reaction is readily catalyzed by both basic and acidic conditions, but it is particularly rapid under basic conditions.[3][4][5][6] The indazole nucleus itself has two nitrogen atoms, which can influence the molecule's overall basicity and reactivity.[7][8] During a typical workup, quenching a reaction with aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) can raise the pH sufficiently to cause rapid, and often unintended, saponification of your ester.[9][10][11]
Q2: My reaction was run under acidic conditions. Why am I still seeing hydrolysis when I neutralize with a base?
A: Even transient exposure to high local pH can be detrimental. When you add an aqueous basic solution to an organic layer containing residual acid, the interface between the layers can experience a temporarily high pH, leading to hydrolysis before the bulk solution is neutralized. Furthermore, many standard workup procedures call for a basic wash to remove acidic impurities, which is a critical step where product loss often occurs.[12]
Q3: What pH range is considered "safe" for an indazole ester during an aqueous extraction?
A: A neutral to slightly acidic pH range (pH 4-7) is generally the safest for preventing ester hydrolysis. It is crucial to avoid pH values above 8. Studies on similar heterocyclic esters, like those of indole-3-acetic acid, show that measurable hydrolysis can occur in just a few hours at pH 9 or above.[9][10]
Q4: What are safer alternatives to NaHCO₃ or K₂CO₃ for neutralizing my reaction mixture?
A: To avoid a significant pH spike, consider these alternatives:
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This solution is mildly acidic and is excellent for quenching reactions involving organometallic reagents or strong bases without creating a harsh basic environment.
-
Dilute Acetic Acid Wash: A wash with a dilute solution of a weak acid like acetic acid can effectively neutralize bases like triethylamine or DIPEA.[13]
-
Careful, Slow Addition of Saturated NaHCO₃: If a bicarbonate wash is unavoidable, add it slowly with vigorous stirring to the organic phase in a separate flask (not the separatory funnel) to control gas evolution and minimize pH spikes.[14]
-
Water Washes: If the reaction impurities are sufficiently water-soluble, multiple washes with deionized water or brine can be effective at removing them without altering the pH.
Q5: I suspect my product is degrading during silica gel chromatography. Is this possible and how can I prevent it?
A: Yes, degradation on silica gel is a common problem. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of very sensitive esters. More commonly, if the crude product contains basic impurities (e.g., residual amines), these can create localized basic spots on the column, leading to degradation.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification.
-
Thorough Pre-Purification Workup: Ensure all acidic or basic impurities are thoroughly removed via aqueous extraction before loading the material onto the column.
Q6: When should I consider using an N-protecting group for the indazole ring?
A: Using a protecting group is a strategic decision when you are dealing with:
-
Highly sensitive substrates: Where even mildly acidic or basic conditions lead to unacceptable levels of degradation.
-
Multi-step syntheses: Where the ester must survive harsh reaction conditions in subsequent steps.
-
Poor regioselectivity: N-protection can be used to direct subsequent reactions to a specific nitrogen (N-1 vs. N-2).[8][15]
A protecting group temporarily modifies the indazole nitrogen, altering its electronic properties and preventing it from participating in or promoting side reactions.[16][17]
Q7: Which N-protecting group is best for enhancing the stability of an indazole ester during workup?
A: The choice depends on the overall synthetic route and the required stability. A tert-Butyloxycarbonyl (Boc) group is often an excellent first choice. It is stable to mild bases and hydrogenolysis but can be removed under acidic conditions (e.g., TFA, HCl).[18] This allows for basic workups while protecting the indazole. Other groups offer different stability profiles.
Below is a summary of common N-protecting groups for indazoles and their stability.
| Protecting Group | Abbreviation | Stable To | Labile To | Key Considerations |
| tert-Butyloxycarbonyl | Boc | Mild Base, Hydrogenolysis | Strong Acid, Specific Basic Conditions[18] | Widely used due to moderate stability and non-acidic removal options. |
| Benzyl | Bn | Acid, Base | Hydrogenolysis | Robust group, removed under clean, reductive conditions. |
| Trityl | Trt | Base, Hydrogenolysis | Acid | Very bulky, can offer steric protection. |
| Tosyl | Ts | Acid, Base | Harsh Reductive Cleavage[18] | Very stable but can be difficult to remove. Reduces nucleophilicity of the indazole nitrogen. |
Visualizing the Problem: Degradation and Mitigation
To better understand the challenges and solutions, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.
Caption: Base-catalyzed hydrolysis of an indazole ester.
Caption: Troubleshooting workflow for indazole ester degradation.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for mitigating degradation.
Protocol 1: Standard Mild Workup for Indazole Esters
This protocol is designed for indazole esters with moderate stability and avoids harsh basic conditions.
Objective: To isolate an indazole ester while minimizing base-catalyzed hydrolysis.
Steps:
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous NH₄Cl solution to quench any reactive reagents. Alternatively, if the reaction is not water-sensitive, quench with deionized water.
-
-
Solvent Partitioning:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent can be critical; avoid water-miscible solvents like THF or acetonitrile if possible, or remove them under reduced pressure first.[19]
-
Add deionized water to dissolve the salts.
-
-
Aqueous Extraction:
-
Shake the separatory funnel gently, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 x Deionized water
-
1 x Saturated aqueous NaCl (Brine)
-
-
The brine wash helps to break emulsions and remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat.
-
-
Purity Analysis:
-
Analyze the crude product by TLC, LC-MS, or ¹H NMR to confirm the presence of the desired ester and check for the corresponding carboxylic acid byproduct.
-
Protocol 2: Workup Involving N-Boc Protection and Deprotection
This protocol is recommended for highly sensitive indazole esters or when harsh conditions are required in subsequent synthetic steps.
Objective: To protect the indazole nitrogen to enhance stability during workup, followed by removal of the protecting group.
Part A: N-Boc Protection of Indazole [18]
-
Reaction Setup:
-
Dissolve the starting NH-indazole (1.0 equiv) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the solution to 0 °C.
-
-
Boc Anhydride Addition:
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup and Isolation of N-Boc Indazole:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
-
Proceed with your ester formation or other synthesis steps using the stable N-Boc protected intermediate.
-
Part B: Deprotection of N-Boc Indazole Ester [18]
-
Acidic Cleavage:
-
Dissolve the N-Boc protected indazole ester in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA, typically 20-50% v/v) or a 4M solution of HCl in Dioxane.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
-
Workup and Isolation of Final Product:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a brine wash. Caution: The final product is now deprotected and potentially sensitive. Perform this neutralization step quickly and at a low temperature if possible.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final indazole ester.
-
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). BenchChem.
-
Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Available at: [Link]
-
Pessoa, J. C., Guedes da Silva, M. F. C., & Fraústo da Silva, J. J. R. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893-912. Available at: [Link]
-
Pessoa, J. C., Guedes da Silva, M. F. C., & Fraústo da Silva, J. J. R. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). PMC - NIH.
- Protecting Groups. (n.d.). University of Illinois Urbana-Champaign.
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). University of Groningen research portal. Retrieved January 7, 2026, from [Link]
- Addressing incomplete conversion in indazole synthesis. (n.d.). BenchChem.
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
MedChem Tips and Tricks. (2016, February 12). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 7, 2026, from [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Pessoa, J. C., Guedes da Silva, M. F. C., & Fraústo da Silva, J. J. R. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PMC - PubMed Central. Available at: [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry.
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). Neliti. Retrieved January 7, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved January 7, 2026, from [Link]
-
Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). DiVA portal. Retrieved January 7, 2026, from [Link]
-
The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Indazole synthesis discussion.. Mechanism of this reaction? (2021, February 16). Reddit. Retrieved January 7, 2026, from [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Work up of ester? (2021, January 19). ResearchGate. Retrieved January 7, 2026, from [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
-
Enthalpy of formation for indazoles... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide”... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 3-Methyl-2H-indazole-6-carboxylate by NOESY
In the synthesis of substituted N-heterocycles, the unambiguous determination of structure is a cornerstone of chemical research and development. This is particularly true for indazole derivatives, where alkylation can occur at two different nitrogen positions, leading to regioisomers with potentially distinct biological and chemical properties. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of methyl 3-methyl-2H-indazole-6-carboxylate, demonstrating the definitive power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
The Challenge: Regioisomerism in Indazole Alkylation
The alkylation of a 3-methyl-indazole-6-carboxylate core can result in two possible regioisomers: the N1-alkylated (1H) and the N2-alkylated (2H) products. While standard 1D NMR (¹H, ¹³C) and 2D correlation techniques like COSY and HSQC are essential for assigning the basic carbon-hydrogen framework, they often fall short in distinguishing between these isomers. The critical piece of missing information is the precise location of the N-methyl group.
Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide clues through 2- and 3-bond C-H correlations.[1][2] For instance, one might expect a ³J correlation from the N-methyl protons to C7a in the 1H-isomer, and a potentially weaker ⁴J correlation to the same carbon in the 2H-isomer. However, these long-range couplings can be weak, ambiguous, or absent, making a definitive assignment challenging.[3][4] This ambiguity necessitates a method that does not rely on through-bond connectivity but rather on through-space proximity.
The Solution: NOESY and the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are spatially close (typically < 5 Å), irrespective of the number of bonds separating them.[5][6] The 2D NOESY experiment maps these through-space interactions, providing definitive evidence of molecular geometry.[7]
For the specific case of methyl 3-methyl-indazole-6-carboxylate, the two possible isomers present distinct spatial relationships that can be exploited by NOESY:
-
Expected NOE for the 2H-Isomer: In this compound, the N-methyl group is located at the 2-position. This places its protons in close proximity to the aromatic proton at the 7-position (H7). A NOESY experiment should therefore reveal a clear cross-peak correlating the N-methyl proton signal with the H7 signal.
-
Expected NOE for the 1H-Isomer: In the hypothetical methyl 3-methyl-1H-indazole-6-carboxylate, the N-methyl group at the 1-position is spatially distant from any protons on the bicyclic ring system. Consequently, no significant NOE correlation would be expected between the N-methyl protons and H7.
This distinct difference in expected NOE correlations provides an unambiguous method for assigning the correct regiochemistry.[8]
Logical Workflow for Structural Validation
The process of distinguishing the indazole regioisomers follows a logical progression, culminating in the definitive NOESY experiment.
Caption: Logical workflow for the structural validation of indazole regioisomers using NOESY.
Comparative Analysis of NMR Techniques
| NMR Experiment | Information Provided | Utility for Isomer Differentiation | Limitations |
| ¹H & ¹³C NMR | Provides chemical shifts and basic proton-proton coupling information. | Low | Chemical shifts of the N-methyl and ring protons/carbons can be very similar between isomers, making assignment ambiguous. |
| COSY | Shows proton-proton (²J, ³J) through-bond correlations. | Low | Confirms the connectivity of the aromatic ring protons but does not link them to the N-methyl group. |
| HSQC | Shows one-bond proton-carbon correlations.[9] | Low | Assigns protons to their directly attached carbons but provides no long-range connectivity information. |
| HMBC | Shows two- and three-bond proton-carbon correlations.[10] | Moderate | Can be suggestive. A ³J coupling from N-Me to C7a might indicate the 1H isomer, but the absence of a correlation is not definitive proof of the 2H isomer. Correlations can be weak or absent.[11] |
| NOESY | Shows through-space proton-proton correlations (< 5Å).[12] | High (Definitive) | The presence or absence of a cross-peak between the N-methyl protons and the H7 proton provides a clear and unambiguous answer.[3][8] |
Experimental Protocol: 2D NOESY
A robust protocol is crucial for acquiring high-quality NOESY data for small molecules.[13][14]
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The sample should be free of particulate matter and paramagnetic impurities, which can interfere with the NOE effect.[14]
-
For optimal results, particularly for observing weak NOEs, degassing the sample can be beneficial.
Step 2: Instrument Setup and 1D ¹H Spectrum Acquisition
-
Acquire a standard 1D ¹H spectrum to check shimming and determine the spectral width and transmitter offset.[15]
-
Crucially, the sample must not be spinning for the NOESY experiment to avoid modulation artifacts.[14][15]
-
Calibrate the 90° pulse width for the proton channel.
Step 3: 2D NOESY Parameter Setup
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker systems).[15]
-
Mixing Time (d8): This is the most critical parameter. For small molecules, the NOE builds up slowly. A mixing time in the range of 300-800 ms is typically optimal.[14][16] It may be necessary to run a few experiments with different mixing times to find the best value.
-
Relaxation Delay (d1): Should be set to at least 1.5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between scans. A value of 2-5 seconds is common.[14]
-
Set the number of scans (ns) and increments (ni) to achieve adequate signal-to-noise and resolution. A typical starting point is ns=16 and ni=256.[15]
Step 4: Data Acquisition and Processing
-
Acquire the 2D data. The experiment time can range from under an hour to several hours depending on the sample concentration and desired resolution.[12]
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.[15]
-
Perform Fourier transformation and careful phase correction in both dimensions to obtain a pure absorption spectrum.
Step 5: Data Analysis
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of the N-methyl protons and the H7 proton confirms their spatial proximity and validates the structure as the 2H-isomer .
Conclusion
While a suite of NMR experiments is necessary for full structural characterization, the challenge of distinguishing N-alkylated indazole regioisomers highlights the unique power of 2D NOESY. By probing through-space interactions, NOESY provides a direct and unambiguous answer where through-bond correlation methods like HMBC may remain inconclusive. For researchers in drug development and organic synthesis working with N-heterocycles, mastering the application and interpretation of NOESY is an indispensable skill for ensuring absolute structural integrity.
References
[13] Indiana University NMR Facility. (2004). 2-D NOESY for Small Molecules. [12] Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [16] University of Maryland, Department of Chemistry and Biochemistry. (n.d.). 2D NOESY. [17] Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [15] IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [18] Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [14] University of Missouri, Department of Chemistry. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [5] Wikipedia. (2023). Nuclear Overhauser effect. [6] Conduct Science. (2021). The Nuclear Overhauser Effect. Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [19] Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(4), 396-444. [20] Sharma, K. (2023). Nuclear Overhauser Effect: Significance, Applications. Science Info. [7] Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [8] Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [21] ResearchGate. (n.d.). Heteronuclear multiple bond correlation (HMBC) spectrum of compound 2... [Scientific Diagram]. [1] Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1419. [3] Doganc, F., & Göker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 49(1), 103-108. [2] University of Wisconsin-Madison, Chemistry Department. (2010). H-C multiple-bond correlations: HMBC. [10] University of Ottawa, NMR Facility. (n.d.). Long-range heteronuclear correlation. [4] Doganc, F., & Göker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. TR Dizin. [11] Lu, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1886. [22] Chemistry LibreTexts. (n.d.). 2D NMR Introduction. [23] ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES [Request PDF]. [9] Nanalysis. (2019). 2D NMR Experiments - HETCOR. [24] Combs, A. P., et al. (2003). Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 5(6), 761-766. [25] Khan, I., et al. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 27(15), 4785.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. conductscience.com [conductscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 15. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 16. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. scienceinfo.com [scienceinfo.com]
- 21. researchgate.net [researchgate.net]
- 22. idc-online.com [idc-online.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Indazole Derivatives
In the landscape of drug discovery and development, indazole derivatives stand out for their vast therapeutic potential.[1] However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints, the most crucial being the confirmation of purity. An impurity, even in trace amounts, can drastically alter biological activity and introduce toxicity, making its identification and quantification a non-negotiable aspect of the development pipeline.[2]
This guide provides an in-depth comparison of the essential analytical techniques used to confirm the purity of synthesized indazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a framework for building a robust, self-validating analytical workflow.
The Orthogonal Imperative: Why One Technique is Never Enough
The foundational principle in purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) using different, uncorrelated principles. This approach provides a comprehensive and trustworthy purity profile, as the weaknesses of one method are compensated by the strengths of another. Relying on a single technique, such as HPLC-UV, can lead to co-eluting impurities being missed or an overestimation of purity if an impurity has a poor chromophore. A multi-technique, orthogonal approach is the bedrock of analytical due diligence in pharmaceutical development.[3]
The logical workflow for purity confirmation is a multi-step process that moves from qualitative assessment and structural confirmation to precise quantitative analysis.
Sources
A Comparative Guide to the Biological Activities of 1H- and 2H-Indazole Isomers
Introduction: The Significance of Isomerism in the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This scaffold exists as two primary tautomeric isomers: 1H-indazole and 2H-indazole. While the 1H-form is thermodynamically more stable, both isomers serve as crucial pharmacophores in a variety of marketed drugs, including the anti-nausea medication granisetron and the anticancer agents axitinib, niraparib, and pazopanib.[1][4] The position of the nitrogen atom in the pyrazole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These subtle structural distinctions translate into significant differences in biological activity, making a comparative understanding of these isomers paramount for researchers in drug discovery and development. This guide provides an in-depth analysis of the contrasting biological activities of 1H- and 2H-indazole derivatives, supported by experimental data and methodological insights.
Structural and Synthetic Considerations
The strategic synthesis of either the 1H- or 2H-indazole isomer is a critical first step in harnessing their distinct biological potentials. A variety of synthetic routes have been developed for each isomer.
Synthesis of 1H-Indazoles:
-
Palladium-catalyzed C-H amination: This method involves the intramolecular cyclization of aminohydrazones.[1]
-
PIFA-mediated aryl C-H amination: Arylhydrazones can be oxidized using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to yield 1H-indazoles.[1]
-
Copper-catalyzed cyclization: o-haloaryl N-sulfonylhydrazones can be cyclized using a copper catalyst.[1]
-
Metal-free synthesis: Methods using o-aminobenzoximes activated by methane sulfonyl chloride offer a mild, metal-free alternative.[2]
Synthesis of 2H-Indazoles:
-
Reductive cyclization: Substituted benzamidines can undergo organophosphorus-mediated reductive cyclization to form 3-amino-2H-indazoles.[1]
-
Three-component reactions: Copper-catalyzed one-pot reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are effective for synthesizing 2H-indazoles.[2][5]
-
Reductive cyclization of ortho-imino-nitrobenzenes: Condensation of ortho-nitrobenzaldehydes with amines followed by reduction with tri-n-butylphosphine yields substituted 2H-indazoles.[5]
The choice of synthetic strategy is dictated by the desired substitution pattern and the need for regioselective control, which is crucial for subsequent biological evaluation.
Comparative Biological Activities
The isomeric form of the indazole nucleus plays a pivotal role in defining the pharmacological profile of its derivatives. Below, we compare the activities of 1H- and 2H-indazole isomers across key therapeutic areas.
Anticancer Activity
Both 1H- and 2H-indazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases.[6]
1H-Indazole Derivatives:
-
Kinase Inhibition: Many 1H-indazole derivatives are potent kinase inhibitors.[6] For example, a series of 1H-indazole derivatives have been identified as pan-Pim kinase inhibitors, with IC50 values in the nanomolar range.[1][7] Another study reported a 1H-indazole derivative with strong potency against EGFR T790M and EGFR kinases (IC50 values of 5.3 and 8.3 nM, respectively).[1] The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are recognized as effective hinge-binding fragments in tyrosine kinase inhibitors like Linifanib and Entrectinib.[8][9]
-
Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative effects of 1H-indazole derivatives against various cancer cell lines. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM and was non-cytotoxic to normal cells.[10] Another series of 1H-indazole-3-amine derivatives exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line, with one compound showing an IC50 of 5.15 µM.[8][11][12]
2H-Indazole Derivatives:
-
Antiproliferative and Apoptotic Activity: 2H-indazole derivatives have also shown significant antiproliferative activity. For example, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide exhibited IC50 values ranging from 4.21 to 18.6 µM against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines.[13] These compounds were also found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[13]
Comparative Insights: While both isomers are active, the 1H-indazole scaffold appears more frequently in clinically approved and late-stage development kinase inhibitors. This is likely due to the specific hydrogen bonding interactions the N1-H can form within the ATP-binding pocket of many kinases, acting as a crucial hinge-binding element.[8][9]
Table 1: Comparative Anticancer Activity of 1H- and 2H-Indazole Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| 1H-Indazole Derivatives | |||
| 3-(pyrazin-2-yl)-1H-indazoles | Pim-1, Pim-2, Pim-3 Kinases | 0.4, 1.1, 0.4 nM | [1] |
| 1H-indazole derivative | EGFR T790M, EGFR Kinases | 5.3, 8.3 nM | [1] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3 µM | [10] |
| 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 µM | [8] |
| 2H-Indazole Derivatives | |||
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian Carcinoma) | 4.21 - 18.6 µM | [13] |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (Lung Adenocarcinoma) | 4.21 - 18.6 µM | [13] |
Anti-inflammatory Activity
Inflammation is another area where indazole derivatives have shown significant promise, primarily through the inhibition of cyclooxygenase (COX) enzymes.
1H-Indazole Derivatives:
-
COX Inhibition: Several 1H-indazole derivatives have been investigated as anti-inflammatory agents.[14] One study reported that 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole demonstrated significant inhibition of edema in a carrageenan-induced rat paw edema model, comparable to the standard drug etoricoxib.[15] Computational studies have also supported the potential of 1H-indazole compounds to treat inflammation by docking with the COX-2 enzyme.[16][17][18]
2H-Indazole Derivatives:
-
Dual Antimicrobial and Anti-inflammatory Agents: A series of 2H-indazole derivatives were designed as dual antimicrobial and anti-inflammatory agents.[19] Several of these compounds displayed in vitro inhibitory activity against human COX-2.[19] Docking studies suggested a binding mode similar to the selective COX-2 inhibitor rofecoxib.[19] Other studies on 4,5-dihydro-2H-indazoles and 4,5,6,7-tetrahydro-2H-indazoles also reported distinctive anti-inflammatory profiles with moderate to powerful selectivity towards COX-2 inhibition.[20][21]
Comparative Insights: Both 1H- and 2H-indazole derivatives exhibit anti-inflammatory properties, often targeting the COX-2 enzyme. The 2H-indazole derivatives have been specifically explored for dual-action therapies, combining anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
The indazole scaffold is also a promising framework for the development of novel antimicrobial agents.
1H-Indazole Derivatives:
-
Antibacterial Activity: 3-methyl-1H-indazole derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2]
2H-Indazole Derivatives:
-
Broad-Spectrum Antimicrobial Activity: A set of 2,3-diphenyl-2H-indazole derivatives were synthesized and tested against a range of pathogens.[19] These compounds demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some being significantly more active than the reference drug metronidazole.[19] Additionally, some derivatives showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata.[19] Another study found that some 2H-indazoles displayed weak to modest activity against various Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[22]
Comparative Insights: The research highlights a strong potential for 2H-indazole derivatives as broad-spectrum antimicrobial agents, particularly against protozoa and fungi. While 1H-indazoles also show antibacterial activity, the current body of evidence suggests a wider range of antimicrobial action for the 2H-isomers.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for key biological assays.
Protocol 1: MTT Assay for Antiproliferative Activity
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 hours).[8] A positive control, such as 5-fluorouracil, is also included.[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer.
-
Compound Incubation: The test compounds (indazole derivatives) at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 values for COX-1 and COX-2 are then determined to assess the compound's potency and selectivity.
Visualization of Key Concepts
Structural Isomers of Indazole
Caption: The core structures of 1H- and 2H-indazole isomers.
Workflow for Biological Activity Screening
Caption: A logical workflow for the synthesis and biological evaluation of indazole isomers.
Conclusion and Future Perspectives
The isomeric state of the indazole nucleus is a critical determinant of its biological activity. While 1H-indazole derivatives have been extensively explored and successfully developed as kinase inhibitors for cancer therapy, 2H-indazole derivatives are emerging as a versatile scaffold with significant potential in anticancer, anti-inflammatory, and particularly, broad-spectrum antimicrobial applications. The distinct electronic and steric properties of each isomer offer unique opportunities for drug design. Future research should focus on the continued exploration of the chemical space around both scaffolds, with a particular emphasis on elucidating the specific molecular targets and mechanisms of action that differentiate their biological effects. A deeper understanding of these structure-activity relationships will undoubtedly pave the way for the development of novel and more effective indazole-based therapeutics.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm
- DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
- Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole deriv
- Development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.
- Synthesis and antitumor activity of some substituted indazole deriv
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- Examples of drugs containing 1H (lilac) and 2H indazole (blue) structures.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journal.hep.com.cn [journal.hep.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 20. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Catalysts for Indazole Synthesis
Introduction: The Enduring Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid structure and versatile hydrogen bonding capabilities make it a "privileged scaffold," frequently appearing in a wide array of therapeutic agents targeting numerous diseases. Molecules incorporating the indazole motif have demonstrated potent activities as anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs, and anti-HIV compounds, among others.[1] This broad utility drives a continuous need for efficient, scalable, and versatile synthetic methods for its construction.
The critical step in many indazole syntheses is the formation of the N-N bond or a key C-N bond to complete the pyrazole ring. Transition metal catalysis has emerged as the most powerful tool for forging these bonds with precision and in high yields. This guide provides an in-depth comparative analysis of the most prominent catalytic systems—centered on Palladium, Copper, Nickel, and Rhodium—employed in modern indazole synthesis. We will move beyond mere protocols to dissect the mechanistic underpinnings of each catalyst, compare their performance with experimental data, and provide field-proven insights to guide your catalyst selection process.
Core Synthetic Strategies: An Overview
The choice of catalyst is intrinsically linked to the overall synthetic strategy. Three dominant catalytic pathways have been established for indazole synthesis, each offering distinct advantages.
dot graph "Logical_Flow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Strategies" { label="Catalytic Strategies for Indazole Synthesis"; bgcolor="#FFFFFF"; style="rounded"; "Start" [label="Precursor Selection\n(e.g., o-haloaryl hydrazones,\nazobenzenes, etc.)", shape=ellipse, fillcolor="#FBBC05"]; "Strategy1" [label="Intramolecular C-N Cross-Coupling\n(e.g., Buchwald-Hartwig, Ullmann)"]; "Strategy2" [label="C-H Activation / Annulation"]; "Strategy3" [label="Multi-Component Reactions (MCRs)"]; "End" [label="Functionalized Indazole Core", shape=ellipse, fillcolor="#34A853"];
} } ends_dot Caption: High-level overview of catalytic strategies for indazole synthesis.
-
Intramolecular C-N Cross-Coupling: This is arguably the most common approach, involving the cyclization of a pre-functionalized linear precursor, typically an o-haloaryl ketone or aldehyde derivative that has been condensed with a hydrazine. Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions are the flagship transformations in this category.
-
C-H Activation and Annulation: A more atom-economical approach where C-H bonds on an aromatic ring are directly functionalized and subsequently cyclized. Rhodium, Palladium, and Nickel catalysts are frequently employed to mediate these sophisticated transformations, often starting from substrates like azobenzenes or aldehyde hydrazones.[2][3]
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. Copper-catalyzed MCRs are particularly effective for synthesizing substituted 2H-indazoles from simple precursors like 2-bromobenzaldehydes, primary amines, and sodium azide.[4][5]
Head-to-Head Catalyst Comparison
The selection of a metal catalyst is a critical decision based on cost, substrate scope, functional group tolerance, reaction conditions, and scalability. Below, we compare the workhorses of indazole synthesis: Palladium, Copper, and the emerging, cost-effective alternative, Nickel.
Palladium Catalysis: The Gold Standard for Reliability
Palladium catalysts are renowned for their exceptional reliability and broad functional group tolerance in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. This makes them a primary choice for complex, late-stage syntheses in drug discovery programs.
Common Strategy: Intramolecular Buchwald-Hartwig amination of N-aryl-N-(o-bromobenzyl)hydrazines or similar precursors.[2][6] Typical Catalyst System: A Pd(0) source, often generated in situ from Pd(OAc)₂, combined with a sterically hindered phosphine ligand (e.g., dppf, X-Phos, t-Bu₃P) and a strong base (e.g., NaOtBu, Cs₂CO₃).[1][2]
Mechanistic Rationale (Buchwald-Hartwig Cycle): The efficacy of Palladium lies in its well-understood catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-halide bond. Subsequent coordination and deprotonation of the amine moiety, followed by reductive elimination, forges the critical C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphines stabilize the Pd(0) center and promote the reductive elimination step.
dot graph "Palladium_Catalytic_Cycle" { layout=dot; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes "Pd0" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "PdII_Complex" [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand_Exchange" [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Amine_Complex" [label="[Ar-Pd(II)-NHR'(L)]+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Amido_Complex" [label="Ar-Pd(II)-NR'(L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Pd0" -> "OxAdd" [label="+ Ar-X"]; "OxAdd" -> "PdII_Complex"; "PdII_Complex" -> "Ligand_Exchange" [label="+ R'-NH₂"]; "Ligand_Exchange" -> "Amine_Complex"; "Amine_Complex" -> "Deprotonation"; "Deprotonation" -> "Amido_Complex"; "Amido_Complex" -> "RedElim"; "RedElim" -> "Pd0" [label="+ Indazole\n(Ar-NR')"]; } ends_dot Caption: Simplified catalytic cycle for Pd-catalyzed C-N bond formation.
Copper Catalysis: The Economical Workhorse
Copper catalysts, typically based on Cu(I) salts like CuI, offer a more economical alternative to Palladium for C-N bond formation, often referred to as Ullmann-type couplings. They are particularly powerful in multi-component reactions, providing rapid access to diverse indazole libraries.
Common Strategy: One-pot three-component reaction of an o-bromobenzaldehyde, a primary amine, and sodium azide.[4][5] Typical Catalyst System: CuI with a simple ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a polar aprotic solvent like DMSO.[4]
Mechanistic Rationale: The precise mechanism can be complex and is believed to involve several sequential steps within the one-pot reaction. The process is initiated by the condensation of the aldehyde and amine. The copper catalyst then facilitates a cascade of C-N and N-N bond formations, likely involving the substitution of the aryl bromide with azide, followed by an intramolecular cyclization and extrusion of nitrogen gas to form the indazole ring.
dot graph "Copper_Catalytic_Cycle" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="o-Bromobenzaldehyde\n+ Primary Amine\n+ NaN₃", shape=ellipse, fillcolor="#FBBC05"]; "Condensation" [label="Condensation"]; "Imine" [label="N-Aryl Imine Intermediate"]; "Cu_Catalysis" [label="Cu(I) / TMEDA Catalysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "CN_Formation" [label="C-N Bond Formation\n(Ullmann-type)"]; "NN_Formation" [label="N-N Bond Formation\n(Cyclization)"]; "Product" [label="2H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Condensation"; "Condensation" -> "Imine"; "Imine" -> "Cu_Catalysis"; "Cu_Catalysis" -> "CN_Formation"; "CN_Formation" -> "NN_Formation"; "NN_Formation" -> "Product"; } ends_dot Caption: Workflow for Cu-catalyzed three-component indazole synthesis.
Nickel Catalysis: The Cost-Effective Challenger
Nickel is an earth-abundant, inexpensive metal that is gaining significant traction as a sustainable alternative to Palladium for cross-coupling reactions. While less explored for indazole synthesis specifically, Ni-catalyzed methods for C-H functionalization and C-N coupling are rapidly advancing.[7][8]
Common Strategy: Direct C3-acylation of 2H-indazoles with aldehydes.[9] Typical Catalyst System: A Ni(II) salt (e.g., NiCl₂, Ni(OAc)₂) often in the presence of a radical initiator such as tert-butyl hydroperoxide (TBHP).[9]
Mechanistic Rationale: Nickel-catalyzed C-H functionalizations often proceed via a radical pathway. In the C3-acylation of indazoles, the Ni(II) catalyst likely facilitates the generation of an acyl radical from the aldehyde precursor. This radical then adds to the electron-rich C3 position of the indazole ring, followed by an oxidative rearomatization step to yield the final product. The development of Ni-catalyzed intramolecular C-N couplings for indazole ring formation is an active area of research.
Performance Data Summary
The following table summarizes representative experimental data for each catalyst type, extracted from peer-reviewed literature. Note: Direct comparison is challenging as reaction conditions and substrates are not identical across studies. This table serves as a general guide.
| Parameter | Palladium-Catalyzed | Copper-Catalyzed | Nickel-Catalyzed |
| Reaction Type | Intramolecular Amination[6][10] | Three-Component Reaction[4][5] | C3-Acylation[9] |
| Catalyst System | Pd(OAc)₂ / dppf | CuI / TMEDA | Ni(OAc)₂ / TBHP |
| Typical Loading | 2-5 mol% | 10 mol% | 10 mol% |
| Base | NaOtBu | None (in MCR) | PivOH (additive) |
| Solvent | Toluene | DMSO | 1,2-Dichloroethane |
| Temperature | 90-110 °C | 120 °C | 100 °C |
| Reaction Time | 12-24 h | 12 h | 12-24 h |
| Typical Yields | 60-95% | 65-92% | 50-91% |
| Key Advantage | Excellent functional group tolerance | High convergence, atom economy | Low catalyst cost |
| Key Limitation | High catalyst cost | Higher temperatures often required | Substrate scope less explored |
Detailed Experimental Protocols
Trustworthiness in scientific reporting requires transparent, reproducible methods. Below are detailed, step-by-step protocols for key catalytic systems, synthesized from authoritative sources.
Protocol 1: Pd-Catalyzed Synthesis of 2-Aryl-2H-indazoles
(Adapted from Song, J. J. & Yee, N. K., Org. Lett., 2000, 2(4), 519-521)[6][10]
Reaction: Intramolecular Buchwald-Hartwig amination of N-(o-bromobenzyl)-N-(p-tolyl)hydrazine.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (7.5 mol%).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (1.4 equiv.) and the N-(o-bromobenzyl)-N-(p-tolyl)hydrazine substrate (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(p-tolyl)-2H-indazole.
Protocol 2: Cu-Catalyzed Three-Component Synthesis of 2H-Indazoles
(Adapted from Kumar, M. R. et al., Org. Lett., 2011, 13(13), 3542-3545)[4][5]
Reaction: One-pot synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde, aniline, and sodium azide.
-
Vessel Preparation: To a pressure-tolerant reaction vial equipped with a magnetic stir bar, add CuI (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).
-
Reagent Addition: Add 2-bromobenzaldehyde (1.0 equiv.), aniline (1.2 equiv.), and sodium azide (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.3 M with respect to the aldehyde.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction & Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 2-phenyl-2H-indazole.[11]
Protocol 3: Ni-Catalyzed C3-Acylation of 2H-Indazoles
(Adapted from the supporting information for Ni-catalyzed C3-acylation of 2H-indazoles with aldehydes)[9]
Reaction: Acylation of 2-phenyl-2H-indazole with benzaldehyde.
-
Vessel Preparation: In a sealed tube, combine 2-phenyl-2H-indazole (1.0 equiv.), Ni(OAc)₂ (10 mol%), and pivalic acid (PivOH) (20 mol%).
-
Reagent Addition: Add benzaldehyde (3.0 equiv.) followed by the solvent, 1,2-dichloroethane (DCE).
-
Initiator Addition: Carefully add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of Na₂SO₃.
-
Extraction & Purification: Extract the mixture with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired 3-acyl-2H-indazole product.
Conclusion and Future Outlook
The synthesis of the indazole core remains a vibrant area of research, driven by its significance in drug discovery.
-
Palladium catalysts continue to be the system of choice for high-stakes applications where reliability and broad substrate scope are paramount, despite the higher cost. The well-defined mechanism of the Buchwald-Hartwig amination provides a high degree of predictability.[1][6]
-
Copper catalysts represent a robust and highly economical alternative, excelling in convergent, multi-component strategies that are ideal for generating compound libraries for screening purposes.[4][5]
-
Nickel catalysts are the future. As green chemistry principles become more integrated into process development, the shift towards earth-abundant metal catalysis is inevitable. While the scope of Ni-catalyzed indazole synthesis is still maturing, its demonstrated efficacy in C-H functionalization points to a promising future.[9]
For the practicing chemist, the choice of catalyst will always be a multi-variable equation balancing cost, efficiency, and the specific demands of the target molecule. It is our hope that this comparative guide, grounded in experimental data and mechanistic insight, will serve as a valuable resource in navigating these choices and accelerating the discovery of the next generation of indazole-based therapeutics.
References
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Supporting Information for Nickel-Catalyzed Direct C3-Acylation of 2H‑Indazoles with Aldehydes. The Royal Society of Chemistry. Available at: [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic letters, 2(4), 519–521. [Link]
-
The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. Organic & Biomolecular Chemistry. (2018). RSC Publishing. [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. [Link]
-
Li, Z., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. [Link]
-
Lian, Y., Huber, T., Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
-
Key features of the nickel-catalyzed C−N cross-coupling reactivity survey herein. ResearchGate. [Link]
-
Lian, Y., Huber, T., Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
-
Song, J. J., & Yee, N. K. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. Semantic Scholar. [Link]
-
Kim, S., et al. (2017). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. ResearchGate. [Link]
-
Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Lian, Y., et al. (2013). ChemInform Abstract: Rhodium(III)-Catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. ResearchGate. [Link]
-
Ramirez, A. M., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. [Link]
-
Nickel-Catalyzed Cross Coupling of N-Alkenyl Heterocycles and Aryl Sulfonium Salts: Expedient Access to N-Benzyl Heterocycles. ResearchGate. [Link]
-
Li, W., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Yin, H., et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings. ACS Publications. [Link]
-
Photocatalytic C–N cross-coupling mediated by heterogeneous nickel-coordinated carbon nitride. (2023). Organic & Biomolecular Chemistry. [Link]
-
Nickel-Catalyzed Cross-Coupling with Pincer Ligands. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]
-
Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. [Link]
-
Proposed mechanism of indazole synthesis from hydrazones. ResearchGate. [Link]
-
Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PubMed Central. [Link]
-
Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate. [Link]
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Direct Alkylation and Acylation of 2H-Indazoles Using Aldehydes under Metal-Free Conditions. ResearchGate. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-Indazole Analogs for Drug Discovery
The 3-methyl-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties and versatile synthetic handles have made it a fertile ground for the development of novel therapeutics targeting a wide array of biological targets, from kinases to cannabinoid receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various 3-methyl-indazole analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness.
The 3-Methyl-Indazole Scaffold: A Versatile Core in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, can exist in two stable tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the most common in solution.[2] The addition of a methyl group at the 3-position provides a key structural feature that has been extensively explored in drug design. This substitution can influence the molecule's conformation, electronic properties, and metabolic stability, ultimately impacting its biological activity. The indazole core is a key feature in approved drugs like pazopanib, a multi-kinase inhibitor.[1]
Comparative SAR of 3-Methyl-Indazole Analogs Across Different Target Classes
The true power of the 3-methyl-indazole scaffold lies in its adaptability. By modifying the substituents at various positions, chemists can fine-tune the compound's affinity and selectivity for different biological targets. Below, we compare the SAR of 3-methyl-indazole analogs across several important target classes.
Kinase Inhibitors: Targeting the ATP-Binding Site
The indazole moiety is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.
A series of 3-aminoindazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[3] The SAR studies revealed several key insights:
-
The 3-Amino Group is Crucial: The amino group at the 3-position is a critical hydrogen bond donor, interacting with the hinge region of the kinase.
-
Substitution on the Indazole Ring: Modifications at the 5- and 6-positions of the indazole ring have a significant impact on potency. Small, electron-withdrawing groups are generally favored.
-
The Linker and Aryl Moiety: The nature of the linker and the terminal aryl group are key determinants of selectivity and potency.
| Compound | R1 (Position 5) | R2 (Position 6) | Linker | Aryl Group | c-Met IC50 (nM) |
| 28a | H | H | -NHCO- | 2,4-dichloro-5-methoxyphenyl | 1.8 |
| 28b | F | H | -NHCO- | 2,4-dichloro-5-methoxyphenyl | 3.2 |
| 28c | Cl | H | -NHCO- | 2,4-dichloro-5-methoxyphenyl | 4.5 |
| 28d | H | F | -NHCO- | 2,4-dichloro-5-methoxyphenyl | 6.1 |
| 28h | H | H | -NHCO- | 2-fluoro-4-chloro-5-methoxyphenyl | 7.9 |
| 28i | H | H | -NHCO- | 4-chloro-2,5-dimethoxyphenyl | 9.3 |
Data synthesized from a study on c-Met kinase inhibitors.[3]
The data clearly indicates that unsubstituted at R1 and R2 positions with a 2,4-dichloro-5-methoxyphenyl aryl group provides the highest potency.
3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.[4] The SAR in this series highlights the importance of substitutions on the pyrazine ring and the indazole N1 position.
Cannabinoid Receptor (CB1) Modulators
Indazole-3-carboxamides represent a prominent class of synthetic cannabinoid receptor agonists.[5] The SAR for these compounds is well-defined:
-
The Carboxamide Linker: The amide linker at the 3-position is essential for activity.
-
N1-Substitution: The substituent at the N1 position significantly influences potency and selectivity. A pentyl chain or a 4-fluorobenzyl group are common motifs.[5]
-
Amide Substituent: The group attached to the amide nitrogen is critical for receptor interaction. L-valinamide and L-tert-leucinamide derivatives often exhibit high potency.[6] Preliminary SAR suggests that L-tert-leucinamide derivatives have greater in vitro potency at CB1 receptors than the L-valinamide analogues.[6]
| Compound | N1-Substituent | Amide Substituent | CB1 Ki (nM) |
| AB-PINACA | n-Pentyl | L-Valinamide | - |
| AB-FUBINACA | 4-Fluorobenzyl | L-Valinamide | - |
| ADB-FUBINACA | 4-Fluorobenzyl | L-tert-Leucinamide | Potent Agonist |
Data based on qualitative descriptions from various sources.[5][6]
Calcium-Release Activated Calcium (CRAC) Channel Blockers
Indazole-3-carboxamides have also been identified as potent blockers of CRAC channels, which are important for mast cell function.[7] A key SAR finding in this series is the critical importance of the amide linker's regiochemistry.
-
"Reversed" Amide is Essential: The indazole-3-carboxamide (-CO-NH-Ar) is active, while the isomeric "forward" amide (-NH-CO-Ar) is inactive.[7] This highlights a very specific binding mode within the target protein.
| Compound | Linker | Ar Moiety | IC50 (µM) |
| 12d | -CO-NH- | 3,5-Difluoro-4-pyridyl | 0.67 |
| 12a | -CO-NH- | 4-Pyridyl | 1.51 |
| 9c (Isomer of 12a) | -NH-CO- | 4-Pyridyl | >100 |
Data from a study on indazole-3-carboxamides as CRAC channel blockers.[7]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
General Synthesis of 1H-Indazole-3-carboxamides
A common route for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[8][9]
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
-
Protect the N1 position of Indazole (2) using a suitable protecting group like (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl).[9]
-
Treat the protected indazole with n-butyl lithium at low temperature (-78 °C) followed by quenching with carbon dioxide gas to introduce the carboxylic acid at the 3-position.[9]
-
Deprotect the N1 position to yield 1H-indazole-3-carboxylic acid (3).[9]
Step 2: Amide Coupling
-
To a solution of 1H-indazole-3-carboxylic acid (3) in a suitable solvent like DMF, add coupling reagents such as HOBT and EDC.HCl, along with a base like triethylamine (TEA).[8]
-
Stir the reaction mixture at room temperature for a short period.
-
Add the desired amine (R-NH2) and continue stirring for several hours.[8]
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final product by column chromatography.[8]
Caption: General synthetic scheme for 1H-indazole-3-carboxamides.
In Vitro Kinase Inhibition Assay (Example: c-Met)
The inhibitory activity of the synthesized compounds against c-Met kinase can be determined using a standard in vitro kinase assay.
-
Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3-methyl-indazole scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. The comparative SAR analysis presented in this guide demonstrates how subtle structural modifications can lead to profound changes in biological activity and target selectivity. Future research in this area should focus on expanding the structural diversity of 3-methyl-indazole analogs, exploring new biological targets, and utilizing computational and structure-based drug design approaches to guide the synthesis of more potent and selective compounds.[1] A deeper understanding of the mechanistic basis of action for these compounds will further facilitate the rational design of the next generation of 3-methyl-indazole-based drugs.
References
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Ko, S., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Plescia, S., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]
-
Plescia, S., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. AIR Unimi. [Link]
-
Parekh, A. B., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Uchiyama, N., et al. (2013). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. [Link]
-
Naik Pujari, J. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
- Scialdone, A., et al. (2019). Indazole derivatives as modulators of the cannabinoid system.
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Yao, Q. Z., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
-
Reddy, T. S., & Reddy, C. M. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Wishart, N., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ResearchGate. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Methyl 3-methyl-2H-indazole-6-carboxylate and Other Indazole-Based Compounds in Oncology
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This structure is a cornerstone in the design of numerous biologically active molecules, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1] The versatility of the indazole ring allows for substitutions at various positions, which significantly influences the compound's physicochemical properties and its interaction with biological targets.[2] Several indazole-containing derivatives have been successfully developed into FDA-approved drugs, particularly in the field of oncology, highlighting the therapeutic potential of this chemical class.[3]
This guide provides a comparative overview of the potential efficacy of a specific, less-characterized compound, methyl 3-methyl-2H-indazole-6-carboxylate , against a panel of well-established, clinically approved indazole-based anti-cancer agents. Due to the limited publicly available data on this compound, this analysis will extrapolate its potential activity based on established structure-activity relationships (SAR) within the indazole class. The comparator compounds have been selected based on their structural relevance and their proven efficacy as kinase inhibitors, a common mechanism of action for many indazole derivatives.
Comparator Compound Selection and Rationale
To provide a robust comparative framework, we have selected the following FDA-approved indazole-containing drugs, each targeting key signaling pathways in oncology:
-
Pazopanib: A multi-target tyrosine kinase inhibitor (TKI) primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1]
-
Merestinib: An inhibitor of c-Met (Mesenchymal-Epithelial Transition factor), a receptor tyrosine kinase often dysregulated in cancer.[6]
-
Entrectinib: An inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin Receptor Kinase (TRK) family.[3][7]
-
Niraparib: A potent inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, crucial for DNA damage repair.[8]
The selection of these compounds allows for a broad comparison across different classes of oncological targets, providing a comprehensive context for evaluating the potential of novel indazole derivatives.
Comparative Efficacy Analysis: A Data-Driven Overview
The anti-cancer efficacy of the selected comparator compounds has been extensively validated through preclinical and clinical studies. A key metric for comparing the potency of these drugs is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
Quantitative Comparison of Inhibitory Potency
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Pazopanib | VEGFR-2 | 30 | [9] |
| c-Kit | 140 | [9] | |
| PDGFR-α/β | 84 | [9] | |
| Axitinib | VEGFR-1 | 0.1 | [4] |
| VEGFR-2 | 0.2 | [4] | |
| VEGFR-3 | 0.1-0.3 | [4] | |
| Merestinib | c-Met (Ki) | 2 | [6] |
| MST1R | 11 | [6] | |
| AXL | 2 | [6] | |
| Entrectinib | ALK | 7 | [7] |
| ROS1 | 12 | [7] | |
| TrkA/B/C | 1-5 | [7] | |
| Niraparib | PARP-1 | 3.8 | [10] |
| PARP-2 | 2.1 | [10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are derived from the cited literature.
Structure-Activity Relationship (SAR) Insights and Projections for this compound
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring system. The "2H" designation in This compound indicates that the substituent at the 2-position of the pyrazole ring is a methyl group. This is a critical structural feature, as studies have shown that the 2H-indazole isomers can exhibit different pharmacological profiles compared to their 1H-counterparts. For instance, some 2H-indazole analogues have demonstrated superior potency as receptor antagonists.
The presence of a methyl group at the 3-position and a methyl carboxylate group at the 6-position will further define the molecule's interaction with potential biological targets. The methyl group at C3 can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to the active site of an enzyme. The methyl carboxylate at C6, an electron-withdrawing group, can modulate the overall electron density of the indazole ring and provide a potential point for hydrogen bonding interactions.
Based on the SAR of known indazole-based kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. However, without experimental data, its specific targets and potency remain speculative. Further investigation through in vitro kinase screening and cellular assays is necessary to elucidate its biological activity.
Experimental Methodologies for Efficacy Evaluation
To empirically determine the efficacy of this compound and compare it to the established compounds, a series of standardized in vitro and in vivo assays would be required. The following protocols provide a framework for such an evaluation.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the target kinase. A reduction in ATP consumption in the presence of the test compound indicates kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and comparator compounds in 100% DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA at the optimal pH for the target kinase.
-
Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and ATP in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the appropriate wells of a white, flat-bottom 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Proliferation (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Caption: Step-by-step workflow of the MTT assay for cell viability.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
Step-by-Step Protocol:
-
Animal Model:
-
Use 6-8 week old female athymic nude mice.
-
Allow the mice to acclimate for at least one week before the start of the study.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
The study endpoint is typically when the tumors in the control group reach a predetermined size or after the completion of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Key stages of an in vivo tumor xenograft study.
Conclusion and Future Directions
The indazole scaffold is a highly validated and privileged structure in the development of anti-cancer therapeutics. While established drugs like Pazopanib, Axitinib, Merestinib, Entrectinib, and Niraparib have demonstrated significant clinical benefit by targeting various key oncogenic pathways, the quest for novel and more effective agents continues.
This compound represents an under-explored molecule with the potential for biological activity. Based on the extensive body of literature on indazole derivatives, it is reasonable to hypothesize that this compound may exhibit anti-proliferative or kinase inhibitory effects. However, this can only be confirmed through rigorous experimental evaluation. The protocols outlined in this guide provide a clear and robust framework for elucidating the efficacy of this and other novel indazole compounds. Future research should focus on a comprehensive in vitro screening against a panel of kinases, followed by cellular assays to determine its anti-proliferative and mechanistic effects. Promising in vitro results would then warrant further investigation in in vivo models to assess its therapeutic potential.
References
- Benchchem. (n.d.). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
-
Llovet, J. M., et al. (2012). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 17(5), 692–702. Retrieved from [Link]
-
Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. Retrieved from [Link]
-
Rauf, F., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4492. Retrieved from [Link]
-
Ceci, C., et al. (2018). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology, 10, 175883591879440. Retrieved from [Link]
-
Drilon, A., et al. (2019). Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors. Oncotarget, 10(52), 5397–5405. Retrieved from [Link]
Sources
- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
- 10. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for Indazole-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action (MoA) for indazole-based compounds. We will delve into the experimental rationale, present detailed protocols for key validation assays, and compare the performance of indazole scaffolds against other common heterocyclic alternatives. Our focus is to equip you with the knowledge to design and execute self-validating experimental workflows that generate robust and publishable data.
Introduction: The Versatility of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage with the hinge region of kinase active sites. This has led to the development of numerous potent and selective kinase inhibitors targeting key players in cell cycle regulation and oncology, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. However, as with any small molecule, off-target effects are a significant concern. Therefore, a rigorous and multi-faceted approach to MoA validation is not just recommended; it is essential for progressing a compound through the drug discovery pipeline.
This guide will use a hypothetical indazole-based CDK inhibitor, "Indazole-A," as a running example to illustrate the validation process. We will compare its performance against a known pyrimidine-based inhibitor, "Pyrimidine-B," targeting the same kinase.
Pillar 1: Target Engagement - Is Your Compound Hitting Its Intended Target?
The first and most critical step in MoA validation is to confirm that the compound physically interacts with its intended target protein within a cellular context. While biochemical assays are useful for initial screening, they do not capture the complexities of the cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.
Caption: CETSA experimental workflow for target engagement.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluency. Treat the cells with either Indazole-A (e.g., at 1 µM and 10 µM), Pyrimidine-B (1 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control (kept on ice) should be included.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the levels of the target protein (e.g., CDK2) by Western Blot or another suitable protein quantification method.
In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Indazole-A or Pyrimidine-B treated samples, a shift in the melting curve to the right (i.e., to higher temperatures) indicates thermal stabilization and confirms target engagement.
| Compound | Target | Tm (°C) without Ligand | Tm (°C) with 10 µM Ligand | ΔTm (°C) |
| Indazole-A | CDK2 | 47.5 | 55.0 | +7.5 |
| Pyrimidine-B | CDK2 | 47.5 | 53.0 | +5.5 |
| Vehicle | CDK2 | 47.5 | N/A | 0 |
Table 1: Example CETSA data comparing the thermal shift (ΔTm) induced by Indazole-A and Pyrimidine-B on their target protein, CDK2.
Pillar 2: Target Activity - Does Compound Binding Modulate Target Function?
Confirming physical binding is crucial, but it is equally important to demonstrate that this binding event translates into a functional consequence, such as the inhibition of the target's enzymatic activity.
In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the potency (e.g., IC50) of an inhibitor. These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Caption: Workflow for a typical in vitro kinase assay.
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., CDK2/Cyclin E1), its specific substrate (e.g., a peptide derived from Histone H1), and ATP at a concentration close to its Km.
-
Compound Dilution: Perform a serial dilution of Indazole-A and Pyrimidine-B in DMSO, then further dilute in the reaction buffer.
-
Kinase Reaction: Add the kinase and substrate to a 384-well plate. Add the diluted compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
| Compound | Target | IC50 (nM) |
| Indazole-A | CDK2/Cyclin E1 | 15 |
| Pyrimidine-B | CDK2/Cyclin E1 | 25 |
Table 2: Comparative IC50 values for Indazole-A and Pyrimidine-B against CDK2/Cyclin E1.
Cellular Target Modulation - Western Blotting for Phospho-Proteins
To confirm that the compound inhibits the target kinase in a cellular context, we must measure the phosphorylation of a known downstream substrate. Western blotting is the gold-standard technique for this purpose.
Caption: Simplified CDK2 signaling pathway.
-
Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with increasing concentrations of Indazole-A or Pyrimidine-B for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
A dose-dependent decrease in the level of phosphorylated Rb (p-Rb) upon treatment with Indazole-A would strongly support its on-target activity in cells. Comparing the effective concentration for p-Rb reduction with the compound's anti-proliferative GI50 provides a crucial link between target inhibition and cellular phenotype.
Pillar 3: Phenotypic Confirmation - Does Target Modulation Lead to the Expected Biological Outcome?
The final piece of the MoA puzzle is to demonstrate that the on-target activity of the compound leads to the anticipated cellular phenotype. For a CDK inhibitor, this is typically a reduction in cell proliferation.
Cell Proliferation Assays
Assays that measure cell viability or proliferation are used to determine the concentration at which the compound elicits a biological response (e.g., GI50 - the concentration for 50% growth inhibition).
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Indazole-A and Pyrimidine-B.
-
Incubation: Incubate the cells for 72 hours.
-
Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Acquisition: Read the luminescence on a plate reader.
The true power of this multi-pillar approach lies in its self-validating nature. A compelling MoA validation package will show a clear correlation between the biochemical potency (IC50), cellular target engagement and modulation (CETSA ΔTm and p-Rb reduction), and the phenotypic outcome (GI50).
| Assay | Parameter | Indazole-A | Pyrimidine-B |
| Target Activity | IC50 (nM) | 15 | 25 |
| Target Engagement | ΔTm (°C) | +7.5 | +5.5 |
| Cellular Target Mod. | p-Rb EC50 (nM) | 50 | 80 |
| Phenotypic Outcome | GI50 (nM) | 65 | 100 |
Table 3: A summary table correlating data across different validation assays. The strong concordance between the biochemical, cellular, and phenotypic data for Indazole-A builds a robust case for its mechanism of action.
Conclusion
Validating the mechanism of action for any compound, including those based on the versatile indazole scaffold, requires a rigorous, multi-pronged experimental strategy. By systematically confirming target engagement with techniques like CETSA, quantifying the impact on target activity through biochemical and cellular assays, and linking these findings to a relevant phenotypic outcome, researchers can build a compelling and self-validating data package. This approach not only increases confidence in the compound's MoA but also provides a solid foundation for further preclinical and clinical development.
References
-
Title: The indazole scaffold in modern medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]
A Comparative Guide to Indazole Synthesis: Benchmarking Classical Routes Against Modern C-H Activation Strategies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The efficient and regioselective construction of this bicyclic system is, therefore, a cornerstone of medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of classical indazole synthesis methods with modern, transition-metal-catalyzed C-H activation strategies, supported by mechanistic insights and experimental data.
Classical Approaches to Indazole Synthesis: The Davis-Beirut Reaction
Among the classical methods for synthesizing 2H-indazoles, the Davis-Beirut reaction is noteworthy for its use of inexpensive starting materials and metal-free conditions.[4] This reaction typically involves the base-mediated condensation and cyclization of an o-nitrobenzylamine derivative.
Mechanistic Rationale and Experimental Choices
The currently accepted mechanism for the Davis-Beirut reaction in the presence of a base, such as potassium hydroxide, involves the formation of a key carbanion intermediate.[4] The choice of a strong base is crucial to deprotonate the carbon adjacent to the secondary amine, initiating the cyclization cascade. The alcoholic solvent not only serves as the reaction medium but can also participate in the reaction, leading to 3-alkoxy-substituted indazoles.[4] The reaction is often heated to facilitate the intramolecular redox process and subsequent dehydration steps.
A key intermediate in this process is the o-nitrosobenzylidine imine, which undergoes an N,N-bond forming heterocyclization.[5] Understanding this pathway allows for the rational selection of substrates and conditions to favor the desired 2H-indazole product. For instance, the reaction can be sensitive to the nature of the amine and the alcohol used, sometimes leading to lower yields with secondary alcohols or anilines.[6]
Advantages and Limitations
The primary advantages of the Davis-Beirut reaction are its operational simplicity, the use of readily available and inexpensive starting materials, and the avoidance of toxic heavy metals.[2][4] However, it can suffer from limitations in substrate scope and may require careful optimization of reaction conditions to achieve good yields.[6]
Modern Strategies: Transition-Metal-Catalyzed C-H Activation and Annulation
Recent years have seen a surge in the development of more efficient and versatile methods for indazole synthesis, with transition-metal-catalyzed C-H activation/annulation emerging as a powerful tool.[7][8] These methods offer significant advantages in terms of atom economy, functional group tolerance, and regioselectivity.
Rhodium(III)-Catalyzed Synthesis via C-H Activation
A prominent example is the Rhodium(III)-catalyzed synthesis of 2-aryl-2H-indazoles from azobenzenes and aldehydes.[9] In this approach, the azo group acts as a directing group, guiding the catalyst to selectively activate an ortho C-H bond on one of the aromatic rings.
The catalytic cycle is thought to involve the formation of a rhodacycle intermediate, which then undergoes insertion of the aldehyde. Subsequent intramolecular nucleophilic attack by the azo nitrogen, followed by reductive elimination and aromatization, affords the 2H-indazole product.[9] The choice of a Rh(III) catalyst, often in conjunction with a silver salt co-catalyst, is critical for efficient C-H activation.[7] The reaction conditions are typically mild, and the method exhibits a broad substrate scope, tolerating a variety of functional groups on both the azobenzene and aldehyde starting materials.[9]
Advantages Over Classical Routes
Transition-metal-catalyzed methods, such as the Rh(III)-catalyzed reaction described above, offer several key advantages over classical routes like the Davis-Beirut reaction:
-
Higher Yields and Cleaner Reactions: These methods often provide higher yields with fewer byproducts.
-
Broader Substrate Scope: They exhibit greater tolerance for a wide range of functional groups, enabling the synthesis of more complex and diverse indazole derivatives.[1]
-
Predictable Regioselectivity: The use of directing groups allows for precise control over the position of substitution on the indazole ring.[10][11]
-
Milder Reaction Conditions: Many of these reactions can be carried out under milder conditions than classical methods, which often require high temperatures.
Quantitative Performance Comparison
The selection of a synthetic route is often a balance between yield, reaction time, conditions, and substrate compatibility. The following table provides a comparative overview of the Davis-Beirut reaction and a modern Rh(III)-catalyzed C-H activation approach for the synthesis of 2-aryl-2H-indazoles.
| Parameter | Classical: Davis-Beirut Reaction | Modern: Rh(III)-Catalyzed C-H Activation |
| Typical Yields | Good (typically 60-90%)[6] | Good to excellent (often >80%)[9] |
| Substrate Scope | Tolerates a range of alkyl and some aryl amines; can be sensitive to the alcohol solvent used.[6] | Broad tolerance for various functional groups on both azobenzene and aldehyde precursors.[9] |
| Key Advantages | Metal-free, uses inexpensive starting materials.[4] | High yields, excellent regioselectivity, broad substrate scope, and milder conditions.[7][9] |
| Key Limitations | Can be low-yielding with certain substrates; may require optimization of reaction conditions.[6] | Requires a transition-metal catalyst, which can be expensive; synthesis of azobenzene precursors may be necessary. |
| Reaction Temperature | Typically elevated temperatures (e.g., 60 °C or higher).[2] | Often milder temperatures (e.g., 80 °C).[9] |
| Reaction Time | Can range from several hours to 24 hours.[2] | Typically around 24 hours.[9] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental workflows for the classical Davis-Beirut reaction and a modern Rh(III)-catalyzed C-H activation synthesis of 2H-indazoles.
Caption: Workflow for the Davis-Beirut Reaction.
Caption: Workflow for Rh(III)-Catalyzed C-H Activation.
Experimental Protocols
Protocol 1: Classical Synthesis of a 2H-Indazole via the Davis-Beirut Reaction
This protocol is adapted from the synthesis of 2H-indazoles from o-nitrobenzylamines.[2]
Materials:
-
o-Nitrobenzylamine derivative
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the o-nitrobenzylamine derivative in ethanol in a round-bottom flask, add a 5% alcoholic solution of potassium hydroxide.
-
Fit the flask with a reflux condenser and heat the mixture to 60 °C with stirring.
-
Maintain the reaction at 60 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.
Protocol 2: Modern Synthesis of a 2-Aryl-2H-Indazole via Rh(III)-Catalyzed C-H Activation
This protocol is based on the method developed by Ellman and co-workers.[7][9]
Materials:
-
Azobenzene derivative
-
Aldehyde
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
AgSbF₆ (Silver co-catalyst)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄, optional drying agent)
-
Schlenk tube
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To an oven-dried Schlenk tube, add the azobenzene derivative, [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %). For certain substrates, MgSO₄ can be added as a drying agent.[9]
-
Evacuate the tube and backfill with argon.
-
Add anhydrous DCE or THF, followed by the aldehyde (1.2 equivalents).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Conclusion
While classical methods for indazole synthesis, such as the Davis-Beirut reaction, remain valuable for their simplicity and use of inexpensive reagents, modern transition-metal-catalyzed C-H activation strategies offer significant advantages in terms of efficiency, substrate scope, and regioselectivity. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of complex, highly functionalized indazole derivatives, which are often required in drug discovery programs, modern catalytic methods represent a more powerful and versatile approach. The continued development of novel catalytic systems is expected to further enhance our ability to construct this important heterocyclic scaffold with even greater precision and efficiency.[2]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Chemistry Portal. Available at: [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Royal Society of Chemistry. Available at: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. Available at: [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]
-
Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. National Institutes of Health. Available at: [Link]
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. Available at: [Link]
-
Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. Available at: [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. Available at: [Link]
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Davis–Beirut reaction. Wikipedia. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Indazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Indazole Derivatives and Their Spectroscopic Scrutiny
Indazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The precise structural characterization of these compounds is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity during drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide offers a comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for various indazole derivatives. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers with the expertise to confidently characterize and compare these vital heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules.[3] For indazole derivatives, ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms, the electronic environment of the nuclei, and the substitution pattern on the bicyclic ring system.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra of indazole derivatives are highly sensitive to the nature and position of substituents on the ring.[4][5] The following tables provide a comparative overview of typical chemical shifts for a few representative indazole derivatives.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Indazole Derivatives in CDCl₃
| Proton | 1H-Indazole | 3-Phenyl-1H-indazole | 1-Phenyl-3-(4'-trifluoromethyl)benzoyl-1H-indazole |
| H1 (NH) | ~10.5 (broad s) | ~12.10 (broad s) | - |
| H3 | 8.10 (s) | - | - |
| H4 | 7.77 (d, J=8.4 Hz) | 8.10-8.03 (m) | 8.60-8.50 (m) |
| H5 | 7.18 (m) | 7.35-7.10 (m) | 7.57-7.47 (m) |
| H6 | 7.40 (m) | 7.35-7.10 (m) | 7.57-7.47 (m) |
| H7 | 7.51 (d, J=8.4 Hz) | 7.60-7.46 (m) | 7.83-7.75 (m) |
| Phenyl H | - | 8.10-8.03 (m), 7.60-7.46 (m) | 7.83-7.75 (m), 7.60 (dd) |
Data compiled from various sources, including reference[6].
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Indazole Derivatives in CDCl₃
| Carbon | 1H-Indazole | 3-Phenyl-1H-indazole | 1,3-Diphenyl-1H-indazole |
| C3 | 134.77 | 145.51 | 146.05 |
| C3a | 120.96 | 120.94 | 121.89 |
| C4 | 120.86 | 120.82 | 121.55 |
| C5 | 126.80 | 126.70 | 126.64 |
| C6 | 123.13 | 121.24 | 122.96 |
| C7 | 109.71 | 110.43 | 110.64 |
| C7a | 140.01 | 141.63 | 140.27 |
| Phenyl C | - | 133.51, 128.98, 128.17, 127.81 | 140.06, 133.17, 129.43, 128.80, 128.24, 127.73, 127.07, 123.08 |
Data compiled from various sources, including reference[6].
Expertise & Experience: The downfield shift of the N-H proton in 1H-indazoles is a characteristic feature, often appearing as a broad singlet due to quadrupole broadening and exchange. Substitution at the N1 or N2 position can be readily distinguished by the absence of this signal and the changes in the chemical shifts of the aromatic protons.[7] For instance, N1-substitution typically results in a more significant downfield shift of the H7 proton compared to N2-substitution. In ¹³C NMR, the chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly informative for determining the substitution pattern.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of indazole derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ can be used for less soluble samples and to observe exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the sample gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.[8]
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a reasonably concentrated sample).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[9]
-
Set a wider spectral width (e.g., 0 to 220 ppm).[9]
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.[10][11]
-
Increase the relaxation delay (d1) to 2-5 seconds, especially to observe quaternary carbons which have longer relaxation times.[8]
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Trustworthiness: This protocol is self-validating as proper locking and shimming will be evident in the resolution and symmetry of the solvent peak. The expected chemical shifts of the solvent serve as an internal standard, ensuring the accuracy of the reported chemical shifts.
Visualization of NMR Workflow:
Caption: A streamlined workflow for NMR data acquisition and processing.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[12] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many indazole derivatives, typically yielding the protonated molecule [M+H]⁺.[13] Electron ionization (EI) is a harder ionization technique that provides detailed fragmentation patterns.
Comparative Analysis of Mass Spectrometry Data
The fragmentation of indazole derivatives in MS is highly dependent on the nature and position of substituents.
Table 3: Common Mass Spectral Fragments for Substituted Indazoles
| Derivative Type | Ionization | Key Fragments and m/z | Mechanistic Insights |
| N-Alkyl Indazoles | EI/ESI | [M]⁺•, [M-Alkyl]⁺, Indazole cation | Cleavage of the N-alkyl bond is a common fragmentation pathway. |
| 3-Carboxamide Indazoles | ESI-MS/MS | [M+H]⁺, Acylium ion, loss of the amide side chain | Cleavage of the carbonyl-amide bond is a characteristic fragmentation.[14][15] |
| N-Aryl Indazoles | EI | [M]⁺•, [M-Aryl]⁺, [Aryl]⁺ | Fragmentation can involve cleavage of the N-aryl bond. |
Expertise & Experience: The base peak in the mass spectrum can often provide a clue about the most stable fragment. For instance, in many 3-carboxamide indazole derivatives, the acylium ion resulting from the cleavage of the amide bond is the most abundant ion.[14][15] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation for the proposed structure.
Experimental Protocol for ESI-Mass Spectrometry
This protocol details the steps for analyzing an indazole derivative using ESI-MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the indazole derivative at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[16]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of organic solvent and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[16]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.
-
-
Instrument Setup and Data Acquisition:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters may need to be optimized for the specific compound.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-1000).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Trustworthiness: The protocol is self-validating through the use of a calibration standard to ensure mass accuracy. The observation of the expected [M+H]⁺ ion with the correct isotopic pattern provides high confidence in the molecular weight determination.
Visualization of ESI-MS Workflow:
Caption: A systematic workflow for ESI-Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17] For indazole derivatives, FT-IR is particularly useful for identifying the N-H, C=N, C=C, and other characteristic vibrations.
Comparative Analysis of FT-IR Data
The positions of the absorption bands in the FT-IR spectrum can be correlated with specific functional groups.
Table 4: Characteristic FT-IR Absorption Bands (cm⁻¹) for Indazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3150-3000 | Medium, broad | Present in N-unsubstituted indazoles. |
| Aromatic C-H stretch | 3100-3000 | Medium to weak | |
| C=N stretch | 1630-1610 | Medium | Characteristic of the pyrazole ring. |
| Aromatic C=C stretch | 1610-1450 | Medium to strong | Multiple bands are often observed. |
| C-N stretch | 1350-1250 | Medium |
Data compiled from various sources, including reference[6].
Expertise & Experience: The broadness of the N-H stretching band is due to hydrogen bonding. The absence of this band is a clear indication of substitution at the N1 or N2 position. The "fingerprint" region (below 1500 cm⁻¹) is complex but contains a wealth of information that can be used to distinguish between isomers.
Experimental Protocol for ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for FT-IR that requires minimal sample preparation.[18]
Step-by-Step Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[17]
-
-
Sample Analysis:
-
Place a small amount of the solid indazole derivative onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[18]
-
Collect the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
-
Cleaning:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
-
Trustworthiness: This protocol is self-validating as a clean background is essential for obtaining a high-quality sample spectrum. The reproducibility of the spectrum upon repeated measurements confirms the reliability of the data.
Visualization of ATR-FT-IR Workflow:
Caption: A straightforward workflow for ATR-FT-IR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.[11][19] The indazole ring system is aromatic and exhibits characteristic UV absorption bands.
Comparative Analysis of UV-Vis Data
The wavelength of maximum absorption (λ_max) is influenced by the substitution pattern on the indazole ring and the solvent used.
Table 5: UV-Vis Absorption Maxima (λ_max, nm) for Selected Indazole Derivatives in Acetonitrile
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| 1H-Indazole | ~250 | ~290 |
| 1-Methylindazole | ~255 | ~295 |
| 2-Methylindazole | ~230 | ~280 |
Data compiled from reference[20].
Expertise & Experience: The position and intensity of the absorption bands can be used to differentiate between N1- and N2-substituted isomers.[20] Generally, N1-isomers exhibit a bathochromic (red) shift compared to N2-isomers. The solvent polarity can also influence the λ_max values due to solvatochromic effects.
Experimental Protocol for UV-Vis Spectroscopy
The following protocol outlines the steps for acquiring a UV-Vis spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the indazole derivative in a UV-transparent solvent (e.g., methanol, acetonitrile, ethanol) at a known concentration.
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.[21]
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Trustworthiness: This protocol is self-validating through the use of a blank to correct for solvent and instrument background absorbance. Adherence to the Beer-Lambert law (a linear relationship between absorbance and concentration) can be verified by measuring a series of dilutions, confirming the accuracy of quantitative measurements.
Visualization of UV-Vis Spectroscopy Workflow:
Caption: A concise workflow for UV-Vis spectroscopic analysis.
Holistic Comparison and Conclusion
Each spectroscopic technique provides a unique piece of the structural puzzle. A comprehensive and reliable characterization of indazole derivatives is achieved through the synergistic use of these methods.
-
NMR spectroscopy provides the detailed carbon-hydrogen framework.
-
Mass spectrometry confirms the molecular weight and offers insights into the connectivity of substituents through fragmentation analysis.
-
FT-IR spectroscopy rapidly identifies the key functional groups present.
-
UV-Vis spectroscopy probes the electronic structure of the conjugated system and can help differentiate isomers.
By systematically applying these techniques and comparing the resulting data against established literature values and databases, researchers can confidently elucidate the structures of novel indazole derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). MSU Chemistry. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results. FTIR Spectroscopy. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
-
13 C NMR of indazoles. ResearchGate. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC - NIH. [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
-
Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]
-
Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... ResearchGate. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. r-nmr.eu [r-nmr.eu]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. books.rsc.org [books.rsc.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]
- 18. agilent.com [agilent.com]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Indazole Scaffold: A Comparative Guide to In-Vitro and In-Vivo Performance
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges. A critical juncture in this path is the transition from in-vitro (in a controlled laboratory environment) to in-vivo (in a living organism) studies. The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates.[1] This guide provides an in-depth, objective comparison of the in-vitro and in-vivo performance of pharmacologically active indazoles, supported by experimental data and protocols, to illuminate the complexities of this crucial translational step.
The Allure of the Indazole Core
Indazole and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a favorable scaffold for designing molecules that can interact with high affinity to biological targets.[1] This guide will focus on two prominent examples of FDA-approved indazole-based drugs: Niraparib , a PARP inhibitor for ovarian cancer, and Entrectinib , a kinase inhibitor targeting NTRK, ROS1, and ALK fusion-positive solid tumors.[1]
Part 1: In-Vitro Performance – The Promise in the Assay
In-vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biochemical potency and cellular activity of a compound. For indazole-based kinase and PARP inhibitors, these assays are designed to quantify their ability to inhibit their respective target enzymes and to kill cancer cells.
Case Study 1: Niraparib - A Potent PARP Inhibitor
Niraparib is a highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, enzymes critical for the repair of single-strand DNA breaks.[3][4] Its efficacy is rooted in the concept of "synthetic lethality," where in cancer cells with pre-existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death.[5]
In-Vitro Potency of Niraparib:
| Target | Assay Type | IC50 (nM) | Reference |
| PARP-1 | Enzyme Assay | 3.8 | [3][4][6] |
| PARP-2 | Enzyme Assay | 2.1 | [3][4][6] |
| BRCA1-deficient cells | Cell Proliferation | 18 (CC50) | [3] |
| BRCA2-deficient cells | Cell Proliferation | 90 (CC50) | [3] |
| OVCAR8 (BRCA-proficient) | Cell Viability | ~20,000 | [7] |
| PEO1 (BRCA2-mutant) | Cell Viability | ~28,000 | [7] |
| Capan-1 (BRCA2-deficient) | Cell Viability | ~15,000 | [7] |
IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration.
The low nanomolar IC50 values against PARP-1 and PARP-2 in biochemical assays highlight Niraparib's potent enzymatic inhibition.[3][4][6] This translates to selective cytotoxicity in cancer cells with BRCA mutations, as evidenced by the lower CC50 values in these cell lines.[3]
Case Study 2: Entrectinib - A Multi-Targeted Kinase Inhibitor
Entrectinib is a powerful inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, TrkC), ROS1, and ALK, which are key drivers in various cancers when they are constitutively activated by genetic rearrangements.[8][9]
In-Vitro Potency of Entrectinib:
| Target | Assay Type | IC50 (nM) | Reference |
| TrkA | Enzyme Assay | 1.7 | [10] |
| TrkB | Enzyme Assay | 0.1 | [10] |
| TrkC | Enzyme Assay | 0.1 | [10] |
| ROS1 | Enzyme Assay | 0.2 | [10] |
| ALK | Enzyme Assay | 1.6 | [10] |
| KM12 (TPM3-NTRK1 fusion) | Cell-based assay | Abolishes autophosphorylation at 10-250 nM | [9] |
The sub-nanomolar to low nanomolar IC50 values demonstrate Entrectinib's potent and specific inhibition of its target kinases in a cell-free environment.[10] This enzymatic inhibition is mirrored in cell-based assays, where Entrectinib effectively blocks the signaling pathways downstream of the fusion proteins.[9]
Part 2: In-Vivo Performance – The Reality in the Model
While in-vitro data provides a crucial first look at a compound's potential, in-vivo studies in animal models are essential to understand its efficacy, pharmacokinetics (how the body processes the drug), and overall therapeutic window in a complex biological system.[11]
Case Study 1: Niraparib - From Potency to Tumor Regression
In xenograft models, where human cancer cells are implanted into immunocompromised mice, Niraparib has demonstrated significant anti-tumor activity.
In-Vivo Efficacy of Niraparib:
| Xenograft Model | Genetic Background | Dose & Schedule | Outcome | Reference |
| BRCA1-silenced human mammary adenocarcinoma | BRCA1-deficient | 80 mg/kg, daily | Complete and sustained tumor regression | [3] |
| Pancreatic cancer cells | BRCA2-deficient | 80 mg/kg, daily | ~60% tumor growth inhibition after 2 weeks | [3] |
| MDA-MB-436 (intracranial) | BRCA1-mutant | 50 mg/kg, daily | >90% suppression of tumor bioluminescence | [12][13] |
| PEO1 (ovarian cancer) | BRCA2-mutant | 50 mg/kg, daily | Significant inhibition of tumor load | [14] |
The in-vivo data for Niraparib shows a clear correlation with its in-vitro selectivity. The most dramatic effects are seen in BRCA-deficient models, where daily oral administration leads to significant tumor growth inhibition and even complete regression.[3]
Case Study 2: Entrectinib - Inducing Tumor Regression in Fusion-Positive Cancers
Entrectinib's potent in-vitro activity against Trk, ROS1, and ALK fusions translates to robust tumor regression in corresponding xenograft models.
In-Vivo Efficacy of Entrectinib:
| Xenograft Model | Genetic Background | Dose & Schedule | Outcome | Reference |
| KM12 (colorectal cancer) | TPM3-NTRK1 fusion | 15, 30, 60 mg/kg, twice daily | Potent, dose-dependent tumor growth inhibition | [15] |
| Various | ROS1-driven tumors | 30, 60 mg/kg, twice daily | Tumor regression | [9] |
| Various | ALK-dependent models | 30, 60 mg/kg, twice daily | Tumor regression | [9] |
| SY5Y-TRKB (neuroblastoma) | TRKB-rearranged | Not specified | Inhibited tumor growth, delayed progression | [8] |
Entrectinib demonstrates significant in-vivo efficacy across a range of tumor types driven by its target kinases, leading to tumor growth inhibition and regression at well-tolerated doses.[8][9][15]
Bridging the Gap: Why In-Vitro and In-Vivo Results Can Differ
The transition from in-vitro to in-vivo is not always seamless. A potent in-vitro inhibitor may show disappointing efficacy in an animal model. This discrepancy can arise from a multitude of factors:
-
Pharmacokinetics (PK): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug determine its concentration and persistence at the tumor site. Poor oral bioavailability, rapid metabolism, or inefficient distribution can prevent a drug from reaching its target at a therapeutic concentration, regardless of its in-vitro potency.
-
Tumor Microenvironment: In-vitro assays with cultured cells on plastic fail to replicate the complex tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix, all of which can influence drug response.[16]
-
Off-Target Effects: A compound that is highly selective in a clean in-vitro system may interact with other kinases or proteins in a whole organism, leading to unexpected toxicities or a blunted therapeutic effect.
-
Development of Resistance: In-vivo, tumors can develop resistance to a drug over time through various mechanisms, a phenomenon not always captured in short-term in-vitro assays.
-
Assay Conditions: Discrepancies in experimental conditions, such as the ATP concentration in kinase assays, can lead to variability in IC50 values and may not accurately reflect the cellular environment.[17]
For indazole derivatives, understanding their metabolic pathways and potential for off-target interactions is crucial for predicting their in-vivo performance.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Experimental Workflows
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for key in-vitro and in-vivo experiments.
In-Vitro Protocol: PARP-1 Enzyme Inhibition Assay
Objective: To determine the IC50 value of an indazole compound (e.g., Niraparib) against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Indazole compound stock solution in DMSO
-
Wash buffer
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the indazole compound in assay buffer.
-
Add the diluted compound to the wells, followed by the PARP-1 enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
In-Vivo Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in-vivo efficacy of an indazole compound (e.g., Entrectinib) in a human colorectal cancer xenograft model.
Materials:
-
KM12 human colorectal cancer cells[16]
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Indazole compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Culture KM12 cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[18]
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=7-10 per group).[18]
-
Administer the indazole compound (e.g., 30 mg/kg) or vehicle by oral gavage twice daily for 21 consecutive days.[15]
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
Conclusion
The indazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to potent and selective inhibitors of key oncogenic targets. While in-vitro assays are indispensable for initial screening and mechanistic studies, in-vivo models provide the crucial context of a complex biological system. As demonstrated with Niraparib and Entrectinib, a strong correlation between in-vitro potency and in-vivo efficacy can be achieved, but this is not a given. A thorough understanding of a compound's pharmacokinetics, target engagement in the tumor microenvironment, and potential off-target effects is essential to bridge the gap between the promise in the assay and the reality in the patient. This guide serves as a framework for researchers to critically evaluate the performance of pharmacologically active indazoles and to design experiments that are both mechanistically insightful and translationally relevant.
References
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021-08-07). PubMed Central. Retrieved from [Link]
-
Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. (2018-07-20). PubMed Central. Retrieved from [Link]
-
"On Trk" - the TrkB signal transduction pathway is an increasingly important target in cancer biology. (N/A). NIH. Retrieved from [Link]
-
Trk receptor tyrosine kinases: a bridge between cancer and neural development. (N/A). PubMed. Retrieved from [Link]
-
Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. (N/A). N/A. Retrieved from [Link]
-
On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. (N/A). AACR Journals. Retrieved from [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016-09-08). NIH. Retrieved from [Link]
-
Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. (2019-11-18). NIH. Retrieved from [Link]
-
What are PARP inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. Retrieved from [Link]
-
Molecular Pathways: Targeting PARP in Cancer Treatment. (N/A). PubMed Central. Retrieved from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (N/A). PubMed Central. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (N/A). MDPI. Retrieved from [Link]
-
Niraparib in ovarian cancer: results to date and clinical potential. (N/A). PubMed Central. Retrieved from [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023-10-16). N/A. Retrieved from [Link]
-
In vitro and in vivo activity of entrectinib in TRKA-driven models. A,.... (N/A). ResearchGate. Retrieved from [Link]
-
444 Efficacy analysis of niraparib using patient-derived xenograft of rare subtypes of ovarian cancer. (2025-09-21). ResearchGate. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (N/A). MDPI. Retrieved from [Link]
-
KM-12 Xenograft Model. (N/A). N/A. Retrieved from [Link]
-
Role of Akt Activation in PARP Inhibitor Resistance in Cancer. (N/A). PubMed Central. Retrieved from [Link]
-
Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models. (2019-02-12). PubMed Central. Retrieved from [Link]
-
In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). (N/A). NIH. Retrieved from [Link]
-
Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib. (2017-02-09). AIR Unimi. Retrieved from [Link]
-
Signal Transduction pathway of PARP enzyme[19].. (N/A). ResearchGate. Retrieved from [Link]
-
Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. (N/A). PubMed Central. Retrieved from [Link]
-
KM-12 Xenograft Model. (N/A). Altogen Labs. Retrieved from [Link]
-
Niraparib treatment improved survival and reduced tumor burden in.... (N/A). ResearchGate. Retrieved from [Link]
-
Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. (N/A). AACR Journals. Retrieved from [Link]
-
Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. (2025-08-10). ResearchGate. Retrieved from [Link]
-
Niraparib-induced STAT3 inhibition increases its antitumor effects. (N/A). Frontiers. Retrieved from [Link]
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... (N/A). ResearchGate. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (N/A). Semantic Scholar. Retrieved from [Link]
-
Tumour growth inhibition of niraparib in xenograft models. (N/A). ResearchGate. Retrieved from [Link]
-
In vitro–In Vivo Correlations: Tricks and Traps. (2012-05-01). PubMed Central. Retrieved from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (N/A). PubMed. Retrieved from [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (N/A). PubMed Central. Retrieved from [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (N/A). PubMed Central. Retrieved from [Link]
-
Pharmacological properties of indazole derivatives: recent developments. (N/A). PubMed. Retrieved from [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025-11-21). ResearchGate. Retrieved from [Link]
-
BC Cancer Protocol Summary for the Treatment of Solid Tumours with Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion using Entrectinib. (N/A). BC Cancer. Retrieved from [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jcancer.org [jcancer.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 17. mdpi.com [mdpi.com]
- 18. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Target Engagement for Novel Bioactive Molecules: A Case Study with Methyl 3-methyl-2H-indazole-6-carboxylate
For researchers in drug discovery and chemical biology, the identification of a bioactive small molecule is a moment of profound potential. However, the journey from a promising hit to a validated chemical probe or drug candidate is contingent on answering a critical question: what is the molecule's direct biological target, and how can we confirm this interaction in a relevant physiological setting? This guide addresses this challenge, using the novel compound methyl 3-methyl-2H-indazole-6-carboxylate as a representative case study for which a specific target is not publicly established.
Instead of a rigid protocol, this document provides a strategic comparison of leading-edge methodologies for target deconvolution and engagement confirmation. We will explore the underlying principles, comparative strengths, and practical limitations of each approach, empowering researchers to design a robust, multi-pronged strategy for validating their own molecules of interest.
Part 1: The First Frontier - Unbiased Target Identification
When the target of a molecule like this compound is unknown, the initial step is to cast a wide net to identify potential binding partners from the entire proteome. These unbiased, or "discovery-driven," methods are essential for generating high-quality hypotheses for subsequent validation.
Affinity-Based Protein Profiling (AfBPP)
The principle of AfBPP is analogous to fishing: a "bait" molecule is used to capture its interacting "fish" from a complex biological sample, typically a cell or tissue lysate.
Causality of Experimental Choice: This method is predicated on the idea that a molecule's biological function is mediated by its physical interaction with one or more proteins. By immobilizing the molecule, we can isolate these binding partners. To apply this to this compound, the molecule would first need to be chemically modified to include a linker arm that can be attached to a solid support (e.g., sepharose beads) without disrupting its native binding conformation—a critical and non-trivial step.
Experimental Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag.
-
Immobilization: Covalently attach the probe to beads.
-
Lysate Incubation: Incubate the beads with a cell lysate to allow for protein binding.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Photo-Affinity Labeling (PAL)
PAL offers a powerful alternative that can capture interactions within a more native environment, including live cells.[1][2] This technique involves modifying the small molecule with a photoreactive group that, upon activation by a specific wavelength of light, forms a highly reactive species and covalently crosslinks to any nearby molecules—ideally, its binding target.[1][3][4]
Causality of Experimental Choice: The key advantage of PAL is its ability to "trap" both high- and low-affinity interactions in their native cellular context before cell lysis, minimizing the risk of interactions being disrupted or artifactual interactions forming post-lysis.[5] The design of a photo-probe for our indazole example would involve adding a photoreactive moiety (like a diazirine or benzophenone) and often a reporter tag (like biotin or a click-chemistry handle) for subsequent enrichment.[2][3]
Experimental Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group and a reporter tag.
-
Cellular Incubation: Treat intact cells with the PAL probe.
-
Photo-activation: Irradiate the cells with UV light to induce covalent crosslinking.
-
Lysis & Enrichment: Lyse the cells and enrich the now-tagged proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Analysis: Identify the enriched proteins by mass spectrometry.
Caption: Workflow for Photo-Affinity Labeling (PAL).
| Feature | Affinity-Based Protein Profiling (AfBPP) | Photo-Affinity Labeling (PAL) |
| Principle | Affinity capture of binding partners on an immobilized ligand. | Light-induced covalent crosslinking to proximal molecules.[1] |
| Environment | Typically cell/tissue lysates (ex vivo). | Can be performed in live cells (in situ).[2] |
| Probe Modification | Requires a linker for immobilization. | Requires a photoreactive group and often a reporter tag.[1] |
| Key Advantage | Technically more straightforward than PAL. | Captures interactions in a native cellular context.[5] |
| Key Limitation | Risk of artifacts from lysate preparation; linker may interfere with binding. | Non-specific crosslinking is a concern; probe synthesis can be complex. |
| Reference | [6] | [1][4] |
Part 2: The Second Challenge - Validating Target Engagement
Once unbiased methods provide a list of candidate targets, the next crucial phase is to validate these interactions using orthogonal, biophysically-driven assays. These methods confirm direct binding in a cellular environment and ideally do so without requiring modification of the original compound, thus serving as a self-validating system.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[7] It is based on the principle of ligand-induced thermal stabilization: the binding of a small molecule, like this compound, to its target protein makes the protein more resistant to heat-induced unfolding and aggregation.[7][8]
Causality of Experimental Choice: This assay provides strong evidence of direct physical interaction within the cell.[9] A positive result—a shift in the protein's melting temperature (Tm) to a higher value in the presence of the compound—is a robust indicator of target engagement.[8] It requires no modification to the compound of interest, making it an ideal validation method.
Experimental Workflow:
-
Treatment: Treat cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the cells or cell lysate to a range of temperatures.[10]
-
Lysis & Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]
-
Detection: Quantify the amount of the candidate target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.
-
Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in this curve indicates stabilization and therefore engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a related but distinct principle: the binding of a small molecule can alter a protein's conformation in a way that makes it more or less susceptible to digestion by proteases.[11][12] Typically, binding protects the target protein from proteolysis.[13][14]
Causality of Experimental Choice: Like CETSA, DARTS is a label-free method that uses the unmodified bioactive compound.[11] It is a relatively straightforward and rapid technique to validate a protein-ligand interaction in a complex proteome.[12] Its primary application is in cell lysates, which makes it highly accessible, though it doesn't capture the full complexity of the intact cell environment (e.g., cellular compartmentalization).
Experimental Workflow:
-
Treatment: Treat cell lysate with varying concentrations of the compound or a vehicle control.
-
Proteolysis: Add a protease (e.g., thermolysin, pronase) to the lysates and incubate for a limited time to allow for partial digestion.[11]
-
Analysis: Stop the digestion and analyze the protein profile using SDS-PAGE. A protein band that is more prominent (i.e., protected from digestion) in the drug-treated sample compared to the control is a candidate target.
-
Identification: Excise the protected band and identify the protein using mass spectrometry.
Caption: An integrated strategy for target identification and validation.
Conclusion
Confirming the target engagement of a novel small molecule is a cornerstone of modern chemical biology and drug development. By systematically applying a combination of unbiased discovery methods like PAL or AfBPP, followed by rigorous, label-free validation with techniques such as CETSA and DARTS, researchers can build a compelling, evidence-based case for a molecule's mechanism of action. This strategic, multi-layered approach transforms a promising hit like this compound from a chemical entity into a validated tool poised for deeper biological investigation.
References
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Google Search Result.1
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. National Institutes of Health (NIH).11
-
Photoaffinity labeling in target- and binding-site identification. PubMed Central (PMC).2
-
What is Drug Affinity Responsive Target Stability (DARTS)? Creative Proteomics.12
-
Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. PubMed.13
-
Photoaffinity Labeling (PAL). Creative Biolabs.3
-
Drug Affinity Responsive Target Stability (DARTS) Assay Kit. TargetMol.15
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. eScholarship, University of California.14
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.16
-
Photoaffinity labeling in target- and binding-site identification. PubMed.4
-
Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs.5
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.10
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).8
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC).9
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.7
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology.6
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 13. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay Kit_TargetMol [targetmol.com]
- 16. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methyl-2H-indazole-6-carboxylate
Authoritative Guide for Laboratory Professionals
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all laboratory materials from inception to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-methyl-2H-indazole-6-carboxylate, a heterocyclic compound frequently utilized in drug development and chemical synthesis.
The core principle of chemical waste management is to ensure the safety of personnel, protect the environment, and adhere to strict regulatory standards.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed and safe decisions. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, a conservative approach based on the known hazards of analogous indazole carboxylates is essential.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2] Based on data from structurally similar indazole derivatives, this compound should be managed as a substance with the potential for multiple hazards.[3][4][5][6]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Category | Associated Hazard Statement | Rationale for Caution During Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents accidental ingestion and internal exposure. Mandates strict hygiene post-handling. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent contact dermatitis. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Necessitates wearing safety glasses or goggles to protect against splashes or airborne particles. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warrants handling the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. |
This hazard profile dictates that the compound must be disposed of as regulated hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the risk assessment, the following PPE is mandatory when handling this compound for disposal.
-
Eye Protection : Use safety glasses with side-shields or chemical splash goggles.
-
Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[3][8]
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[8]
-
Respiratory Protection : When handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[8]
Section 3: Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process that ensures safety and compliance. The following workflow outlines the critical steps from waste generation to collection.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[9][10] this compound is a solid, non-halogenated organic compound . It must not be mixed with other waste streams like aqueous waste, halogenated solvents, or strong oxidizers.[2][11]
The following decision tree illustrates the segregation process:
Sources
- 1. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methyl-2H-indazole-6-carboxylate
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling methyl 3-methyl-2H-indazole-6-carboxylate. As this compound is a member of the indazole derivative family, a class of molecules with significant biological activity, adherence to stringent safety measures is paramount to ensure personnel safety and experimental integrity.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to mitigate risks associated with this chemical class.
Hazard Assessment and Risk Mitigation
Anticipated Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:
Before any procedure, the first step is to apply the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical hazard, employed after engineering and administrative controls (e.g., fume hoods, established standard operating procedures) are in place.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly address the identified hazards. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Use snug-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 or EN166 standards.[3][6] A full-face shield should be worn over the goggles, especially when handling bulk quantities or during procedures with a high risk of splashing.[7][8] This combination provides robust protection against splashes that can cause serious eye irritation.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended.[7][9] Always use unlined, elbow-length gloves to protect the wrists.[7] Before use, inspect gloves for any signs of degradation or puncture.[10] Employ a double-gloving technique for added protection during high-risk procedures. Contaminated gloves must be removed carefully to avoid skin contact and disposed of as hazardous waste.[6][10] |
| Body | Chemical-Resistant Lab Coat or Apron | A long-sleeved, knee-length laboratory coat is mandatory.[6] For procedures involving significant quantities or a high risk of spills, a chemical-resistant apron worn over the lab coat is required.[7] Clothing should be buttoned or snapped to the neck and wrist.[7] |
| Respiratory | NIOSH/OSHA Approved Respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[5][7] A half-mask or full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is appropriate.[11] All respirator use must comply with a formal respiratory protection program, including fit-testing. |
| Feet | Closed-Toed Shoes or Boots | Leather or other absorbent materials are not suitable. At a minimum, wear non-porous, closed-toed shoes. For spill response or handling larger quantities, chemical-resistant boots with pant legs worn outside the boots are necessary to prevent chemicals from entering.[7] |
Operational Workflow: Donning & Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The process should be performed deliberately in a designated area away from the primary experimental zone.
Step-by-Step Donning Procedure:
-
Footwear Check: Confirm appropriate closed-toed shoes or boots are being worn.
-
Body Protection: Don the lab coat or coveralls, ensuring full closure. If required, put on a chemical-resistant apron.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Step-by-Step Doffing Procedure (Contamination Removal):
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Apron/Coveralls: Remove the chemical-resistant apron or disposable coveralls, turning them inside out during removal.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off. This ensures you never touch the outside of the glove with bare skin.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4]
Spill and Emergency Procedures
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[10]
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
Spill Response:
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above, including respiratory protection.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[7]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[5][7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[4][7]
Decontamination and Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[6] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[6]
Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Containment:
-
Solid Waste: Place unused or contaminated solid material into a durable, sealed, and clearly labeled container.[6]
-
Contaminated Materials: All disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical must be collected in a designated, sealed container (e.g., a double-bagged plastic bag) labeled as hazardous waste.[6]
-
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard warnings (Irritant, Acutely Toxic).[6]
-
Storage & Disposal: Store the sealed waste container in a designated, secondary containment area. Coordinate with your institution's Environmental Health and Safety (EHS) department for professional collection and disposal by a licensed service.[6] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to all local, regional, and national regulations.[12]
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]
-
Cadavid-Vargas, J. F., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Retrieved from [Link]
-
Raut, S., et al. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Legrand, B., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Retrieved from [Link]
-
Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
GHS07. (2024, September 18). Safety Data Sheet. Retrieved from [Link]
-
Khandave, P., et al. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.ca [fishersci.ca]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




